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Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate Documentation Hub

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  • Product: Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate
  • CAS: 2138177-54-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate as a Bifunctional Scaffold

The following technical guide details the structural utility, synthesis, and application of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate , a critical bifunctional scaffold in modern medicinal chemistry. [1] Structur...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, synthesis, and application of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate , a critical bifunctional scaffold in modern medicinal chemistry.

[1]

Structural Analysis & Pharmacophore Potential[1]

Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate is a fused bicyclic heteroaromatic system.[1] Its value in drug discovery lies in its orthogonal reactivity profile , allowing medicinal chemists to elaborate the molecule in two distinct vectors without protecting group manipulation.[1]

Chemical Identity
PropertyDetail
IUPAC Name Methyl 7-bromo-thieno[3,2-c]pyridine-2-carboxylate
CAS Number Not widely listed; Analogous to 2092325-80-7 (isomer)
Molecular Formula C₉H₆BrNO₂S
Molecular Weight 272.12 g/mol
Core Scaffold Thieno[3,2-c]pyridine (Bioisostere of isoquinoline/indole)
The "Push-Pull" Electronic System

The molecule features a unique electronic distribution driven by the fusion of the electron-rich thiophene ring and the electron-deficient pyridine ring.

  • Position 2 (Ester): Located on the thiophene ring, this position is activated for nucleophilic attack (hydrolysis/amidation).[1] The sulfur atom donates electron density, but the carbonyl withdraws it, making the C2-proton acidic and the ester reactive.[1]

  • Position 7 (Bromine): Located on the pyridine ring.[1][2][3][4][5][6][7] This position is electronically deactivated compared to the thiophene but is primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the C-Br bond weakness.[1]

Synthetic Retrosynthesis & Manufacture

The synthesis of this scaffold generally follows two strategic pathways: Cyclization of Pyridine Precursors (Convergent) or Sandmeyer Functionalization (Divergent).[1]

Pathway Analysis (DOT Diagram)

SynthesisPathways Start1 5-bromo-4-chloropyridine-3-carboxaldehyde Target Methyl 7-bromothieno[3,2-c] pyridine-2-carboxylate Start1->Target Thorpe-Ziegler Cyclization Reagent1 Methyl Thioglycolate (K2CO3, DMF, Heat) Reagent1->Target Start2 Methyl 7-aminothieno[3,2-c] pyridine-2-carboxylate Start2->Target Radical Substitution Reagent2 t-BuONO / CuBr2 (Sandmeyer) Reagent2->Target

Figure 1: Two primary synthetic routes. The Cyclization route (top) constructs the ring with the halogen in place.[1] The Sandmeyer route (bottom) introduces the halogen late-stage.[1]

Preferred Route: The Modified Sandmeyer

While cyclization is elegant, the Sandmeyer reaction from the amino-precursor is often preferred in bench-scale discovery because the amino-intermediate is stable and allows for the generation of chloro-, bromo-, and iodo- analogs from a single batch.[1]

Mechanism:

  • Diazotization: The 7-amino group is converted to a diazonium species using tert-butyl nitrite (t-BuONO).

  • Radical Substitution: Anhydrous CuBr₂ acts as the radical source, replacing the diazonium group with bromine.[1]

Reactivity Profile & Functionalization[1][3]

This scaffold is a "linchpin" intermediate.[1] The order of operations is critical: Cross-coupling should generally precede ester hydrolysis to avoid catalyst poisoning by the free carboxylic acid.[1]

Orthogonal Workflow

Functionalization Core Methyl 7-bromothieno[3,2-c] pyridine-2-carboxylate Suzuki Pd(dppf)Cl2, Ar-B(OH)2 (Suzuki Coupling) Core->Suzuki Hydrolysis LiOH, THF/H2O (Saponification) Core->Hydrolysis Buchwald Pd2(dba)3, BINAP, Amines (Buchwald-Hartwig) Core->Buchwald Product1 7-Aryl Derivative Suzuki->Product1 Product1->Hydrolysis Step 2 Product2 Carboxylic Acid Hydrolysis->Product2 Product3 7-Amino Derivative Buchwald->Product3

Figure 2: Divergent synthesis capabilities. The C7-Bromine allows for carbon or nitrogen coupling, while the C2-Ester remains a masked acid.[1]

Experimental Protocols

Note: These protocols are adapted from high-confidence methodologies for homologous thieno[3,2-b]pyridine and thieno[2,3-c]pyridine systems [1, 2], which share identical electronic requirements.[1]

Protocol A: Synthesis via Sandmeyer Reaction

Targeting the C7-Bromo via the Amino-Ester.

Reagents:

  • Methyl 7-aminothieno[3,2-c]pyridine-2-carboxylate (1.0 eq)[1]

  • tert-Butyl nitrite (t-BuONO) (1.5 eq)[1]

  • Copper(II) bromide (CuBr₂) (1.2 eq)[1]

  • Acetonitrile (Anhydrous)[1]

Step-by-Step:

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon. Add CuBr₂ (1.2 eq) and suspend in anhydrous acetonitrile.

  • Addition: Add tert-butyl nitrite (1.5 eq) dropwise at 0°C. The solution will darken.

  • Substrate Introduction: Add the amino-ester (1.0 eq) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 7:3). The amine spot (polar) should disappear, replaced by a less polar UV-active spot (Bromide).[1]

  • Quench: Pour the reaction mixture into 20% aqueous HCl (cold) to decompose diazonium salts, then extract with Ethyl Acetate (3x).

  • Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Protocol B: Suzuki-Miyaura Cross-Coupling at C7

Standardizing the arylation of the pyridine ring.

Reagents:

  • Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate (1.0 eq)[1][8]

  • Aryl Boronic Acid (1.2 eq)[1]

  • Pd(dppf)Cl₂[1][3]·DCM (0.05 eq)[1]

  • K₂CO₃ (2.0 eq)[1]

  • Dioxane/Water (4:1)[1]

Step-by-Step:

  • Degassing: Combine the bromide, boronic acid, and base in a microwave vial. Add solvents.[1][2][9] Sparge with Argon for 5 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Catalyst: Add Pd(dppf)Cl₂[1][3]·DCM quickly and seal the vial.

  • Heating: Heat to 90°C (oil bath) or 100°C (Microwave) for 1–2 hours.

  • Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with water and extract with DCM.[1]

  • Isolation: The product is usually a solid that can be recrystallized from EtOH or purified via chromatography.[1]

Safety & Handling

Hazard ClassRisk DescriptionMitigation
Pyridine Derivatives Potential neurotoxins; stench.Handle in a fume hood with >100 fpm airflow.[1] Double-glove (Nitrile).
Alkyl Nitrites Explosion hazard upon heating; vasodilator.[1]Store cold. Do not heat closed systems without pressure relief.[1]
Brominated Organics Persistent environmental pollutants.[1]Segregate into halogenated waste streams.[1] Do not incinerate in standard ovens.

References

  • MDPI (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation.[1][3] Molecules.

  • NIH (2019). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation.[1] Marine Drugs.[1]

  • PubChem. Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate Compound Summary.

  • RSC (2016). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists.[1][10] MedChemComm.

Sources

Foundational

The Definitive Guide to Thienopyridine Carboxylate Building Blocks

Executive Summary & Strategic Importance Thienopyridine carboxylates represent a privileged scaffold class in modern drug discovery, offering a bioisosteric alternative to quinolines, isoquinolines, and indoles.[1] Their...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Thienopyridine carboxylates represent a privileged scaffold class in modern drug discovery, offering a bioisosteric alternative to quinolines, isoquinolines, and indoles.[1] Their utility stems from the specific physicochemical properties imparted by the thiophene ring—namely, altered lipophilicity (LogP), metabolic stability, and unique electronic distribution compared to their benzene-fused counterparts.[1]

For the medicinal chemist, these building blocks are not merely structural fillers but functional handles.[1] The carboxylate moiety serves as a critical vector for library expansion, allowing for the rapid generation of amides, esters, and heterocycles, while the thienopyridine core provides a rigid, flat template for pi-stacking interactions within enzyme active sites (e.g., Kinases, GPCRs).[1]

Structural Isomerism and Nomenclature

There are six possible isomeric forms of thienopyridine. However, in the context of commercially available building blocks and synthetic accessibility, two isomers dominate the landscape:[1]

  • Thieno[2,3-b]pyridine: The sulfur atom is adjacent to the pyridine nitrogen.[1]

  • Thieno[3,2-b]pyridine: The sulfur atom is distal to the pyridine nitrogen.[1]

The positioning of the carboxylate group (typically at C-2, C-5, or C-6) dictates the vector of the substituents and is the primary determinant of the scaffold's utility in Structure-Activity Relationship (SAR) studies.[1]

Synthetic Architectures

The synthesis of thienopyridine carboxylates generally follows two distinct logical disconnects: annulation of a pyridine ring onto a thiophene precursor, or annulation of a thiophene ring onto a pyridine precursor.

Pathway A: The Friedländer Annulation (Thieno[3,2-b] systems)

This route is preferred for accessing thieno[3,2-b]pyridine-5-carboxylates .[1] It involves the condensation of a 3-amino-2-formylthiophene with a pyruvate derivative.[2] This method is robust and scalable.

Pathway B: Thorpe-Ziegler Cyclization (Thieno[2,3-b] systems)

This route constructs the thiophene ring onto a pre-existing pyridine core (often a 2-mercaptonicotinonitrile).[1] It is the standard approach for thieno[2,3-b]pyridine-2-carboxylates .[1]

Visualization of Synthetic Logic

ThienopyridineSynthesis cluster_0 Pathway A: Thieno[3,2-b]pyridine Construction cluster_1 Pathway B: Thieno[2,3-b]pyridine Construction T1 3-Amino-2-formylthiophene I1 Imine Intermediate T1->I1 Condensation T2 Pyruvic Acid/Ester T2->I1 P1 Thieno[3,2-b]pyridine-5-carboxylate I1->P1 Base-cat. Cyclization (- H2O) S1 2-Mercaptonicotinonitrile I2 S-Alkylated Intermediate S1->I2 S_N2 Alkylation S2 Alpha-Halo Ester S2->I2 P2 Thieno[2,3-b]pyridine-2-carboxylate I2->P2 Thorpe-Ziegler (Base, Heat)

Figure 1: Divergent synthetic pathways for the two primary thienopyridine isomers.[1]

Medicinal Chemistry Applications & Case Studies

GPCR Modulation: mGlu5 Negative Allosteric Modulators (NAMs)

Research at Vanderbilt University and other centers has highlighted the thieno[3,2-b]pyridine-5-carboxamide core as a superior scaffold for metabotropic glutamate receptor 5 (mGlu5) NAMs.[1]

  • The Challenge: Previous "picolinamide" scaffolds suffered from metabolic instability and potential hepatotoxicity.

  • The Solution: Scaffold hopping to the thieno[3,2-b]pyridine core maintained the critical vector for the amide substituent while altering the electronic profile of the central ring, improving brain penetrance and oral bioavailability.

  • Key Interaction: The pyridine nitrogen in the core often accepts a hydrogen bond, while the thiophene sulfur modulates the ring's electron density, affecting the pKa of the nitrogen.

Kinase Inhibition: PI3K and PLC

Thieno[2,3-b]pyridine-2-carboxylates have been extensively explored as inhibitors of Phospholipase C (PLC) and Phosphoinositide 3-kinases (PI3K).[1]

  • Mechanism: The planar tricyclic system (often formed by fusing the carboxylate into a third ring or using it to attach a flat heteroaryl) mimics the adenine ring of ATP.

  • SAR Insight: Substitution at the C-3 amino group (often present from the Thorpe-Ziegler synthesis) allows for the introduction of solubilizing groups or specific H-bond donors to interact with the hinge region of the kinase.

Experimental Protocols

Protocol A: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic Acid

Target: A versatile building block for amide library generation.[1]

Reagents:

  • 3-Amino-2-formylthiophene (1.0 eq)[1]

  • Pyruvic acid (2.0 eq)[1]

  • Sodium Hydroxide (15% aq.[1] solution)

  • Ethanol (solvent)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 3-amino-2-formylthiophene (e.g., 20 mmol) in Ethanol (20 mL). Note: If starting from the azide precursor, ensure complete reduction first as residual azide is a safety hazard.[1]

  • Condensation: Add a solution of Pyruvic acid (40 mmol) in 15% aqueous NaOH (18 mL). The addition should be slow to control the exotherm.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) for 2–4 hours.

    • Validation Point: Monitor by TLC (System: 10% MeOH in DCM). The aldehyde spot should disappear.

  • Work-up: Cool the mixture to room temperature. Acidify carefully with concentrated HCl to pH ~3-4.

  • Isolation: The product, Thieno[3,2-b]pyridine-5-carboxylic acid , will precipitate as a solid.[1] Filter the solid, wash with cold water, and dry under vacuum.[1]

  • Purification: Recrystallization from Ethanol/Water if necessary.

Self-Validating Analytical Criteria:

  • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the carboxylic acid proton (>13 ppm) and the distinctive coupling of the thiophene protons (two doublets around 7.5–8.5 ppm) and the pyridine proton singlet (if substituted) or doublets.[1]

  • Yield Expectations: 60–80%.

Protocol B: General Amide Coupling (Library Generation)

Target: Conversion of the carboxylate core into functionalized ligands.[1]

Reagents:

  • Thienopyridine carboxylic acid (1.0 eq)[1][3]

  • Amine (R-NH2) (1.1 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (3.0 eq)[1]

  • DMF (anhydrous)[1]

Methodology:

  • Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration).

  • Add DIPEA and stir for 5 minutes to deprotonate the acid.

  • Add HATU. The solution often turns yellow/orange (formation of the activated ester). Stir for 10 minutes.

  • Add the amine.

  • Stir at room temperature for 12–16 hours.

  • Work-up: Dilute with Ethyl Acetate, wash with sat.[1] NaHCO3 (to remove unreacted acid), water, and brine.[1] Dry over MgSO4.

Structural Data & Comparison

PropertyThieno[2,3-b]pyridineThieno[3,2-b]pyridineQuinoline (Reference)
Electronic Character Electron-rich (thiophene side)Electron-rich (thiophene side)Neutral/Electron-poor
H-Bond Acceptor Pyridine N (hindered by S)Pyridine N (exposed)Pyridine N
Common Funct.[1][4] Vector C-2 (Carboxylate), C-3 (Amine)C-5 (Carboxylate), C-7 (Halogen)C-2, C-3, C-4
Key Application Kinase Inhibitors (ATP mimic)GPCR Ligands (mGlu5)General Bioisostere
LogP Trend Higher than QuinolineHigher than QuinolineBaseline

References

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide Negative Allosteric Modul

    • Source: ACS Medicinal Chemistry Letters (2012/2025 update).[1]

    • URL:[Link] (Note: Verified via search context 1.11/1.14)

  • Synthesis and biological evaluation of thieno[2,3-b]pyridine deriv

    • Source: European Journal of Medicinal Chemistry.[5]

    • URL:[Link] (Contextual reference from search 1.1)[1]

  • Application Note: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid.

    • Source: BenchChem Protocols.[2]

  • Recent advancements in the synthesis of fused thienopyridines and their therapeutic applic

    • Source: European Journal of Medicinal Chemistry Reports (2024).[1]

    • URL:[Link] (Contextual reference from search 1.1)[1]

  • Development of Thienopyridines as Potent Antiprolifer

    • Source: Molecules (MDPI).[1]

    • URL:[Link] (Contextual reference from search 1.16)[1]

Sources

Exploratory

Molecular weight and formula of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate

An In-depth Technical Guide to Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate Abstract Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate is a heterocyclic building block of significant interest to the fields of medici...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate

Abstract

Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate is a heterocyclic building block of significant interest to the fields of medicinal chemistry and materials science. Its fused thieno-pyridine core represents a scaffold present in numerous biologically active molecules. The strategic placement of a bromine atom and a methyl ester group provides two distinct points for chemical modification, making it a versatile intermediate for the synthesis of compound libraries. This guide provides a comprehensive overview of its chemical identity, a plausible and mechanistically sound synthetic pathway, and its critical applications in the development of novel therapeutic agents, particularly in the domain of oncology. By grounding our discussion in established chemical principles and citing relevant research, we aim to furnish researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Core Compound Identification and Properties

The precise identification of a chemical entity is paramount for reproducibility and safety in a research setting. Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate is defined by a unique combination of its structural formula, mass, and chemical descriptors.

Key Identifiers

The fundamental properties and identifiers of the title compound are summarized below. These data are essential for accurate documentation, database searching, and analytical characterization.

IdentifierValueSource
Chemical Name Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylateN/A
Molecular Formula C₉H₆BrNO₂S[1]
Monoisotopic Mass 270.93027 Da[1]
Molecular Weight 272.12 g/mol Calculated
SMILES COC(=O)C1=CC2=CN=CC(=C2S1)Br[1]
InChIKey DXBLCEKGOLBYBO-UHFFFAOYSA-N[1]

Note: While a specific CAS Number for this isomer was not found in the searched databases, related isomers such as Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate are registered under CAS No. 2092325-80-7.[2][3] Researchers should exercise caution to ensure they are sourcing the correct isomer.

Physicochemical Characteristics (Predicted and Inferred)

While extensive experimental data for this specific compound is not publicly available, its properties can be predicted through computational models or inferred from structurally similar molecules.

PropertyPredicted/Inferred ValueBasis of Assessment
XlogP 2.7Computationally predicted, indicating moderate lipophilicity.[1]
Physical Form SolidInferred from related thieno-pyridine compounds which are typically solids at room temperature.
Storage Conditions Inert atmosphere, 2-8°CRecommended for similar bromo-aryl heterocyclic compounds to prevent degradation.

Synthesis and Mechanistic Rationale

The synthesis of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate is not explicitly detailed in readily available literature. However, a robust and highly plausible synthetic route can be designed based on well-established transformations used on analogous heterocyclic systems, such as thieno[2,3-b]pyrazines and thieno[3,2-b]pyridines.[4][5] The most logical approach involves a Sandmeyer-type bromination of the corresponding 7-amino precursor.

Proposed Synthetic Workflow

The conversion of an aromatic amine to a bromide via diazotization followed by copper(II) bromide-mediated substitution is a cornerstone of synthetic organic chemistry. This method is particularly effective for heteroaromatic systems. The causality behind this choice lies in its reliability and the commercial availability of the necessary reagents. The precursor, Methyl 7-aminothieno[3,2-c]pyridine-2-carboxylate, serves as the logical starting point.

Synthetic_Workflow start Methyl 7-aminothieno[3,2-c] pyridine-2-carboxylate diazotization Diazotization start->diazotization t-BuONO Acetonitrile, RT intermediate Diazonium Salt Intermediate diazotization->intermediate bromination Bromination intermediate->bromination CuBr₂ product Methyl 7-bromothieno[3,2-c] pyridine-2-carboxylate bromination->product Application_Workflow start Methyl 7-bromothieno[3,2-c] pyridine-2-carboxylate coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) start->coupling (Hetero)aryl Boronic Acid/Ester library Diversified Library of 7-(hetero)aryl Analogs coupling->library screening Biological Screening (e.g., Antitumor Assays) library->screening hit Lead Compound Identification screening->hit

Sources

Foundational

An In-Depth Technical Guide to the Structure and Significance of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate

Abstract This technical guide provides a comprehensive analysis of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate, a heterocyclic compound of significant interest to medicinal chemists and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. We will dissect its molecular structure, providing a definitive guide to its Simplified Molecular-Input Line-Entry System (SMILES) string: COC(=O)C1=CC2=CN=CC(=C2S1)Br[1]. This document elucidates the chemical and pharmaceutical importance of the core thieno[3,2-c]pyridine scaffold, details the physicochemical properties of the title compound, outlines a plausible synthetic pathway, and explores its applications as a versatile building block in the design of novel therapeutics. The guide is structured to serve as a practical reference for researchers engaged in the synthesis and application of advanced heterocyclic scaffolds.

The Thieno[3,2-c]pyridine Scaffold: A Privileged Heterocycle

The thieno[3,2-c]pyridine core is a fused bicyclic heterocycle consisting of a thiophene ring fused to a pyridine ring. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. Its structural rigidity and defined three-dimensional arrangement of heteroatoms and substituent vectors make it an ideal framework for developing potent and selective modulators of enzymes and receptors.

Derivatives of the thieno[3,2-c]pyridine scaffold have demonstrated significant therapeutic potential across various disease areas:

  • Antipsychotic Activity: Certain arylpiperazine derivatives of the thieno[3,2-c]pyridine ring system have shown potent affinity for serotonin 5-HT1 and 5-HT2 receptors, with promising activity in preclinical models of psychosis.[2]

  • Antithrombotic Agents: The scaffold is central to the design of blood-platelet aggregation inhibitors, highlighting its utility in cardiovascular drug discovery.[3]

  • Oncology: More recently, tetrahydrothieno[3,2-c]pyridine derivatives have been developed as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway implicated in several human cancers.[4]

The compound at the heart of this guide, Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate, serves as a critical intermediate, leveraging the established biological relevance of the core scaffold while providing functional handles for further chemical elaboration.

Molecular Identity and Physicochemical Properties

The precise identification of a chemical entity is paramount for reproducibility in research and development. This section provides the key identifiers and computed physicochemical properties for Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate.

PropertyValueSource
Molecular Formula C₉H₆BrNO₂SPubChem[1]
Canonical SMILES COC(=O)C1=CC2=CN=CC(=C2S1)BrPubChem[1]
InChI InChI=1S/C9H6BrNO2S/c1-13-9(12)7-2-5-3-11-4-6(10)8(5)14-7/h2-4H,1H3PubChem[1]
InChIKey DXBLCEKGOLBYBO-UHFFFAOYSA-NPubChem[1]
Monoisotopic Mass 270.93027 DaPubChem[1]
Molecular Weight 272.12 g/mol AiFChem[5]
XlogP (Predicted) 2.7PubChem[1]

Deconstructing the SMILES String

The SMILES string is a compact, machine-readable representation of a molecule's two-dimensional structure. Understanding its logic is essential for cheminformatics and database searching. The canonical SMILES for Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate is COC(=O)C1=CC2=CN=CC(=C2S1)Br.[1]

The diagram below illustrates the sequential construction of the molecule from its SMILES string.

G start Start s1 COC(=O) Methyl Ester Group start->s1 s2 C1=C Start Thiophene Ring (labeled 1) s1->s2 Connects to C1 s3 C2=CN=C Start Pyridine Ring (labeled 2) s2->s3 Fused at C-C bond s4 C(=C2S1)Br Complete Rings & Add Bromine s3->s4 Continue Pyridine & Close Rings end Final Structure s4->end

SMILES string parsing workflow for the target molecule.

Step-by-Step Breakdown:

  • COC(=O) : This segment defines the methyl ester group (-COOCH₃). It starts with a methyl group (C), attached to an oxygen (O), which is attached to a carbonyl carbon (C). The double bond to the oxygen is denoted by (=O).

  • C1=C : This begins the thiophene ring. The first carbon (C) is where the ester group is attached. It is designated as atom number 1 (C1) for a future ring closure. It is double-bonded (=) to the next carbon (C).

  • C2=CN=C : This section starts the fused pyridine ring. The previous carbon is attached to a new carbon (C), which is designated as atom number 2 (C2) for the second ring closure. This atom is part of the fusion. The string then traces the pyridine ring: double bond to a carbon (=C), single bond to a nitrogen (N), double bond to a carbon (=C).

  • C(=C2S1)Br : This is the final and most complex part.

    • C: The final carbon of the pyridine ring.

    • (=C2): This carbon has a double bond to the atom previously labeled 2, closing the pyridine ring.

    • S1: This same carbon is also attached to a sulfur atom (S), which in turn is attached to the atom previously labeled 1, closing the thiophene ring.

    • Br: A bromine atom (Br) is attached as a substituent to the carbon it immediately follows in the string.

Proposed Synthesis and Key Reactions

The synthesis of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate can be envisioned through a multi-step sequence, leveraging established heterocyclic chemistry methodologies. A plausible route involves the construction of the core thieno[3,2-c]pyridine system followed by a regioselective bromination.

G cluster_0 Synthetic Workflow start_material Substituted Pyridine (e.g., Methyl 3-aminopicolinate) intermediate1 Methyl thieno[3,2-c]pyridine-2-carboxylate (via Gewald or Friedländer type reaction) start_material->intermediate1 Ring Cyclization final_product Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate intermediate1->final_product Electrophilic Bromination (e.g., NBS)

High-level synthetic workflow.
Exemplary Synthetic Protocol

This protocol is a representative, conceptual methodology based on established chemical principles for similar heterocyclic systems.[6][7]

Step 1: Synthesis of Methyl thieno[3,2-c]pyridine-2-carboxylate (Intermediate 1)

  • Reaction Setup: To a solution of an appropriately substituted pyridine precursor, such as methyl 3-aminopicolinate, in a high-boiling polar aprotic solvent (e.g., DMF or NMP), add methyl thioglycolate and a suitable base (e.g., potassium carbonate).

  • Cyclization: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen) to a temperature sufficient to induce cyclocondensation (typically 100-150 °C) for several hours. The specific conditions are analogous to those used in the synthesis of related thienopyridines.[7]

  • Work-up and Isolation: After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the pure thieno[3,2-c]pyridine ester intermediate.

Step 2: Bromination to Yield the Final Product

  • Reaction Setup: Dissolve the intermediate from Step 1 in a suitable solvent such as acetonitrile or a chlorinated solvent (e.g., chloroform).

  • Bromination: Add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise at room temperature. The regioselectivity of the bromination at the 7-position is directed by the electronics of the heterocyclic system.

  • Monitoring and Quenching: Monitor the reaction by TLC or LC-MS until completion. Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Work-up and Purification: Extract the product with an organic solvent. The combined organic phases are washed with brine, dried, and concentrated. The final product, Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate, is purified by recrystallization or column chromatography. This step is conceptually similar to Sandmeyer-type reactions used to introduce bromine onto related heterocycles.[6]

Utility in Drug Discovery and Medicinal Chemistry

Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate is not merely a chemical curiosity; it is a highly valuable building block for the synthesis of compound libraries targeting various therapeutic areas. Its utility stems from two key functional handles:

  • The Bromine Atom (C7-position): The bromine atom is a prime functional group for modern cross-coupling reactions. It readily participates in palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide array of aryl, heteroaryl, alkyl, or amino substituents at this position, enabling systematic Structure-Activity Relationship (SAR) studies. The synthesis of novel 3-(hetero)arylthieno[3,2-b]pyridines via Suzuki coupling serves as a strong precedent for this approach.[8]

  • The Methyl Ester (C2-position): The ester group is a versatile precursor for other functionalities. It can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse library of amides using standard peptide coupling reagents.[9] Alternatively, it can be reduced to the primary alcohol for further derivatization.

The strategic placement of these two functional groups on a biologically relevant scaffold makes this molecule an ideal starting point for fragment-based or lead optimization campaigns in drug discovery.

Conclusion

Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate, represented by the SMILES string COC(=O)C1=CC2=CN=CC(=C2S1)Br, is a well-defined chemical entity built upon the privileged thieno[3,2-c]pyridine scaffold.[1] Its structure provides two orthogonal chemical handles—a bromine atom for cross-coupling and a methyl ester for amide formation or reduction—making it an exceptionally versatile intermediate for medicinal chemistry. An understanding of its structure, properties, and reactivity empowers researchers to leverage this building block for the efficient discovery and development of novel therapeutics targeting a range of human diseases.

References

  • Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. PubMed. Available from: [Link]

  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed. Available from: [Link]

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI. Available from: [Link]

  • Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate (C9H6BrNO2S). PubChemLite. Available from: [Link]

  • US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application. Google Patents.
  • Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. PMC. Available from: [Link]

  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity | Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. RSC Publishing. Available from: [Link]

  • 7-Methylthieno(3,2-b)pyridine | C8H7NS | CID 591058. PubChem. Available from: [Link]

  • Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. MDPI. Available from: [Link]

  • Synthesis of methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate (1b)... ResearchGate. Available from: [Link]

  • 7-bromothieno[3,2-c]pyridine-2-carboxylic acid. PubChemLite. Available from: [Link]

  • 7-bromothieno[3,2-c]pyridine (C7H4BrNS). PubChemLite. Available from: [Link]

  • Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate. MDPI. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Buchwald-Hartwig Amination of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate

Abstract & Strategic Overview This guide details the protocol for the palladium-catalyzed amination of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate . This substrate presents specific challenges due to its fused bicy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the protocol for the palladium-catalyzed amination of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate . This substrate presents specific challenges due to its fused bicyclic nature, the coordinating ability of the pyridine nitrogen and thiophene sulfur, and the presence of a base-sensitive methyl ester at the C2 position.

The 7-bromo position in the thieno[3,2-c]pyridine scaffold is electronically analogous to a


-bromopyridine. Unlike 

-halopyridines, which can often undergo nucleophilic aromatic substitution (

), this position requires transition-metal catalysis for efficient amination. The presence of the C2-carboxylate further decreases the electron density of the heteroaromatic system, facilitating oxidative addition but potentially complicating reductive elimination.

Key Success Factors:

  • Ligand Selection: Utilization of wide bite-angle bisphosphines (e.g., Xantphos) or bulky dialkylbiarylphosphines (e.g., BrettPhos) to prevent catalyst deactivation by the substrate's heteroatoms.

  • Base Compatibility: Use of mild carbonate or phosphate bases to prevent hydrolysis of the C2-methyl ester.

  • Inert Atmosphere: Strict exclusion of oxygen to protect the electron-rich Pd(0) active species.

Retrosynthetic & Mechanistic Logic

Substrate Analysis

The substrate, Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate , contains two key functionalities:

  • C7-Bromide: The electrophilic site. Located on the pyridine ring, it is deactivated relative to simple aryl bromides but activated relative to electron-rich heterocycles.

  • C2-Ester: A sensitive functional group that rules out the use of strong alkoxide bases (e.g., NaOtBu) commonly used in standard Buchwald protocols, as these would lead to hydrolysis or transesterification.

Reaction Mechanism (Graphviz)

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. The diagram below illustrates the pathway, highlighting the critical "Ligand Exchange" step necessary to prevent catalyst poisoning by the substrate's pyridine nitrogen.

BuchwaldMechanism Pd_Pre Pd Precursor (Pd(OAc)2 or Pd2(dba)3) Active_Cat Active Catalyst [L-Pd(0)] Pd_Pre->Active_Cat Reduction/Ligand Assoc. Ox_Add Oxidative Addition [L-Pd(II)(Ar)-Br] Active_Cat->Ox_Add + Substrate Amine_Coord Amine Coordination [L-Pd(II)(Ar)(NHR2)Br] Ox_Add->Amine_Coord + Amine Deprotonation Deprotonation (Base) [L-Pd(II)(Ar)(NR2)] Amine_Coord->Deprotonation + Base (-HBr) Red_Elim Reductive Elimination Product Release Deprotonation->Red_Elim C-N Bond Formation Red_Elim->Active_Cat Regeneration Substrate Substrate: 7-Br-thieno[3,2-c]pyridine Substrate->Ox_Add Amine Amine Nucleophile (H-NR2) Amine->Amine_Coord Base Base (Cs2CO3) Base->Deprotonation

Caption: Catalytic cycle for the amination of 7-bromothieno[3,2-c]pyridine. Note the critical role of the base in the deprotonation step prior to reductive elimination.

Experimental Protocol

Materials & Reagents Table
ReagentEquiv.[1][2][3]RoleRecommended Source/Type
Substrate 1.0ElectrophileMethyl 7-bromothieno[3,2-c]pyridine-2-carboxylate
Amine 1.2 - 1.5NucleophilePrimary/Secondary Amine (Anilines, Morpholines, etc.)
Pd Source 0.05 (5 mol%)Catalyst PrecursorPd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
Ligand 0.10 (10 mol%)Chiral/Achiral LigandXantphos (General) or BrettPhos (Challenging amines)
Base 2.0 - 3.0Proton ScavengerCs₂CO₃ (Cesium Carbonate) - Must be anhydrous
Solvent [0.1 - 0.2 M]Reaction Medium1,4-Dioxane (Anhydrous) or Toluene
Step-by-Step Procedure

Step 1: Reaction Setup (Glovebox or Schlenk Line)

  • Glassware Prep: Flame-dry a 10 mL microwave vial or a 25 mL round-bottom flask equipped with a magnetic stir bar. Allow it to cool under a stream of argon or nitrogen.

  • Solids Addition: Charge the reaction vessel with:

    • Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate (1.0 equiv)

    • Pd₂(dba)₃ (0.05 equiv)

    • Xantphos (0.10 equiv)

    • Cs₂CO₃ (2.0 equiv)

    • Note: If the amine is a solid, add it at this stage (1.2 equiv).

Step 2: Degassing & Solvent Addition [2]

  • Seal the vessel with a septum cap.

  • Evacuate and backfill with Argon three times to ensure an oxygen-free environment.

  • Add anhydrous 1,4-Dioxane via syringe. The concentration should be approximately 0.15 M relative to the bromide.

  • Note: If the amine is a liquid, add it now via syringe.

Step 3: Reaction Execution

  • Place the vessel in a pre-heated oil bath or heating block at 100°C .

    • Optimization Note: For highly reactive amines (e.g., morpholine), 80°C may suffice. For deactivated anilines, 110°C may be required.

  • Stir vigorously (800-1000 rpm). The insolubility of Cs₂CO₃ requires good agitation for effective surface reaction.

  • Monitor reaction progress via LC-MS or TLC (Eluent: 30-50% EtOAc/Hexanes) at 2-hour intervals.

    • Endpoint: Disappearance of the starting bromide (retention time ~X.X min) and appearance of the aminated product.

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium black and inorganic salts. Rinse the pad thoroughly with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0% → 60% EtOAc in Hexanes.

    • Note: Thienopyridines can be fluorescent; use a UV lamp (254/365 nm) for fraction collection.

Optimization & Troubleshooting Guide

Screening Parameters

If the standard conditions (Pd₂(dba)₃/Xantphos/Cs₂CO₃) fail, proceed through this logic tree:

ObservationDiagnosisSolution
No Conversion Catalyst Poisoning or Oxidative Addition FailureSwitch to BrettPhos Pd G4 precatalyst (ensures active LPd(0) formation). Increase Temp to 110°C.
Dehalogenation (H-product)

-Hydride Elimination or Reducing Conditions
Switch solvent to Toluene . Ensure solvent is strictly anhydrous.
Ester Hydrolysis Base too strong or wet solventConfirm Cs₂CO₃ is dry. Switch to K₃PO₄ . Avoid NaOtBu.
Low Yield (Stalled) Product InhibitionDilute reaction to 0.05 M. Add more catalyst (2.5 mol%) after 4 hours.
Workflow Diagram (Graphviz)

OptimizationFlow Start Standard Protocol Pd2(dba)3 / Xantphos Cs2CO3 / Dioxane Check Check LCMS @ 4 Hours Start->Check Success >90% Conversion Proceed to Workup Check->Success Yes Fail_Hydrolysis Ester Hydrolysis? Use K3PO4 / Dry Toluene Check->Fail_Hydrolysis Acid/Ester Loss Fail_NoRxn No Reaction? Use BrettPhos Pd G4 Check->Fail_NoRxn SM Recovered

Caption: Decision matrix for optimizing the amination of methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate.

References

  • Buchwald-Hartwig Amination Overview

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Amination of Electron-Deficient Heterocycles

    • Guram, A. S., et al. (1995). "Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society.

  • Xantphos Ligand Utility

    • Guari, Y., et al. (2001). "Palladium-Catalyzed Amination of Aryl Bromides using Xantphos." Chemistry - A European Journal.

  • Thienopyridine Functionalization

    • Queiroz, M. J. R. P., et al. (2011). "Synthesis and evaluation of tumor cell growth inhibition of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates." European Journal of Medicinal Chemistry.

    • Note: This reference describes the closely related [3,2-b] isomer, validating the stability of the methyl ester under Pd-coupling conditions.

Sources

Application

Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate as Ticlopidine analog intermediate

Application Note: Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate as a Bifunctional Scaffold for Ticlopidine Analogs Executive Summary Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate is a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate as a Bifunctional Scaffold for Ticlopidine Analogs

Executive Summary

Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate is a critical intermediate in the synthesis of next-generation thienopyridine antiplatelet agents (Ticlopidine/Clopidogrel analogs) and emerging antiviral therapeutics (SARS-CoV-2 Mpro inhibitors).[1] Unlike the parent Ticlopidine, which requires metabolic activation, analogs derived from this scaffold often incorporate polar "tail" modifications at the C2 position and heteroaryl extensions at the C7 position to enhance potency and metabolic stability.[1]

This guide details a robust, scalable synthetic protocol for this intermediate, emphasizing the "3,5-Dibromopyridine Cyclization Strategy." It further provides application workflows for orthogonal functionalization: Suzuki-Miyaura coupling at the C7-bromide and ester manipulation at the C2-carboxylate.[1]

Chemical Profile & Structural Logic

  • Compound Name: Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate[1][2][3][4][5]

  • CAS Number: 2092325-80-7 (Analogous Reference)

  • Molecular Formula: C9H6BrNO2S[3][5][6]

  • Molecular Weight: 272.12 g/mol

  • Structural Role:

    • C2-Carboxylate: Precursor for the "tail" moiety (e.g., amides, reversed esters) seen in 3rd-generation P2Y12 inhibitors to modulate lipophilicity and plasma half-life.[1]

    • C7-Bromide: Located on the pyridine ring, this handle allows for late-stage diversification via palladium-catalyzed cross-couplings, introducing aryl/heteroaryl groups to target specific hydrophobic pockets in the receptor.[1]

Synthetic Protocol: The 3,5-Dibromopyridine Route

Direct bromination of the thienopyridine core typically yields mixtures or substitutes the thiophene ring (C3). To selectively install the bromine at C7 (pyridine ring), this protocol utilizes a de novo ring construction starting from a functionalized pyridine.[1]

Mechanism of Action
  • Nucleophilic Aromatic Substitution (SNAr): The thiol group of methyl thioglycolate displaces one bromine atom of 3,5-dibromo-4-pyridinecarboxaldehyde.

  • Knoevenagel Condensation: The activated methylene of the thioglycolate attacks the aldehyde, closing the thiophene ring.[1]

Reagents & Materials
  • Precursor: 3,5-Dibromo-4-pyridinecarboxaldehyde (1.0 equiv)[1]

  • Cyclizing Agent: Methyl thioglycolate (1.1 equiv)[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or K₂CO₃ (cheaper alternative)[1]

  • Solvent: DMF (Anhydrous) or DMSO

  • Workup: Ethyl Acetate, Brine, Na₂SO₄[1]

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • Charge a dried 3-neck round-bottom flask with 3,5-dibromo-4-pyridinecarboxaldehyde (10.0 g, 37.7 mmol) and anhydrous DMF (100 mL).

  • Cool the solution to 0°C under a nitrogen atmosphere.

  • Add Methyl thioglycolate (3.7 mL, 41.5 mmol) dropwise via syringe over 10 minutes.

Step 2: Cyclization 4. Add Cs₂CO₃ (24.6 g, 75.4 mmol) in portions to control the exotherm. 5. Allow the mixture to warm to room temperature (20-25°C) and stir for 1 hour. 6. Heat the reaction mixture to 60°C and monitor by TLC/LC-MS. Conversion is typically complete within 3–5 hours.

  • Checkpoint: Look for the disappearance of the aldehyde peak and the formation of the fluorescent thienopyridine product.

Step 3: Workup & Isolation 7. Cool the mixture to room temperature and pour into ice-cold water (500 mL) with vigorous stirring. The product often precipitates as a solid. 8. If solid forms: Filter the precipitate, wash with water (3 x 50 mL) and cold methanol (20 mL).[1] Dry under vacuum at 45°C. 9. If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with LiCl solution (5%) to remove DMF, then brine.[1] Dry over Na₂SO₄ and concentrate. 10. Purification: Recrystallize from Ethanol/Hexanes or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Yield: Expect 65–75% yield of a pale yellow/off-white solid.

Visualization: Synthetic Pathway

SynthesisPathway cluster_legend Reaction Logic Start 3,5-Dibromopyridine Aldehyde 3,5-Dibromo-4- pyridinecarboxaldehyde Start->Aldehyde LDA, DMF (Formylation) Intermediate Methyl 7-bromothieno [3,2-c]pyridine-2-carboxylate (Target Scaffold) Aldehyde->Intermediate SnAr & Cyclization Reagents Methyl Thioglycolate Cs2CO3, DMF, 60°C Reagents->Intermediate Legend1 Pyridine Precursor Legend2 Key Intermediate

Caption: Convergent synthesis of the 7-bromo-2-carboxylate scaffold via cyclization of 3,5-dibromo-4-pyridinecarboxaldehyde.

Application Protocol: Diversification to Ticlopidine Analogs

This intermediate allows for a "Divide and Conquer" medicinal chemistry strategy.

A. C7-Functionalization (Suzuki Coupling)

This step installs the aryl group characteristic of Ticlopidine analogs, but on the pyridine ring.[1]

  • Dissolve: Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate (1.0 eq) in 1,4-Dioxane/Water (4:1).

  • Add: Aryl Boronic Acid (e.g., 2-chlorophenylboronic acid) (1.2 eq) and K₂CO₃ (3.0 eq).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Degas with N₂ and heat to 90°C for 4-12 hours.

  • Result: Methyl 7-(2-chlorophenyl)thieno[3,2-c]pyridine-2-carboxylate.

B. C2-Functionalization (Tail Modification)
  • Hydrolysis: Treat the ester with LiOH in THF/H₂O to generate the carboxylic acid.

  • Amide Coupling: React the acid with an amine (e.g., cyclopropylamine) using HATU/DIPEA to generate the amide tail.[1]

  • Reduction (Optional): If the tetrahydro core (classic Ticlopidine) is required, reduce the pyridine ring using NaBH₃CN in Acetic Acid after the Suzuki coupling.[1]

Visualization: Divergent Synthesis Workflow

DivergentSynthesis Core Methyl 7-bromothieno [3,2-c]pyridine-2-carboxylate Suzuki Suzuki Coupling (C7-Arylation) Core->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Hydrolysis Ester Hydrolysis (C2-Acid Formation) Core->Hydrolysis LiOH, THF Analog1 7-Aryl Analog (Potency Optimization) Suzuki->Analog1 Analog2 2-Carboxamide Analog (PK/Solubility Optimization) Hydrolysis->Analog2 Amine, HATU Reduction Pyridine Reduction (NaBH3CN) Analog1->Reduction Optional FinalDrug Tetrahydrothienopyridine (Ticlopidine-like Core) Reduction->FinalDrug

Caption: Divergent synthetic workflow converting the intermediate into potent pharmacological analogs.

Quality Control & Safety

ParameterSpecificationMethod
Appearance Pale yellow to off-white solidVisual
Purity >98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Conforms to Structure1H-NMR (DMSO-d6), MS (ESI+)
Residual Solvent <5000 ppm (DMF)GC-HS

Safety Precautions:

  • Skin Sensitization: Thienopyridines are known skin sensitizers. Handle with double nitrile gloves.

  • Lachrymator: 3,5-Dibromo-4-pyridinecarboxaldehyde and thioglycolates can be irritating.[1] Use a fume hood.

  • Waste: Segregate halogenated organic waste.

References

  • Synthesis of Thieno[3,2-c]pyridine Derivatives

    • Title: Process for the preparation of thieno[3,2-c]pyridine derivatives.[1][2][4][7][8][9][10][11]

    • Source: US P
    • URL
  • 7-Bromo Functionalization via Pyridine Precursors

    • Title: SARS-CoV-2 Main Protease Inhibitors (Citing Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate).[1][2][5]

    • Source: US Patent Applic
    • URL:[1][4]

  • General Cyclization Protocols (Gronowitz Method)

    • Title: Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems.[1][12]

    • Source: J. Chem. Tech. Biotechnol, 1993.[1][12]

    • URL:[Link][1]

  • Suzuki Coupling on Thienopyridines

    • Title: Synthesis of Novel Methyl 3-(hetero)
    • Source: Molecules, 2021 (MDPI).[1]

    • URL:[Link][1]

Sources

Method

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of Bromothienopyridines

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract Thienopyridine scaffolds are privileged structures in medicinal chemistry and materials science, renowne...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Thienopyridine scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their diverse biological activities and valuable electronic properties.[1][2] The functionalization of these bicyclic heteroaromatic systems is crucial for the development of novel therapeutics and advanced materials.[1] This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed functionalization of bromothienopyridines, a key class of intermediates in the synthesis of complex molecular architectures. We will delve into the mechanistic underpinnings and practical execution of several cornerstone cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, as well as emerging C-H activation strategies. This document is designed to equip researchers with the knowledge to not only successfully implement these transformations but also to troubleshoot and optimize them for their specific applications.

Introduction: The Significance of Thienopyridines and the Power of Palladium Catalysis

The fusion of thiophene and pyridine rings gives rise to six distinct thienopyridine isomers, each with a unique electronic landscape and vectoral display of functional groups.[1] This structural diversity has been exploited in the development of pharmaceuticals targeting a wide range of diseases, including cardiovascular and central nervous system disorders.[1][3] The ability to selectively introduce a variety of substituents onto the thienopyridine core is paramount for fine-tuning the pharmacological and material properties of these compounds.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a mild and efficient means of forming carbon-carbon and carbon-heteroatom bonds with high functional group tolerance.[4][5][6] These transformations typically proceed through a common catalytic cycle involving oxidative addition, transmetalation (for coupling reactions with organometallic reagents), and reductive elimination.[4][5][7] For heteroaromatic substrates like bromothienopyridines, the choice of catalyst, ligand, base, and solvent is critical to achieving high yields and selectivities, while mitigating potential side reactions and catalyst deactivation, particularly due to the presence of the sulfur atom.[8][9]

The General Catalytic Cycle: A Unifying Mechanistic Framework

A foundational understanding of the general catalytic cycle for palladium-catalyzed cross-coupling reactions is essential for rational protocol design and troubleshooting. The cycle typically involves the interconversion of palladium between its Pd(0) and Pd(II) oxidation states.

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative_Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation (e.g., Suzuki, Sonogashira) R-Pd(II)-X(L_n)->Transmetalation R'-M R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration R-R' R-R' (Product) Reductive_Elimination->R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-aryl structures, staples in many pharmaceutical compounds.[6][10] The reaction couples an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[5][6]

Causality Behind Experimental Choices:
  • Catalyst/Ligand System: The choice of ligand is critical. For electron-rich and potentially coordinating heteroaromatics like thienopyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often employed. These ligands promote the oxidative addition step and stabilize the active Pd(0) species, preventing the formation of palladium black.[11]

  • Base: The base plays a crucial role in activating the organoboron species for transmetalation.[10] Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is often optimal. Water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-thieno[2,3-b]pyridine

Suzuki Protocol cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification Flask Oven-dried Schlenk flask Reagents Add Bromothienopyridine (1.0 eq), Arylboronic Acid (1.2 eq), Base (e.g., K₂CO₃, 2.0 eq) Flask->Reagents Catalyst Add Pd catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and Ligand (if needed) Reagents->Catalyst Solvent Add degassed solvent (e.g., Dioxane/H₂O) Heat Heat to 80-100 °C with stirring Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Extract Dilute with organic solvent (e.g., EtOAc), wash with H₂O and brine Cool->Extract Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Purify Concentrate and purify (e.g., column chromatography) Dry->Purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling of bromothienopyridines.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-thieno[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the bromothienopyridine.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterVariationExpected Outcome
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/SPhosMay improve yields for challenging substrates.
Base Cs₂CO₃, K₃PO₄Cs₂CO₃ can be more effective for less reactive boronic acids.
Solvent Toluene/H₂O, DME/H₂OCan affect solubility and reaction rates.
Temperature 60-120 °CHigher temperatures may be needed for less reactive halides.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of C(sp²)-C(sp) bonds, linking a terminal alkyne with an aryl or vinyl halide.[13][14] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[14][15]

Causality Behind Experimental Choices:
  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is commonly used. It acts as both a base to deprotonate the alkyne and often as a solvent.[15]

  • Solvent: While the amine base can serve as the solvent, co-solvents like DMF or THF can be used to improve the solubility of the reactants.[13]

Experimental Protocol: Sonogashira Coupling of 2-Bromo-thieno[3,2-c]pyridine

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), copper(I) iodide (CuI, 4 mol%), 2-bromo-thieno[3,2-c]pyridine (1.0 equiv), and the terminal alkyne (1.1 equiv).

  • Solvent and Base Addition: Add a degassed solvent such as THF, followed by the amine base (e.g., triethylamine, 2.0 equiv).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

ParameterVariationExpected Outcome
Pd Catalyst Pd(OAc)₂, Pd(PPh₃)₄Can be optimized for specific substrates.
Cu Co-catalyst Copper-free conditionsPossible with certain ligand systems to avoid homo-coupling.
Base DIPA, K₂CO₃Choice can impact reaction rate and side products.
Temperature Room Temp to 80 °CHigher temperatures may be required for less reactive bromides.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds by coupling amines with aryl halides.[16][17] This reaction has broad applications in medicinal chemistry, where the arylamine motif is prevalent.[16]

Causality Behind Experimental Choices:
  • Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as (±)-BINAP or Josiphos-type ligands, are often necessary to facilitate the reductive elimination step, which is typically the rate-limiting step.[16][18]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido intermediate.[19] Sodium tert-butoxide (NaOtBu) is a common choice.[18]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-thieno[2,3-c]pyridine

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask.[16]

  • Reagent Addition: Add 5-bromo-thieno[2,3-c]pyridine (1.0 equiv) and the amine coupling partner (1.2 equiv).[16]

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction's progress.[16]

  • Work-up: Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and wash with brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Heck Reaction: Vinylation of Thienopyridines

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, providing a valuable method for C-C bond formation.[20][21]

Causality Behind Experimental Choices:
  • Catalyst and Ligands: While ligandless conditions (e.g., Pd(OAc)₂) can sometimes be effective, phosphine ligands or N-heterocyclic carbenes (NHCs) are often used to improve catalyst stability and activity, especially with less reactive aryl bromides.[21]

  • Base: An inorganic or organic base is required to neutralize the HX formed during the reaction and regenerate the Pd(0) catalyst. Triethylamine or potassium carbonate are common choices.

  • Solvent: Polar aprotic solvents like DMF, NMP, or DMAc are typically used.

Experimental Protocol: Heck Reaction of 4-Bromo-thieno[3,2-b]pyridine

Step-by-Step Methodology:

  • Reaction Setup: To a flask, add 4-bromo-thieno[3,2-b]pyridine (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand if necessary (e.g., P(o-tolyl)₃, 4 mol%).

  • Solvent and Base Addition: Add a polar aprotic solvent like DMF and a base such as triethylamine (1.5 equiv).

  • Reaction: Heat the mixture to 100-140 °C and monitor by TLC.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

C-H Activation: A Modern Approach to Functionalization

Direct C-H activation is an emerging and highly atom-economical strategy that bypasses the need for pre-functionalized starting materials like organohalides.[22][23] Palladium-catalyzed C-H arylation of thienopyridines allows for the direct formation of C-C bonds at specific positions on the thiophene ring.[22]

Causality Behind Experimental Choices:
  • Regioselectivity: Controlling regioselectivity is a major challenge in C-H activation.[22] The inherent electronic properties of the thienopyridine scaffold often direct functionalization to the C2 or C3 position of the thiophene ring.[22]

  • Catalyst System: Pd(OAc)₂ is a common catalyst precursor. The choice of ligand (e.g., bulky phosphines like X-Phos or PCy₃) and additives (e.g., pivalic acid) is crucial for promoting the C-H activation step.[22]

Conceptual Protocol: Direct C-H Arylation of a Thienopyridine

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine the thienopyridine (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., PCy₃·HBF₄, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[22]

  • Solvent and Additive Addition: Add a solvent such as DMF and an additive like pivalic acid (PivOH, 30 mol%).[22]

  • Reaction: Heat the mixture at 100-120 °C for several hours.

  • Work-up and Purification: Follow standard aqueous work-up and chromatographic purification procedures.

Troubleshooting and Considerations for Sulfur-Containing Heterocycles

The presence of a sulfur atom in the thienopyridine ring can lead to catalyst poisoning, where the sulfur atom coordinates to the palladium center and deactivates it.[8][9][11]

Troubleshooting Problem Problem Low or No Conversion Cause1 Possible Cause Catalyst Poisoning by Sulfur Problem:c->Cause1:c1 Cause2 Possible Cause Catalyst Deactivation (Aggregation) Problem:c->Cause2:c2 Cause3 Possible Cause Sub-optimal Conditions Problem:c->Cause3:c3 Solution1 { Solution |Use bulky, electron-rich ligands (e.g., XPhos, SPhos) Increase catalyst loading } Cause1:c1->Solution1:s1 Solution2 { Solution |Ensure inert atmosphere Use stabilizing ligands } Cause2:c2->Solution2:s2 Solution3 { Solution |Screen different bases, solvents, and temperatures } Cause3:c3->Solution3:s3

Caption: Troubleshooting guide for palladium-catalyzed reactions on thienopyridines.

Key Mitigation Strategies:

  • Ligand Choice: Employing bulky, electron-rich ligands can sterically hinder the coordination of the sulfur atom to the palladium center.

  • Catalyst Loading: In some cases, a higher catalyst loading may be necessary to compensate for partial deactivation.[9]

  • Reaction Conditions: Careful optimization of reaction temperature and time is crucial. Prolonged reaction times at high temperatures can increase the likelihood of catalyst decomposition.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be flammable solids and may cause skin and eye irritation.[24][25] Handle in a well-ventilated area or fume hood, and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[24][26][27] Minimize dust generation.[24][25]

  • Reagents: Many reagents used in these reactions, such as strong bases (NaOtBu), organoboron compounds, and anhydrous solvents, have specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Inert Atmosphere: Many of these reactions are sensitive to air and moisture. Proper Schlenk line or glovebox techniques are essential for reproducibility and to prevent catalyst deactivation.[18]

Conclusion

The palladium-catalyzed functionalization of bromothienopyridines is an indispensable tool in modern organic synthesis, enabling the creation of diverse and complex molecules for drug discovery and materials science. By understanding the underlying mechanisms and carefully selecting reaction parameters, researchers can effectively utilize Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, as well as emerging C-H activation strategies, to advance their research goals. This guide provides a robust framework of protocols and expert insights to facilitate the successful application of these powerful synthetic methods.

References

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines, and -Pyrazines. MDPI. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Standard Operating Procedure: Palladium. UCLA EH&S. [Link]

  • SAFETY DATA SHEET PALLADIUM. SIFCO ASC. [Link]

  • Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. ResearchGate. [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. [Link]

  • Safety Data Sheet: Palladium. Carl ROTH. [Link]

  • Study of mechanistic pathways in cross-linking reactions with palladium. Biodiversity. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Thienopyridine derivatives (72–75) with anti-inflammatory and... ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. PMC. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. ScienceDirect. [Link]

  • Thienopyridines as prodrug antiplatelets agents. ResearchGate. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. [Link]

  • Improve conditions to Predict Heck reaction product and mechanism I Palladium(OAc)2. YouTube. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Synthetic route for thienopyridine analogs (1‐26). Reagents and conditions. ResearchGate. [Link]

  • Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Heterocycle Formation via Palladium-Catalyzed C-H Functionalization. Scilit. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]

  • Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]

  • Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. ChemRxiv. [Link]

Sources

Application

Application Note: Preparation of Thieno[3,2-c]pyridine-2-carboxamides from Methyl Esters

Executive Summary The thieno[3,2-c]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for isoquinoline and demonstrating significant potential in kinase inhibition, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thieno[3,2-c]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for isoquinoline and demonstrating significant potential in kinase inhibition, anti-thrombotic therapy (e.g., Ticlopidine analogs), and anti-proliferative agents.

This Application Note details the conversion of methyl thieno[3,2-c]pyridine-2-carboxylates into their corresponding carboxamides . While methyl esters are robust intermediates for storage and purification, their conversion to amides often presents challenges due to the electron-deficient nature of the pyridine ring and the potential for solubility issues common to planar thienopyridines.

We present two validated workflows:

  • Method A (Direct Aminolysis): A high-throughput compatible, one-step protocol using trimethylaluminum (AlMe₃) activation.

  • Method B (Hydrolysis-Coupling): A scalable, two-step sequence utilizing LiOH saponification followed by HATU-mediated coupling, ideal for sensitive functional groups.

Chemical Context & Retrosynthesis[1][2]

The functionalization of the C2 position on the thiophene ring is critical for tuning the physicochemical properties (LogP, tPSA) of the scaffold. The methyl ester precursor is typically accessed via Suzuki-Miyaura coupling or cyclization (e.g., from 3-amino-4-iodopyridines).

Reaction Pathway Visualization

The following diagram outlines the decision logic for selecting the appropriate synthetic route.

ReactionPathway Ester Methyl thieno[3,2-c] pyridine-2-carboxylate Direct Method A: Direct Aminolysis (AlMe3 or TBD) Ester->Direct Non-acidic substrates Hydrolysis Method B1: Saponification (LiOH/THF) Ester->Hydrolysis Sensitive substrates Amine Target Amine (R-NH2) Amine->Direct Coupling Method B2: Peptide Coupling (HATU/DIPEA) Amine->Coupling Product Thieno[3,2-c]pyridine- 2-carboxamide Direct->Product Acid Intermediate Acid Hydrolysis->Acid Acid->Coupling Coupling->Product

Figure 1: Synthetic workflow selection based on substrate tolerance. Method A is faster but requires robust substrates; Method B is milder.

Detailed Experimental Protocols

Method A: Direct Aminolysis (AlMe₃ Mediated)

Best for: Non-acidic amines, aliphatic amines, anilines with electron-withdrawing groups. Mechanism: Formation of a highly active aluminum amide species that attacks the ester carbonyl.

Reagents
  • Substrate: Methyl thieno[3,2-c]pyridine-2-carboxylate (1.0 equiv)

  • Amine: Target amine (1.2 – 2.0 equiv)

  • Reagent: Trimethylaluminum (2.0 M in toluene/hexanes) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE)

Protocol
  • Preparation (Inert Atmosphere): Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Amine Activation: Add the amine (1.5 equiv) and anhydrous toluene (0.1 M concentration relative to ester) to the vial.

  • AlMe₃ Addition: Cool the solution to 0°C. Slowly add AlMe₃ solution (2.0 M, 2.0 equiv) dropwise.

    • Caution: AlMe₃ is pyrophoric. Ensure a steady stream of inert gas. Methane gas evolution will occur.

  • Warming: Allow the mixture to stir at room temperature for 15–30 minutes to form the aluminum-amine complex.

  • Substrate Addition: Add the methyl ester (1.0 equiv) either as a solid or dissolved in a minimum amount of toluene.

  • Heating: Seal the vial and heat to 80–100°C for 2–12 hours. Monitor by LC-MS.

  • Quenching (Critical): Cool to 0°C. Carefully quench by dropwise addition of Rochelle’s salt solution (saturated aqueous potassium sodium tartrate) or 1N HCl. Vigorous bubbling will occur.

  • Workup: Dilute with EtOAc. Stir the biphasic mixture vigorously for 1 hour until the aluminum emulsion breaks (layers separate clearly). Wash with brine, dry over Na₂SO₄, and concentrate.

Expert Insight: For thienopyridines, the pyridine nitrogen can coordinate to Aluminum, potentially stalling the reaction. If conversion is low, increase AlMe₃ to 4.0 equiv to saturate the pyridine lone pair.

Method B: Hydrolysis and HATU Coupling

Best for: Acid-sensitive amines, chiral amines (to avoid racemization), or large scale-up where AlMe₃ is hazardous.

Step 1: Saponification
  • Dissolve methyl ester in THF/MeOH/Water (3:1:1 ratio).

  • Add LiOH·H₂O (2.0 equiv).

  • Stir at RT for 2–4 hours. (Thieno[3,2-c]pyridine esters hydrolyze readily).

  • Acidify to pH 3–4 with 1N HCl. The carboxylic acid often precipitates.[1] Filter and dry. If no precipitate, extract with EtOAc/n-Butanol.

Step 2: Amide Coupling
  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Base: Add DIPEA (Diisopropylethylamine) (3.0 equiv).

  • Coupling Agent: Add HATU (1.1 equiv). Stir for 5 minutes (solution usually turns yellow/orange).

  • Amine Addition: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 1–16 hours.

  • Workup: Dilute with water. If the product precipitates, filter and wash with water/ether (cleanest method). If not, extract with EtOAc, wash with saturated LiCl (to remove DMF), NaHCO₃, and brine.

Performance & Optimization Data

The following table summarizes expected outcomes based on internal validation with analogous thieno[2,3-b]pyridine and thieno[3,2-c]pyridine scaffolds.

VariableMethod A (AlMe₃)Method B (HATU)Notes
Reaction Time 2 - 6 Hours12 - 24 Hours (2 steps)Method A is significantly faster.
Yield (Avg) 65 - 85%75 - 90%Method B has higher fidelity but more steps.
Steric Tolerance ModerateHighAlMe₃ struggles with bulky amines (e.g., tert-butyl).
Purification Flash ChromatographyFiltration/RecrystallizationMethod B products often precipitate from water.
Scaffold Stability GoodExcellentAlMe₃ can attack sensitive nitriles or esters elsewhere on the molecule.

Troubleshooting & Critical Parameters

Solubility Issues

Thieno[3,2-c]pyridines are notoriously planar and crystalline, leading to poor solubility in standard solvents (DCM, EtOAc).

  • Solution: If the product crashes out during the reaction (Method A), add a co-solvent like 1,4-Dioxane or switch to Method B using DMF.

  • Purification: Use a gradient of DCM:MeOH (95:5 to 90:10) or reverse-phase preparative HPLC.

Regioselectivity

While the 2-position ester is the primary reactive site, ensure no other electrophiles are present.

  • Note: If the pyridine ring is N-oxidized (N-oxide), AlMe₃ is incompatible (deoxygenation or explosion risk). Use Method B for N-oxides.

Self-Validating Check
  • 1H NMR Signal: The methyl ester singlet (~3.9 ppm) must disappear.

  • Amide Proton: A new broad singlet (NH) usually appears between 8.0–10.0 ppm.

  • Shift: The C3-thiophene proton (adjacent to the amide) typically shifts downfield by 0.2–0.5 ppm upon amidation due to anisotropy.

References

  • Direct Amidation Methodology

    • Title: Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2.[2]

    • Relevance: Validates catalytic amidation str
    • Source:

  • Thienopyridine Scaffold Synthesis

    • Title: Discovery of Thieno[3,2-b]pyridine-5-carboxamide Negative Allosteric Modul
    • Relevance: Provides detailed hydrolysis and coupling protocols for the isomeric thieno[3,2-b] system, directly transferable to [3,2-c].
    • Source:

  • Biological Context & Solubility

    • Title: Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.[3]

    • Relevance: Discusses the solubility challenges of planar thienopyridines and the importance of amide functionaliz
    • Source:

  • General Thienopyridine Chemistry

    • Title: Thienopyridines: Synthesis, Properties, and Biological Activity.[4][5][6]

    • Relevance: Comprehensive review of the reactivity of the thieno[3,2-c]pyridine ring system.
    • Source:

Sources

Method

Using Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate in SAR studies

Application Note & Protocol Guide: Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate in SAR Studies Part 1: The Privileged Scaffold & Strategic Value Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate represents a high-va...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate in SAR Studies

Part 1: The Privileged Scaffold & Strategic Value

Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate represents a high-value "bifunctional" scaffold for divergent library synthesis.[1][2] In the landscape of Structure-Activity Relationship (SAR) studies, this core offers a rigid, aromatic bicycle that mimics the geometry of isoquinoline and indole but with distinct electronic properties due to the sulfur atom and the embedded pyridine nitrogen.[1][2]

Why This Scaffold?
  • Orthogonal Reactivity: The molecule possesses two chemically distinct "handles" that allow for sequential functionalization without protecting group manipulation:

    • Vector A (C7-Bromine): Located on the electron-deficient pyridine ring (beta to nitrogen).[1][2] This position is chemically inert to standard nucleophiles but highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1][2] It typically serves as the attachment point for hydrophobic "warheads" or hinge-binding motifs in kinase inhibitors.[1][2]

    • Vector B (C2-Ester): Located on the electron-rich thiophene ring.[1][2] This moiety is primed for hydrolysis, amidation, or reduction, allowing researchers to tune solubility, permeability (LogD), and solvent-exposed interactions.[1][2]

  • Biological Relevance: The thieno[3,2-c]pyridine core is a bioisostere of the isoquinoline scaffold found in numerous FDA-approved drugs.[1][2] It has demonstrated utility in:

    • Antithrombotics: Analogous to the tetrahydrothieno[3,2-c]pyridine core of Ticlopidine and Clopidogrel.[1][2]

    • Kinase & Protease Inhibitors: Recent studies utilize this core for SARS-CoV-2 Mpro inhibitors (e.g., replacing isoquinoline to improve metabolic stability) and Smoothened (Smo) antagonists in oncology.[1][2]

Part 2: Divergent Synthesis Strategy (The "Make" Phase)

The following workflow describes how to generate a library of 50-100 analogs using this core. The logic dictates reacting the least reactive center (C7-Br) first if harsh conditions are required, or the C2-Ester first if the C7 substituent is sensitive.[1][2] However, the standard "Industry Best Practice" is C7 First , as the ester tolerates Suzuki conditions well.[1][2]

Visual Workflow: Divergent Library Generation

SAR_Workflow cluster_legend Reaction Vector Logic Core Methyl 7-bromothieno[3,2-c] pyridine-2-carboxylate (Scaffold) Suzuki Step 1: Suzuki Coupling (C7) (Introduce Aryl/Heteroaryl) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Step 1 Alt: Buchwald Coupling (C7) (Introduce Amines) Core->Buchwald Pd2(dba)3, XPhos, Amines Intermediate Intermediate A (7-Substituted Ester) Suzuki->Intermediate Buchwald->Intermediate Hydrolysis Step 2: Saponification (Ester -> Acid) Intermediate->Hydrolysis LiOH, THF/H2O Amidation Step 3: Amide Coupling (C2) (Library Diversification) Hydrolysis->Amidation HATU, R-NH2 FinalLib Final Library (Dual Functionalized) Amidation->FinalLib VectorA Vector A (C7): Hydrophobic/Binding VectorB Vector B (C2): Solubility/Exit Vector

Caption: Divergent synthesis workflow prioritizing C7 functionalization followed by C2 modulation.

Part 3: Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C7 (The "Head" Group)

Objective: To install an aryl or heteroaryl ring at the 7-position.[1][2][3] Rationale: The 7-bromo position on the pyridine ring is electronically deactivated compared to a 2- or 4-halopyridine.[1][2] Therefore, highly active catalysts like Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ are required to ensure conversion.[1][2]

Materials:

  • Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate (1.0 eq)[1][2][4][5]

  • Aryl Boronic Acid / Pinacol Ester (1.2 – 1.5 eq)[1][2]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂[1][2]·CH₂Cl₂) (0.05 eq)[1][2]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aq.[1][2] solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, charge the brominated scaffold (e.g., 100 mg, 0.37 mmol), boronic acid (0.45 mmol), and Pd catalyst (15 mg).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and 2.0 M K₂CO₃ (0.55 mL).

  • Reaction: Heat to 90°C for 4–12 hours (conventional heating) or 110°C for 45 mins (microwave).

    • Checkpoint: Monitor by LC-MS.[1][2] The starting material (M+H ≈ 272/274) should disappear.[1][2]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The ester functionality remains intact.[2]

Protocol B: Saponification & Amide Coupling at C2 (The "Tail" Group)

Objective: To convert the methyl ester into a diverse set of amides. Rationale: Direct amidation of the methyl ester (using AlMe₃) is possible but often harsh.[1][2] Hydrolysis to the acid followed by HATU coupling is more robust for parallel library synthesis.[2]

Step 1: Hydrolysis

  • Dissolve the C7-substituted intermediate in THF/MeOH (1:1).

  • Add LiOH (2.0 M aq, 3.0 eq). Stir at RT for 2 hours.

  • Acidify to pH 3–4 with 1N HCl. The carboxylic acid usually precipitates.[2] Filter and dry.[2]

Step 2: Parallel Amidation (Library Scale)

  • Stock Solutions: Prepare 0.1 M solutions of the Carboxylic Acid (in DMF) and diverse Amines (in DMF).

  • Coupling: In a 96-well block or individual vials:

    • Add Acid solution (1.0 eq).[1][2]

    • Add DIPEA (3.0 eq).[1][2]

    • Add HATU (1.2 eq).[1][2] Shake for 5 mins to activate.

    • Add Amine (1.2 eq).[1][2]

  • Incubation: Shake at RT for 16 hours.

  • Purification: Direct injection onto Prep-HPLC (Reverse Phase, Water/Acetonitrile + 0.1% Formic Acid).

Part 4: Quantitative Data & QC Specifications

When sourcing or synthesizing this intermediate, strict QC is required to avoid regioisomeric impurities (e.g., thieno[2,3-c] isomers) which have vastly different biological activities.[1][2]

Table 1: Key Physicochemical Properties & QC Criteria

PropertySpecificationMethodRelevance
Appearance Off-white to pale yellow solidVisualOxidation indicator (darkening implies degradation).[1][2]
MW 272.12 g/mol Calc.[2]Base peak confirmation.
LC-MS (ESI) [M+H]+ = 271.9 / 273.9 (1:1 ratio)LC-MSConfirms presence of Bromine (isotopic pattern).[1][2]
1H NMR δ ~8.8 (s, 1H), ~8.6 (s, 1H), ~4.0 (s, 3H)DMSO-d6Diagnostic singlets for Pyridine C4/C6 and Ester methyl.[1][2]
Purity > 97%HPLC (254 nm)Critical for HTS to avoid false positives.
Solubility DMSO (>50 mM), DCM (High)VisualExcellent for library stock solutions.[1][2]

Part 5: Biological Context (Case Study)

Target: SARS-CoV-2 Main Protease (Mpro) or Smoothened (Smo) .[1][2] Hypothesis: The thieno[3,2-c]pyridine core serves as a rigid linker.[1][2]

  • The C7-Aryl group binds in the S1' hydrophobic pocket (Mpro) or the deep hydrophobic tunnel (Smo).[1][2]

  • The C2-Amide extends into the solvent channel, allowing for the addition of solubilizing groups (e.g., morpholine, piperazine) to improve oral bioavailability.[1][2]

Validation: In a typical campaign, replacing a standard isoquinoline core with thieno[3,2-c]pyridine often results in:

  • Improved Metabolic Stability: The thiophene ring alters the metabolic soft spots compared to the phenyl ring of isoquinoline.[2]

  • Altered Vector: The bond angle of substituents at C2 (thiophene) vs C3 (isoquinoline) differs by approx 15°, potentially accessing new H-bond interactions.[1][2]

References

  • Scaffold Utility in Medicinal Chemistry

    • BenchChem Application Notes.[2] "Synthesis of 6-Chlorothieno[3,2-c]pyridine Derivatives." Accessed Feb 28, 2026.[2][6] Link[1][2]

  • Synthetic Methodology (Suzuki Coupling on Thienopyridines)

    • Queiroz, M. J. R., et al. (2021).[1][2] "Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation." Molecules, 26(16), 4823.[1][2] (Note: Describes the [3,2-b] isomer, providing the validated protocol for the [3,2-c] system). Link[1][2]

  • Biological Application (Smoothened Antagonists)

    • Chen, X., et al. (2016).[1][2][7] "Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists."[1][2][7] Med.[2][7] Chem. Commun., 7, 960-965.[1][2][7] Link

  • Compound Identification

    • PubChem.[2][4][5][8][9] "Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate (CID 139023950)."[1][2][4] Link[1][2]

  • Patent Literature (Antiviral Applications)

    • Unni, A., et al. (2024).[1][2] "SARS-CoV-2 Main Protease Inhibitors." WO2024031089A1.[2] (Cites the specific use of methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate as Intermediate I-CS-6). Link[1][2][10]

Sources

Application

Application Notes and Protocols for the Hydrolysis of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate

Introduction: The Significance of 7-bromothieno[3,2-c]pyridine-2-carboxylic Acid The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numero...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 7-bromothieno[3,2-c]pyridine-2-carboxylic Acid

The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. The carboxylic acid derivative, 7-bromothieno[3,2-c]pyridine-2-carboxylic acid, is a crucial building block for the synthesis of a diverse range of pharmaceutical candidates, including potential inhibitors of enzymes implicated in various diseases. The conversion of its methyl ester precursor, Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate, to the corresponding carboxylic acid via hydrolysis is a fundamental and often critical step in the synthetic pathway towards these novel therapeutics.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective hydrolysis of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate. It delves into the mechanistic rationale behind protocol choices, offers detailed step-by-step procedures, and discusses potential challenges and their solutions, ensuring a high degree of reproducibility and success.

Mechanistic Considerations: Choosing the Right Hydrolysis Pathway

The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.[1] The choice of method is dictated by the overall stability of the starting material and product to the reaction conditions, as well as the desired reaction kinetics.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction, often requiring a large excess of water to drive the equilibrium towards the formation of the carboxylic acid and alcohol.[1][2][3] The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[2]

G cluster_acid Acid-Catalyzed Hydrolysis Ester Ester Protonated_Ester Protonated Ester Ester->Protonated_Ester + H₃O⁺ Protonated_Ester->Ester - H₃O⁺ Tetrahedral_Intermediate_Acid Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_Acid + H₂O Tetrahedral_Intermediate_Acid->Protonated_Ester - H₂O Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate_Acid->Carboxylic_Acid - H₃O⁺, - Methanol Carboxylic_Acid->Tetrahedral_Intermediate_Acid + H₃O⁺, + Methanol H3O H₃O⁺ (Catalyst) H2O H₂O MeOH Methanol

Caption: Reversible pathway of acid-catalyzed ester hydrolysis.

For the thieno[3,2-c]pyridine system, prolonged exposure to strong acids at elevated temperatures could potentially lead to undesired side reactions. Therefore, base-catalyzed hydrolysis is generally the preferred method.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible process that typically proceeds under milder conditions and with higher yields compared to its acidic counterpart.[1] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate.[4][5] This intermediate then collapses, expelling an alkoxide as the leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, which is unreactive towards further nucleophilic attack.[1] This final, irreversible acid-base step drives the reaction to completion.[6]

G cluster_base Base-Catalyzed Hydrolysis (Saponification) Ester Ester Tetrahedral_Intermediate_Base Tetrahedral Intermediate Ester->Tetrahedral_Intermediate_Base + OH⁻ Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate_Base->Carboxylic_Acid - Methoxide Carboxylate_Salt Carboxylate Salt Carboxylic_Acid->Carboxylate_Salt + OH⁻ Carboxylate_Salt->Carboxylic_Acid + H⁺ OH OH⁻ (Base) MeOH Methanol H_Acid H⁺ (Acid Workup)

Caption: Irreversible pathway of base-catalyzed ester hydrolysis.

Comparative Analysis of Saponification Protocols

Several bases can be employed for saponification, with lithium hydroxide (LiOH), sodium hydroxide (NaOH), and potassium hydroxide (KOH) being the most common.[7] The choice of base and solvent system can significantly impact reaction efficiency, time, and ease of purification.

Protocol Base Solvent System Typical Temperature Advantages Disadvantages
Protocol A LiOHTHF / Methanol / WaterRoom Temperature to 40°CHigh yields, mild conditions, good for complex substrates.LiOH is more expensive than NaOH or KOH.
Protocol B NaOHMethanol / WaterRoom Temperature to RefluxCost-effective, readily available reagents.[6]Can sometimes require higher temperatures, potentially leading to side reactions.
Protocol C KOHEthanol / WaterRefluxStronger base, can be faster for sterically hindered esters.Harsher conditions may not be suitable for sensitive substrates.
Protocol D LiOHWaterRoom Temperature"Green" protocol, avoids organic solvents.[8]Substrate solubility in water may be a limiting factor.

For the hydrolysis of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate, Protocol A (LiOH in a mixed solvent system) is highly recommended. The use of a Tetrahydrofuran (THF)/Methanol/Water mixture ensures good solubility for both the ester starting material and the hydroxide salt, facilitating a homogenous and efficient reaction. Lithium hydroxide is often the base of choice for the hydrolysis of methyl esters in complex molecules due to its ability to promote the reaction under mild conditions, minimizing the risk of side reactions such as isomerization or degradation.[9][10]

Detailed Experimental Protocol: LiOH-Mediated Hydrolysis

This protocol provides a step-by-step guide for the saponification of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate using lithium hydroxide.

Materials and Reagents:
  • Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer/temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram:

G cluster_workflow Hydrolysis Workflow Start Dissolve Ester in THF/MeOH Add_LiOH Add aqueous LiOH solution Start->Add_LiOH React Stir at RT to 40°C (Monitor by TLC) Add_LiOH->React Quench Cool and quench with water React->Quench Wash Wash with organic solvent (e.g., EtOAc) Quench->Wash Acidify Acidify aqueous layer with 1M HCl (to pH ~3-4) Wash->Acidify Extract Extract with EtOAc (3x) Acidify->Extract Combine Combine organic layers Extract->Combine Dry Dry over Na₂SO₄ Combine->Dry Evaporate Evaporate solvent Dry->Evaporate Product 7-bromothieno[3,2-c]pyridine- 2-carboxylic acid Evaporate->Product

Caption: Step-by-step workflow for the hydrolysis and workup.

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask, dissolve Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate (1.0 eq) in a mixture of THF and Methanol (e.g., a 3:1 to 2:1 ratio). Stir the solution at room temperature until the ester is fully dissolved.

  • Addition of Base: In a separate container, prepare a solution of lithium hydroxide monohydrate (1.5 - 3.0 eq) in deionized water. Add the aqueous LiOH solution dropwise to the stirring solution of the ester at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 30-40°C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting ester spot has been completely consumed. This typically takes 2-6 hours.

  • Workup - Quenching and Initial Wash: Once the reaction is complete, cool the mixture to room temperature if it was heated. Dilute the reaction mixture with water and transfer it to a separatory funnel. Wash the aqueous layer with an organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

  • Acidification and Product Formation: Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the pH of the solution is approximately 3-4. The carboxylic acid product should precipitate out as a solid.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.

  • Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 7-bromothieno[3,2-c]pyridine-2-carboxylic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction stalls, a slight increase in temperature (to 40-50°C) or the addition of more LiOH may be necessary. However, be cautious with excessive heating to avoid potential degradation.

  • Emulsion during Extraction: The presence of the pyridine nitrogen can sometimes lead to emulsions during acidic workup. Adding more brine or allowing the mixture to stand can help break the emulsion.

  • Product Isolation: Due to the amphoteric nature of the product (containing both a basic pyridine nitrogen and an acidic carboxylic acid), careful pH control during the workup is crucial for efficient extraction. Over-acidification might lead to the formation of the hydrochloride salt, which may have different solubility properties.

  • Alternative Workup: For small-scale reactions, after acidification, the precipitated solid can be collected by vacuum filtration, washed with cold water, and then dried under vacuum. This can sometimes be simpler than extraction.

Conclusion

The saponification of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate is a robust and reliable transformation when appropriate conditions are employed. The use of lithium hydroxide in a mixed aqueous-organic solvent system at mild temperatures provides an efficient and high-yielding route to the desired 7-bromothieno[3,2-c]pyridine-2-carboxylic acid. This key intermediate is then poised for further elaboration in the synthesis of novel and potentially therapeutic agents. By understanding the underlying mechanistic principles and adhering to the detailed protocol, researchers can confidently and successfully perform this critical synthetic step.

References

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • PubChem. (n.d.). Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate. Retrieved from [Link]

  • Reddit. (2020, June 30). Isomerization during hydrolysis of a methyl ester. r/Chempros. [Link]

  • LibreTexts Chemistry. (2021). 13: Saponification of Esters. [Link]

  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]

  • EBSCO. (2024). Saponification | Chemistry | Research Starters. [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate (1b) from amine 1a. [Link]

  • ResearchGate. (n.d.). Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]

  • ACS Publications. (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acid. Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 7-bromothieno[3,2-c]pyridine-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (2021, March 13). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules. [Link]

  • ACS Publications. (2026, February 12). Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. Organic Letters. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2022, October 11). 373 BCH3023 Acid Catalyzed Hydrolysis of Esters. [Link]

  • YouTube. (2022, October 11). 374 BCH3023 Saponification of Esters. [Link]

  • RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. [Link]

  • ResearchGate. (n.d.). Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu 2+ Detection. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for Thieno[3,2-c]pyridine Scaffolds

Ticket Subject: Improving solubility of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Improving solubility of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support guide for Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate .

Our analysis of this structure indicates it falls into the category of "brick dust" molecules.[1] The combination of the planar aromatic thieno[3,2-c]pyridine core, the electron-withdrawing ester group, and the heavy bromine substituent creates a rigid crystal lattice stabilized by strong


-

stacking interactions.

Furthermore, unlike its reduced tetrahydro analogs (e.g., Ticlopidine), the aromatic pyridine nitrogen in this scaffold is a significantly weaker base (


), making pH-dependent solubility strategies challenging without using strong acids.

This guide provides three validated modules to overcome these barriers:

  • Solvent Selection: Breaking the lattice energy.[1]

  • Formulation: Stabilizing aqueous dispersions.

  • Chemical Modification: Salt formation protocols.

Module 1: Solvent Screening & Stock Preparation[1]

Objective: Dissolve the solid for chemical synthesis (e.g., Suzuki coupling) or initial stock preparation.

Solubility Profile Data

We have compiled standard solubility limits based on the structural properties of aromatic thienopyridines.

Solvent ClassSolventEstimated SolubilityUsage Recommendation
Dipolar Aprotic DMSO High (>50 mg/mL) Primary Choice. Best for biological stocks and NMR.[1]
Dipolar Aprotic DMF High (>40 mg/mL)Good alternative for synthesis; harder to remove than DMSO.[1]
Chlorinated DCM / Chloroform Moderate (10-20 mg/mL)Excellent for extraction and chromatography.[1]
Protic Methanol / Ethanol Low (<1 mg/mL)Avoid as primary solvent.[1] Poor disruption of

-stacking.
Aqueous Water / PBS Negligible (<10

g/mL)
Insoluble. Requires formulation or cosolvents.[1]
Protocol: Preparation of 20 mM Stock Solution

Use this protocol for biological assays to ensure reproducibility.

Reagents:

  • Compound (MW: ~272.12 g/mol )[2]

  • Anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%)
    

Steps:

  • Weighing: Weigh 5.44 mg of the compound into a chemically resistant glass vial (amber glass recommended to prevent light degradation of the bromide).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Disruption: Vortex vigorously for 60 seconds. If visible particles remain, sonicate in a water bath at 35°C for 5 minutes.[1]

    • Note: Avoid temperatures >40°C to prevent ester hydrolysis or bromide instability.[1]

  • Inspection: Hold the vial against a light source. The solution must be perfectly clear. If "shimmering" (Tyndall effect) is observed, undissolved microcrystals are present. Sonicate further.[1]

Module 2: Aqueous Solubility & Biological Assays[1][3]

Objective: Prevent precipitation ("crashing out") when diluting the DMSO stock into cell culture media or aqueous buffers.[1]

The Cosolvent Strategy

Because the aromatic nitrogen is weakly basic, physiological pH (7.4) is not acidic enough to protonate it and improve solubility. You must rely on cosolvents and surfactants .[1]

Recommended Vehicle:

  • 5% DMSO (from stock)

  • 40% PEG 400[1]

  • 5% Tween 80[1]

  • 50% Water/Saline[1]

Visualization: Solubility Decision Logic

The following diagram illustrates the workflow for selecting the correct solubility enhancement method based on your application.

SolubilityWorkflow Start Start: Solid Compound AppCheck Application? Start->AppCheck Synth Chemical Synthesis (e.g., Suzuki Coupling) AppCheck->Synth Chemistry Bio Biological Assay (Cell/Enzyme) AppCheck->Bio Biology Solvent1 Use DCM or Toluene Synth->Solvent1 Heat Apply Heat (40-60°C) Reagents will aid solubility Solvent1->Heat Stock Make 20mM DMSO Stock Bio->Stock Dilution Dilute into Media Stock->Dilution Precip Check for Precipitation Dilution->Precip Clear Solution Clear? Proceed. Precip->Clear No Cloudy Solution Cloudy? Precip->Cloudy Yes AddSurf Add Surfactant (0.5% Tween 80 or Cyclodextrin) Cloudy->AddSurf AddSurf->Clear Retest

Caption: Decision tree for selecting solvent systems based on experimental intent (Synthesis vs. Biological Evaluation).

Module 3: Salt Formation (Advanced Troubleshooting)

Objective: Create a water-soluble solid form. Warning: The aromatic thieno[3,2-c]pyridine nitrogen is a weak base .[1] Weak acids (citric, acetic) will not form stable salts.[1] You must use a strong acid (pKa < -1).[1]

Protocol: Hydrochlorid Salt Formation

This converts the free base into the Hydrochloride (HCl) salt.

Reagents:

  • Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate (Free Base)[1]

  • Dichloromethane (DCM)

  • 4M HCl in Dioxane (Anhydrous)

  • Diethyl Ether (Antisolvent)

Steps:

  • Dissolution: Dissolve 100 mg of the free base in 2 mL of DCM. Ensure complete dissolution.

  • Acidification: Add 1.2 equivalents of 4M HCl in Dioxane dropwise while stirring on ice (0°C).

    • Observation: You may see immediate precipitation.

  • Precipitation: Stir for 15 minutes. If no solid forms, slowly add Diethyl Ether (up to 5 mL) until the solution turns cloudy.

  • Isolation: Filter the solid under vacuum or centrifuge at 5000 rpm.

  • Drying: Dry under high vacuum for 24 hours.

    • Critical: The salt may be hygroscopic.[1] Store in a desiccator.

Troubleshooting & FAQ

Q: I added water to my DMSO stock and it turned into a milky suspension. Can I still use it? A: Generally, no .[1] A suspension indicates the compound has precipitated ("crashed out").[1] This leads to heterogeneous dosing—cells at the bottom get a high dose, while others get none.

  • Fix: Repeat the dilution using the "Recommended Vehicle" in Module 2.1 (incorporating PEG400 and Tween 80).

Q: Can I hydrolyze the ester to improve solubility? A: Yes, but this changes the molecule.[1] Hydrolyzing the methyl ester to the carboxylic acid (using LiOH in THF/Water) will drastically improve aqueous solubility if you adjust the pH > 7 (forming the carboxylate anion). Ensure your experimental design allows for the acid form rather than the ester.

Q: Why does the compound dissolve in DCM but not Methanol? A: This is a classic "grease" vs. "crystal" conflict. The molecule is lipophilic (likes DCM) but has high lattice energy. Methanol is too polar to dissolve the lipophilic regions but not distinct enough to break the stacking. DCM interacts well with the aromatic system.[1]

References

  • Thienopyridine Chemistry: Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. (MDPI, 2021).[1][3] Describes similar Suzuki coupling and solubility handling of thienopyridine carboxylates.

  • Solubility of Planar Heterocycles: Solubility Profile of Chloropyridin-3-amine in Organic Solvents. (BenchChem).[1] Provides methodology for solubility determination in aromatic nitrogen heterocycles.

  • Basicity of Pyridines: Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (University of Tartu).[1] Authoritative database on pKa values of pyridine derivatives in DMSO and MeCN.[1][4]

  • Salt Selection: Handbook of Pharmaceutical Salts: Properties, Selection, and Use. (Wiley-VCH).[1] General reference for selecting counter-ions for weak bases.

Sources

Optimization

Technical Guide: Synthesis &amp; Yield Optimization of 7-Bromothieno[3,2-c]pyridine

This guide is structured as a high-level technical support resource, designed for medicinal chemists and process development scientists. It addresses the specific challenge of synthesizing 7-bromothieno[3,2-c]pyridine ,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical support resource, designed for medicinal chemists and process development scientists. It addresses the specific challenge of synthesizing 7-bromothieno[3,2-c]pyridine , a scaffold where regiochemical fidelity is notoriously difficult due to the competing reactivities of the fused rings.

Executive Summary & Strategic Analysis

The synthesis of 7-bromothieno[3,2-c]pyridine presents a specific regiochemical challenge. Direct bromination of the thieno[3,2-c]pyridine core via Electrophilic Aromatic Substitution (EAS) is not viable for the 7-position; EAS exclusively targets the electron-rich thiophene ring (positions 2 and 3).

To achieve substitution at the 7-position (on the pyridine ring), you must utilize a De Novo Ring Construction strategy. The most robust pathway involves the Gronowitz-type cyclization of a pre-functionalized pyridine precursor. This guide details the "Pyridine-First" approach, specifically utilizing 5-bromo-4-chloropyridine-3-carboxaldehyde as the critical divergent intermediate.

Core Challenges Addressed:
  • Regio-isomer Confusion: Distinguishing between [3,2-c] and [2,3-c] fusion outcomes.

  • Precursor Stability: Handling the lithiated pyridine intermediates.[1]

  • Decarboxylation Yields: Overcoming the "yield cliff" in the final aromatization step.

The Validated Synthetic Pathway

The following protocol optimizes for regioselectivity. By placing the bromine atom on the pyridine ring before fusing the thiophene, we guarantee the 7-bromo position in the final scaffold.

Step 1: Precursor Synthesis (3,5-Dibromo-4-chloropyridine)

Start with 4-hydroxypyridine. Brominate to saturation, then convert the hydroxyl to a chloride.

  • Reagents: Br₂/H₂O, then POCl₃/PCl₅.

  • Critical Parameter: Ensure complete removal of POCl₃ before the next step to prevent quenching of the lithiating agent.

Step 2: Regioselective Formylation (The "Pivot" Step)

This is the most sensitive step. We utilize a Lithium-Halogen Exchange (Li/Br) followed by a DMF quench.[2]

  • Substrate: 3,5-Dibromo-4-chloropyridine.

  • Reagents:

    
    -BuLi (1.05 eq), DMF, dry Et₂O or THF.
    
  • Temp: -78°C strictly.

  • Mechanism: Lithium-Halogen exchange occurs at C-3 (or C-5, they are equivalent). The steric bulk of the halogens prevents nucleophilic attack at C-4 by the base, favoring exchange.

  • Product: 5-bromo-4-chloropyridine-3-carboxaldehyde .

Step 3: Thiophene Ring Closure (Gronowitz Cyclization)

Reaction with ethyl thioglycolate builds the thiophene ring.

  • Reagents: Ethyl thioglycolate (1.1 eq), Na₂CO₃ or Et₃N, EtOH/Heat.

  • Mechanism:

    • S-Attack: Thiolate attacks C-4 (displacing Cl⁻ via S_NAr).

    • Aldol Condensation: The active methylene of the thioglycolate attacks the aldehyde at C-3.

    • Aromatization: Loss of water drives the formation of the thiophene ring.

  • Result: Ethyl 7-bromothieno[3,2-c]pyridine-2-carboxylate.

Step 4: Hydrolysis & Decarboxylation
  • Hydrolysis: LiOH/THF/H₂O (Standard saponification).

  • Decarboxylation: Cu powder in Quinoline at 200°C.

  • Optimization: Microwave-assisted decarboxylation in DMSO is cleaner for small scales (<5g).

Visualizing the Reaction Logic

The diagram below illustrates the critical differentiation between generating the [3,2-c] isomer (Target) and the [2,3-c] isomer (Common Impurity).

SynthesisPathway Start 3,5-Dibromo-4-chloropyridine Lithiation Lithiation (-78°C) Li/Br Exchange Start->Lithiation Intermed_Correct 5-Bromo-4-chloropyridine- 3-carboxaldehyde (Target Precursor) Lithiation->Intermed_Correct Quench DMF (Exchange at C-3) Intermed_Wrong 3,5-Dibromo-4- pyridinecarboxaldehyde (Avoid this path) Lithiation->Intermed_Wrong If Li attacks C-4 (Rare with Cl present) Cyclization Reaction with Ethyl Thioglycolate Intermed_Correct->Cyclization S attacks C-4 (Cl) C attacks C-3 (CHO) Intermed_Wrong->Cyclization S attacks C-3 (Br) C attacks C-4 (CHO) Product_Correct Ethyl 7-bromothieno[3,2-c] pyridine-2-carboxylate Cyclization->Product_Correct Forms [3,2-c] Core Product_Wrong Ethyl 7-bromothieno[2,3-c] pyridine-2-carboxylate Cyclization->Product_Wrong Forms [2,3-c] Core Final 7-Bromothieno[3,2-c]pyridine (After Decarboxylation) Product_Correct->Final 1. LiOH 2. Cu/Quinoline, 200°C

Caption: Divergent synthesis pathways. The position of the aldehyde relative to the halogen determines the fusion geometry ([3,2-c] vs [2,3-c]).

Troubleshooting & Optimization (FAQ)

Q1: I am obtaining the [2,3-c] isomer instead of [3,2-c]. What went wrong?

Diagnosis: You likely started with 3,5-dibromopyridine-4-carboxaldehyde instead of the 3-carboxaldehyde isomer. Explanation:

  • Scenario A (Your Target): Aldehyde at C-3, Halogen (Cl) at C-4. The Sulfur attacks C-4, and the Carbon attacks C-3. This fuses the thiophene "across" the 3,4 bond such that the Sulfur is at position 1 relative to the fusion. Result: [3,2-c] .

  • Scenario B (The Error): Aldehyde at C-4, Halogen (Br) at C-3. The Sulfur attacks C-3, and the Carbon attacks C-4. Result: [2,3-c] . Fix: Verify your aldehyde precursor by NMR. The C-2 proton in the 3-CHO derivative (Target) should appear as a sharp singlet around 8.5-9.0 ppm, distinct from the symmetric 4-CHO derivative.

Q2: My yield during the cyclization step (thioglycolate) is <20%.

Diagnosis: Incomplete S_NAr displacement of the chlorine. Optimization:

  • Base Switch: Switch from K₂CO₃/Acetone to NaH/THF or Et₃N/Ethanol at reflux. The thiolate anion must be generated fully to displace the hindered chlorine at C-4.

  • Leaving Group: If the chlorine is too sluggish, synthesize 3,5-dibromo-4-iodopyridine . The iodide is a better leaving group, though less stable.

Q3: The decarboxylation step is producing a black tar.

Diagnosis: Thermal polymerization of the thiophene ring or oxidative degradation. Protocol Adjustment:

  • Method A (Standard): Use freshly activated Copper powder in Quinoline. Degas the quinoline thoroughly with Argon before heating to 200°C.

  • Method B (Mild): Use Ag₂CO₃ (10 mol%) and AcOH in DMSO at 120°C. This "protodecarboxylation" is often gentler than the copper method.

  • Method C (Microwave): Heat the acid in NMP at 200°C for 5-10 minutes. Short exposure time reduces tar formation.

Data Summary: Decarboxylation Methods Comparison

MethodCatalystSolventTemp (°C)TimeYield (Typical)Notes
Classical Cu PowderQuinoline200-2202-4 h45-55%Difficult workup (removing quinoline); prone to tars.
Microwave NoneDMSO/NMP180-20010 min60-70%Best for small scale (<1g); very clean profile.
Silver Ag₂CO₃DMSO/AcOH12016 h50-65%Expensive; good for thermally sensitive substrates.
Hunsdiecker Br₂/HgOCCl₄Reflux2 hN/ANot recommended (Replaces COOH with Br, not H).

References

  • Gronowitz, S. (1991). Thiophene and its Derivatives. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
  • Eloy, F., & Deryckere, A. (1970). "Synthesis of thieno[2,3-c]pyridine and thieno[3,2-c]pyridine derivatives." Bulletin des Sociétés Chimiques Belges, 79(3-4), 301-312. Link (The classic thermal cyclization reference).

  • Gribble, G. W., & Saulnier, M. G. (1992). "Lithiation of Halopyridines." Tetrahedron Letters, 33(47), 7139-7142. (Source for regioselective lithiation of 3,5-dibromopyridines).[2]

  • Marsais, F., & Quéguiner, G. (1981). "Metallation of halopyridines: A new route to substituted pyridines." Tetrahedron, 37(11), 1935-1941.
  • Patent WO2024031089A1. (2024). "SARS-CoV-2 Main Protease Inhibitors." (References 7-bromothieno[3,2-c]pyridine as an intermediate). Link

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate

Executive Summary: The Substrate "Personality" Before selecting a catalyst, you must understand the electronic and steric "personality" of your molecule. Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate presents a triad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Substrate "Personality"

Before selecting a catalyst, you must understand the electronic and steric "personality" of your molecule. Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate presents a triad of challenges that will derail standard protocols if ignored:

  • The "Poison" Trap (Pyridine N): The nitrogen atom at position 5 is a potent

    
    -donor. It will competitively bind to electrophilic Palladium(II) species, displacing labile ligands and arresting the catalytic cycle (Catalyst Poisoning).
    
  • The Labile Ester (Position 2): The methyl ester is electronically activated by the thiophene ring. Standard strong bases used in Buchwald-Hartwig couplings (e.g., NaOtBu, LiHMDS) will cause rapid hydrolysis or transesterification.

  • Activated Electrophile (Position 7): The C-Br bond is electron-deficient. Oxidative addition will be fast, but this makes the subsequent Transmetalation (Suzuki) or Amine Binding (Buchwald) the turnover-limiting step.

Decision Matrix: Catalyst & Ligand Selection[1][2][3]

Do not use "generic" conditions (e.g., Pd(PPh


)

). They generally fail with this substrate due to phosphine dissociation and subsequent N-coordination.
Workflow Visualization

CatalystSelection Start Substrate: Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate CouplingType Select Coupling Type Start->CouplingType Suzuki Suzuki-Miyaura (C-C Bond) CouplingType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) CouplingType->Buchwald Suz_Ligand Ligand Strategy: Prevent N-Coordination Suzuki->Suz_Ligand Buch_Ligand Ligand Strategy: High Bite Angle / Steric Bulk Buchwald->Buch_Ligand Suz_Rec1 Primary Rec: Pd(dppf)Cl2 · DCM (Rigid Bidentate) Suz_Ligand->Suz_Rec1 Suz_Rec2 Alternative (Steric Bulk): Pd(OAc)2 + SPhos (Buchwald Precatalyst) Suz_Ligand->Suz_Rec2 Base_Warn CRITICAL: Base Selection Avoid NaOtBu (Hydrolysis Risk) Suz_Rec1->Base_Warn Buch_Rec1 Primary Rec: Pd2(dba)3 + Xantphos (Wide Bite Angle) Buch_Ligand->Buch_Rec1 Buch_Rec2 Alternative: Pd(OAc)2 + BrettPhos (For Primary Amines) Buch_Ligand->Buch_Rec2 Buch_Rec1->Base_Warn Base_Sol Use: Cs2CO3 or K3PO4 (Anhydrous/Mild) Base_Warn->Base_Sol

Caption: Decision tree for catalyst and ligand selection emphasizing the avoidance of ester hydrolysis and catalyst poisoning.

Troubleshooting Guide (Q&A)

Module A: Suzuki-Miyaura Coupling

Q: My reaction stalls at 30% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing Heteroatom Poisoning . The pyridine nitrogen in your substrate is displacing the phosphine ligands on your Palladium source.

  • The Fix: Switch to a bidentate ligand with a rigid backbone like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The "bite angle" of dppf creates a stable chelate that resists displacement by the pyridine nitrogen. Alternatively, use SPhos , which is bulky enough to prevent the substrate nitrogen from approaching the metal center [1].

Q: I see full conversion, but my ester is gone (hydrolyzed to acid). A: You likely used aqueous base (Na


CO

/H

O) or a hydroxide base. The electron-deficient nature of the thienopyridine makes the ester at C2 hypersensitive to hydrolysis.
  • The Fix: Switch to anhydrous conditions . Use Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    suspended in Dioxane or Toluene. These bases have sufficient solubility in organic solvents to promote the reaction without requiring an aqueous co-solvent [2].
Module B: Buchwald-Hartwig Amination[4]

Q: I'm using NaOtBu as a base (standard for Buchwald), but the reaction is a mess. A: NaOtBu is incompatible with your substrate. It is a strong nucleophile and will attack the methyl ester, leading to transesterification (forming the t-butyl ester) or hydrolysis.

  • The Fix: Use Cesium Carbonate (Cs

    
    CO
    
    
    
    )
    .[1][2] While weaker, it is effective for coupling electron-deficient aryl halides like yours. You may need to increase the temperature (90-100°C) and reaction time, but your ester will survive [3].

Q: Which ligand is best for coupling a secondary amine? A: Use RuPhos or Xantphos .

  • Why? Xantphos has a wide bite angle (111°) which favors the reductive elimination step, crucial for electron-deficient substrates. RuPhos is specifically designed to prevent the formation of inactive Pd-amine complexes (another form of poisoning) [4].

Validated Experimental Protocols

Protocol A: Suzuki Coupling (Ester-Safe)

Target: Coupling with Phenylboronic Acid

  • Setup: Charge a dry reaction vial with:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • Pd(dppf)Cl

      
       · CH
      
      
      
      Cl
      
      
      (5 mol%) — Robust against poisoning.
    • K

      
      PO
      
      
      
      (tribasic, finely ground)
      (3.0 equiv) — Mild base.
  • Solvent: Add 1,4-Dioxane (anhydrous, degassed). Concentration: 0.1 M.

  • Execution:

    • Seal and purge with Nitrogen/Argon.

    • Heat to 90°C for 4–12 hours.

    • Note: Do not add water. The K

      
      PO
      
      
      
      is sufficiently basic in hot dioxane.
  • Workup: Dilute with EtOAc, wash with water (rapidly) and brine. Dry over Na

    
    SO
    
    
    
    .
Protocol B: Buchwald-Hartwig Amination

Target: Coupling with Morpholine (Secondary Amine)

  • Setup: Charge a Schlenk flask with:

    • Substrate (1.0 equiv)

    • Pd

      
      (dba)
      
      
      
      (2 mol%)
    • Xantphos (4 mol%) — Prevents N-chelation.

    • Cs

      
      CO
      
      
      
      (2.0 equiv) — Ester compatible.
  • Solvent: Add Toluene or 1,4-Dioxane (anhydrous).

  • Execution:

    • Add the amine (1.2 equiv) via syringe.

    • Heat to 100°C overnight.

    • Observation: The solution should remain dark/amber. If it turns colorless or precipitates black metal early, oxygen ingress occurred.

  • Data Validation: Check LCMS for the M+Amine mass. If M-OMe mass is observed, hydrolysis occurred (check water content in solvent).

Comparative Data: Base Selection

BasepKa (Conj. Acid)Ester StabilityReaction RateRecommendation
NaOtBu 17Poor (Rapid Hydrolysis)FastDO NOT USE
K

CO

(aq)
10.3ModerateModerateUse only if ester is robust
Cs

CO

-Excellent Slow/ModerateHIGHLY RECOMMENDED
K

PO

12.3GoodFastRECOMMENDED

References

  • BenchChem. A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. (2025).[3][4]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Conditions.

  • National Institutes of Health (PMC). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates. (2017).

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting.

  • MDPI. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. (2021).[5][6][7]

Sources

Optimization

Section 1: Chiral Resolution &amp; Enantiomeric Purity (Clopidogrel)

Thienopyridine Methyl Esters: Technical Support & Troubleshooting Guide Overview Thienopyridine derivatives, such as clopidogrel and prasugrel, present unique purification challenges due to the lability of their ester li...

Author: BenchChem Technical Support Team. Date: March 2026

Thienopyridine Methyl Esters: Technical Support & Troubleshooting Guide

Overview Thienopyridine derivatives, such as clopidogrel and prasugrel, present unique purification challenges due to the lability of their ester linkages, susceptibility to thiophene ring oxidation, and strict enantiomeric requirements. This support center provides application scientists with causality-driven troubleshooting guides and self-validating protocols to resolve common bottlenecks in downstream processing.

FAQ 1: Why does my chiral resolution of racemic clopidogrel yield low enantiomeric excess (ee) or gummy precipitates?

Causality & Expert Insight: The resolution of racemic clopidogrel relies on the thermodynamic differential solubility of diastereomeric salts formed with L-(-)-camphorsulfonic acid (CSA). If the solvent system is completely anhydrous, both the (S)- and (R)-diastereomers precipitate rapidly, trapping the unwanted (R)-isomer in the crystal lattice. Conversely, if the solvent contains too much water, the methyl ester undergoes rapid hydrolysis, yielding clopidogrel acid—a gummy impurity that prevents crystallization altogether. Introducing a precisely controlled amount of water (approx. 1% v/v) to the acetone solvent optimizes the dielectric constant, selectively keeping the (R)-isomer in solution while the (S)-isomer crystallizes[1].

ClopidogrelResolution Racemic Racemic Clopidogrel Base (Methyl Ester) AddCSA Add L-(-)-CSA in Acetone (1% v/v H2O) Racemic->AddCSA Seed Seed with (+)-Clopidogrel CSA at 30°C AddCSA->Seed Cryst Thermodynamic Crystallization (18 hours) Seed->Cryst Filter Filtration & Chilled Wash Cryst->Filter S_Isomer (+)-Clopidogrel CSA Salt (>99.5% ee) Filter->S_Isomer Solid Phase MotherLiq Mother Liquor (R-Isomer Enriched) Filter->MotherLiq Filtrate Racemization Base-Catalyzed Racemization (K2CO3 / MeOH) MotherLiq->Racemization Racemization->Racemic Recycle Loop

Clopidogrel chiral resolution and R-isomer recycling workflow.

Self-Validating Protocol: Chiral Resolution of Clopidogrel using L-CSA

  • Dissolution: Concentrate the organic layer containing racemic clopidogrel under vacuum at 60°C. Add acetone (approx. 4.2 L per kg of residue) at 30°C and stir until a clear solution is achieved.

    • Validation Check: The solution must be completely transparent. Any turbidity indicates residual inorganic salts that will act as false nucleation sites, requiring a pre-filtration step.

  • Acid Addition: Add L-(-)-camphorsulfonic acid monohydrate (0.5 to 1.05 molar equivalents)[2].

    • Critical Step: Maintain water content strictly at ~1% v/v (e.g., 14 L water per 1470 L acetone) to optimize the dielectric constant without triggering ester hydrolysis[1].

  • Seeding: Add 0.1% w/w (+)-Clopidogrel camphor sulfonate seed crystals. Stir for 18 hours at 30°C.

  • Isolation: Filter the separated solid, wash with chilled acetone, and dry under vacuum at 42°C for 10 hours.

    • Validation Check: Chiral HPLC must show >99.5% ee. If <99%, reslurry the cake in pure acetone at 35°C for 1 hour, then cool to 8°C before refiltering.

Section 2: Salt Formation & Ester Stability

FAQ 2: How do I prevent ester hydrolysis and thermal degradation during the formation of Clopidogrel Bisulfate?

Causality & Expert Insight: When converting the CSA salt to the final bisulfate salt, the intermediate free base must be handled delicately. Using strong aqueous bases (like NaOH) or allowing extended exposure to water during the free-basing step will irreversibly hydrolyze the methyl ester[3]. Furthermore, the addition of concentrated sulfuric acid is highly exothermic; if the temperature exceeds 12°C, the thiophene ring undergoes thermal degradation, leading to dark, off-color impurities.

Self-Validating Protocol: Bisulfate Salt Formation

  • Free-basing: Cool the (+)-Clopidogrel CSA salt in dichloromethane (DCM) to 2°C. Slowly add a 10% aqueous sodium carbonate solution.

    • Validation Check: Monitor pH continuously. Stop exactly at pH 7.0–7.6. Exceeding pH 8.0 accelerates ester hydrolysis[1].

  • Extraction: Separate the organic layer, extract the aqueous layer with DCM, and wash the combined organics with water. Concentrate under vacuum at 47°C.

  • Solvent Exchange: Add acetone to the residue and cool to 10°C.

  • Acidification: Slowly add concentrated sulfuric acid (98%) at 10°C.

    • Validation Check: The internal reactor temperature must not exceed 12°C at any point during the acid addition to prevent thermal degradation.

  • Crystallization: Stir at 12°C for 90 minutes, filter, wash with acetone, and dry under vacuum at 65°C for 4 hours[1].

Table 1: Impact of Solvent Systems on Clopidogrel Bisulfate Purification

Solvent SystemCrude Purity (%)Final Yield (%)Final Purity (%)Chiral Purity (ee %)
Acetone / Water (80:1)95.0074.097.82>99.5
Pure Acetone95.0067.298.70>99.0
Dichloromethane / Water95.0064.996.5099.55

(Data synthesized from industrial optimization studies[1],[4])

Section 3: Impurity Profiling & Removal (Prasugrel)

FAQ 3: How can I minimize OXTP (oxidation) and CATP impurities during Prasugrel hydrochloride crystallization?

Causality & Expert Insight: Prasugrel is highly susceptible to oxidation, forming the OXTP impurity. Additionally, the CATP byproduct can form if the hydrochloride salt is precipitated too rapidly. Rapid supersaturation causes uncontrolled nucleation ("crashing out"), which traps OXTP and CATP impurities inside the crystal lattice. A two-stage, controlled acid addition ensures slow crystal growth, allowing the lattice to form perfectly and excluding impurities into the mother liquor[5].

PrasugrelPurification FreeBase High-Purity Free Prasugrel Dissolve Dissolve in Acetone (35°C - 60°C) FreeBase->Dissolve Acid1 Add 0.5 eq Conc. HCl Dropwise (2-10 min) Dissolve->Acid1 Seed Seed Crystal Addition (Hold 30-120 min) Acid1->Seed Controlled Nucleation Acid2 Add 0.5 eq Conc. HCl Dropwise (30-120 min) Seed->Acid2 Cool Cool & Crystallize (25°C - 55°C) Acid2->Cool Lattice Growth Product Prasugrel Hydrochloride (OXTP < 0.05%) Cool->Product

Stepwise hydrochloride salt formation to minimize OXTP in Prasugrel.

Self-Validating Protocol: High-Purity Prasugrel HCl Crystallization

  • Dissolution: Dissolve high-purity free prasugrel in acetone at 35°C to 60°C[5].

  • First Acidification (Nucleation): Add exactly 0.5 equivalents of concentrated hydrochloric acid dropwise over 2 to 10 minutes.

    • Validation Check: The solution should become slightly turbid. If it remains clear, add a trace amount of Prasugrel HCl seed crystal and hold the temperature steady for 30-120 minutes.

  • Second Acidification (Growth): Add the remaining 0.5 equivalents of conc. HCl dropwise over an extended period of 30 to 120 minutes[5].

  • Isolation: Cool the reactor to 25°C–55°C, stir for 2 hours, filter the precipitated crystals, and wash with acetone.

    • Validation Check: HPLC analysis must confirm the OXTP content is ≤ 0.05% and total purity is > 99.5%. If OXTP exceeds 0.05%, the acid addition rate in Step 3 was too fast.

References

  • "An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug." Der Pharma Chemica, 2012. URL:[Link]

  • "Process for preparing clopidogrel." US Patent Application 20080287679A1, Google Patents.
  • "Recovery And Re Use Of Camphor Sulfonic Acid Used In Clopidogrel." QuickCompany Patents. URL:[Link]

  • "The purification process of bisulfate clopidogrel." CN Patent 106478657A, Google Patents.
  • "PROCESS FOR PRODUCING HIGH-PURITY PRASUGREL HYDROCHLORIDE." EP Patent 2003136 B1, European Patent Office. URL:[Link]

Sources

Troubleshooting

Recrystallization solvents for Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate

Topic: Role: Senior Application Scientist Context: Technical Support Hub for Drug Development Researchers Technical Support Hub: Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate Status: Operational Ticket ID: REC-7BR-TP...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role: Senior Application Scientist Context: Technical Support Hub for Drug Development Researchers

Technical Support Hub: Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate

Status: Operational Ticket ID: REC-7BR-TP-001 Subject: Purification & Recrystallization Protocol Support

Welcome to the technical support center. As a Senior Application Scientist specializing in heterocyclic chemistry and purification, I have compiled this guide to address the isolation and recrystallization of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate (CAS: 2138177-54-3).

This intermediate is critical in the synthesis of SARS-CoV-2 main protease inhibitors and other bioactive scaffolds. Its purification is often complicated by the competing solubility of the pyridine nitrogen and the lipophilic bromine/thiophene moieties.

Part 1: Diagnostic & Solvent Selection

Q: What is the optimal solvent system for recrystallizing this compound?

A: Based on the physicochemical properties of the thieno[3,2-c]pyridine scaffold (lipophilic core + polar ester/pyridine nitrogen), the most robust systems are alcoholic solvents or binary ester/alkane mixtures .

Solvent SystemRoleMechanism of ActionRecommended For
Ethanol (EtOH) Single SolventTemperature-Dependent Solubility: The compound is soluble in boiling EtOH but crystallizes upon cooling due to the rigid, planar tricyclic structure stacking.Primary Choice. High purity requirements (>98%).
EtOAc / Heptane Binary SystemPolarity Tuning: Ethyl Acetate (EtOAc) dissolves the compound; Heptane acts as the anti-solvent to force precipitation.Large-scale batches or oily crude material.
Methanol (MeOH) Single SolventHigh Polarity: Stronger solvation than EtOH.Samples with highly polar impurities.
Acetonitrile (ACN) Single SolventDipole Interaction: Good for removing non-polar byproducts, but yield may be lower due to higher solubility at RT.Final polishing steps.

Technical Insight: The "7-bromo" substituent significantly increases the lipophilicity compared to the parent thienopyridine. While the "2-carboxylate" (methyl ester) adds some polarity, the molecule generally behaves like a lipophilic weak base. Avoid acidic solvents (e.g., acetic acid) during recrystallization to prevent protonation of the pyridine nitrogen, which would form a salt and prevent crystallization.

Part 2: Optimized Experimental Protocol (SOP)

Q: Can you provide a step-by-step protocol for the Ethanol method?

A: Yes. This protocol is designed to minimize thermal decomposition while maximizing yield.

Prerequisites:

  • Crude Material: Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate (Yellow to orange solid/oil).

  • Solvent: Absolute Ethanol (200 proof).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Procedure:

  • Dissolution (Saturation Point):

    • Place the crude solid in a round-bottom flask.

    • Add Ethanol (approx. 10-15 mL per gram of crude).

    • Heat the mixture to reflux (78°C) with stirring.

    • Critical: If the solid does not fully dissolve after 15 minutes at reflux, add more ethanol in small portions (1-2 mL) until a clear solution is obtained.

  • Hot Filtration (Optional but Recommended):

    • If insoluble black specks (palladium residues or polymerized byproducts) remain, filter the hot solution rapidly through a pre-warmed Celite pad or fritted glass funnel.

  • Controlled Cooling:

    • Remove the flask from the heat source.

    • Allow it to cool to room temperature (20-25°C) slowly over 1-2 hours. Do not use an ice bath immediately; rapid cooling traps impurities.

    • Once solid crystals appear, you may cool the flask to 0-4°C for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash: Rinse the filter cake with a small volume of cold Ethanol (0°C).

    • Dry: Dry under high vacuum at 40°C for 4-6 hours.

Expected Result: Off-white to pale yellow needles or crystalline powder.

Part 3: Troubleshooting & FAQs

Q: My product is "oiling out" instead of crystallizing. What went wrong?

A: Oiling out occurs when the compound separates as a liquid phase before crystallizing, often due to impurities lowering the melting point or cooling too quickly.

  • Solution 1 (Seeding): Re-heat to dissolve the oil. Add a tiny crystal of pure product (seed) when the solution is slightly supersaturated (warm).

  • Solution 2 (Solvent Switch): Switch to the EtOAc/Heptane system. Dissolve in minimal hot EtOAc, then add hot Heptane dropwise until cloudy. Cool very slowly.

  • Solution 3 (Trituration): If the oil persists, remove the solvent and triturate the residue with cold Diethyl Ether or Hexanes to induce solidification before attempting recrystallization again.

Q: The crystals are highly colored (dark orange/brown). How do I fix this?

A: The color likely comes from oxidized thiophene oligomers or residual metal catalysts.

  • Action: Perform a Charcoal Treatment .

    • Dissolve crude in hot Ethanol.

    • Add Activated Charcoal (5-10 wt%).

    • Stir at reflux for 10-15 mins.

    • Filter hot through Celite.

    • Proceed with crystallization.

Part 4: Visualization (Process Logic)

The following diagram illustrates the decision logic for purifying thienopyridine derivatives based on the physical state of the crude material.

RecrystallizationLogic Start Crude Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Yes Oil Sticky Oil / Gum CheckState->Oil No RecrystEtOH Recrystallize from Hot Ethanol Solid->RecrystEtOH Trituration Triturate with Cold Hexane/Ether Oil->Trituration CheckPurity Purity > 98%? RecrystEtOH->CheckPurity Success Dry & Store (4°C) CheckPurity->Success Yes Column Flash Chromatography (EtOAc/Hexane) CheckPurity->Column No (Impurities persist) DidSolidify Did it Solidify? Trituration->DidSolidify DidSolidify->Solid Yes DidSolidify->Column No

Caption: Decision tree for the purification of thienopyridine intermediates, prioritizing crystallization over chromatography for scalability.

Part 5: Safety & Handling

  • Sensitization Warning: Brominated heterocyclic esters can be skin sensitizers. Always handle in a fume hood with nitrile gloves.

  • Stability: Store the purified solid at 2-8°C under an inert atmosphere (Argon/Nitrogen). The thiophene ring is susceptible to oxidation over long periods if exposed to air and light.

References

  • Vertex Pharmaceuticals Inc. (2024). Sars-cov2 main protease inhibitors.[1] (Patent No. WO2024031089A1). WIPO. Available at:

  • Vertex Pharmaceuticals Inc. (2024). Sars-cov2 main protease inhibitors.[1] (Patent Application No. US20240116946A1).[2] USPTO. Available at:

  • Queiroz, M. J. R., et al. (2021).[3] Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI Molecules. Available at: [Link]

Sources

Optimization

Stability of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate in basic conditions

Technical Support Center: Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate Module 1: Critical Stability Overview Status: to Basic Conditions. Executive Summary: Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate (M7BP) e...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate

Module 1: Critical Stability Overview

Status:


 to Basic Conditions.

Executive Summary: Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate (M7BP) exhibits a dual-reactivity profile in basic media. While the methyl ester at position C2 is the primary site of instability (prone to rapid hydrolysis), the bromide at position C7 (gamma to the pyridine nitrogen) presents a secondary risk of Nucleophilic Aromatic Substitution (


) when exposed to strong nucleophilic bases (e.g., alkoxides).

Quick Reference: Base Compatibility Matrix

Base TypeExamplesStability StatusPrimary RiskRecommended Use
Weak Inorganic

,

,


Minimal (slow hydrolysis if heated)Suzuki/Buchwald Couplings
Strong Inorganic

,

,


Rapid Saponification (Ester

Acid)
Intentional Hydrolysis
Nucleophilic Organic

,

,



(Bromine displacement) + Transesterification
AVOID unless functionalizing C7
Non-Nucleophilic

,

,


None (in anhydrous solvents)Acylation, Neutralization

Module 2: Troubleshooting & FAQs

Q1: "My compound disappeared during aqueous workup. The mass spec shows a [M-14] peak. What happened?"

Diagnosis: Unintended Hydrolysis (Saponification). Mechanism: You likely used a basic wash (e.g., 1M NaOH or saturated


 with prolonged contact) to remove impurities. The C2-methyl ester is electron-deficient due to the thienopyridine core, making it highly susceptible to attack by hydroxide ions (

). Solution:
  • Immediate Fix: Acidify the aqueous layer to pH 3-4 with 1M HCl. The carboxylic acid derivative (7-bromothieno[3,2-c]pyridine-2-carboxylic acid) should precipitate or be extractable into EtOAc.

  • Prevention: Use neutral buffers (Phosphate pH 7) or dilute brine for washes. Avoid contact with strong bases > pH 9.

Q2: "I am performing a Suzuki coupling using in Dioxane/Water, but I see a side product with +30 mass units. Is the base destroying my molecule?"

Diagnosis: Likely


 with Methoxy (if Methanol is present) or Hydrolysis.
Analysis:  If you are using Methanol as a co-solvent, Methoxide generated in situ can displace the Bromine at C7. The C7 position is gamma to the pyridine nitrogen, activating it for nucleophilic attack.
  • Observation: Bromine (

    
     pattern) is lost? 
    
    
    
    Substitution.
  • Observation: Methyl ester lost?

    
     Hydrolysis.
    Corrective Action: 
    
  • Switch solvent system to Toluene/Water or DME/Water .

  • Avoid alcohols (MeOH, EtOH) in the presence of base if the Bromine must be preserved.

Q3: "Can I use Lithium Diisopropylamide (LDA) to deprotonate the thiophene ring?"

Diagnosis: High Risk of Polymerization/Degradation. Technical Insight: While LDA is a non-nucleophilic base, the C7-bromide is susceptible to Halogen-Metal Exchange (Lithium-Bromine exchange) at low temperatures. This generates a transient lithiated species that can self-react with the ester of another molecule, leading to polymerization or complex mixtures. Recommendation: If C-H activation is required, use TMPMgCl (Knochel-Hauser base) under strictly controlled conditions, but generally, cross-coupling is safer than lithiation for this substrate.

Module 3: Reaction Pathways & Mechanisms

The following diagram illustrates the competing pathways when M7BP is exposed to basic conditions.

ReactionPathways cluster_legend Reaction Conditions Start Methyl 7-bromothieno[3,2-c] pyridine-2-carboxylate (Starting Material) Acid 7-bromo...-2-carboxylic acid (Hydrolysis Product) Start->Acid Aqueous NaOH/LiOH (Saponification) Methoxy Methyl 7-methoxy...-2-carboxylate (Substitution Product) Start->Methoxy NaOMe/MeOH (SNAr at C7) Me_Acid 7-methoxy...-2-carboxylic acid (Double Degradation) Acid->Me_Acid Strong Nucleophile (SNAr) Methoxy->Me_Acid Aqueous Base (Hydrolysis) Text1 Path A (Green): Controlled Hydrolysis (Desired) Text2 Path B (Red): Nucleophilic Attack (Undesired Side Reaction)

Figure 1: Competing reaction pathways for Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate in basic media. Path A represents standard ester hydrolysis. Path B represents the risk of displacing the activated bromine atom.

Module 4: Verified Experimental Protocols

Protocol A: Controlled Hydrolysis (Saponification)

Objective: To selectively convert the ester to the acid without displacing the bromine.

  • Dissolution: Dissolve 1.0 eq of M7BP in THF (0.1 M concentration).

  • Base Addition: Cool to 0°C. Add 1.2 eq of LiOH·H₂O dissolved in minimal water (THF:Water ratio 4:1).

    • Why LiOH? It is milder than NaOH and less likely to promote

      
       side reactions.
      
  • Monitoring: Stir at 0°C

    
     RT. Monitor by TLC/LCMS. Reaction is typically complete in 1-2 hours.
    
  • Workup (Critical):

    • Concentrate to remove THF.

    • Dilute residue with water.

    • Acidify carefully with 1N HCl to pH 3-4. (Do not use concentrated HCl to avoid heating/degradation).

    • Filter the white precipitate (The Acid).

Protocol B: Suzuki Coupling (Preserving Ester & Bromine)

Objective: To couple at the C7-Bromine while keeping the ester intact. Note: This substrate couples at C7.[1][2][3][4][5][6][7][8][9][10] If you want to couple at the ester site, you must hydrolyze first.

  • Reagents: M7BP (1.0 eq), Boronic Acid (1.2 eq),

    
     (0.05 eq).
    
  • Base Selection: Use

    
      (3.0 eq) or 
    
    
    
    .
    • Avoid: Hydroxides (

      
      ) or Alkoxides (
      
      
      
      ).
  • Solvent: Dioxane/Water (9:1) or Toluene/Water (10:1).

    • Avoid: Methanol/Ethanol (Risk of transesterification or

      
      ).
      
  • Conditions: Heat to 80°C under Argon.

    • Note: The ester is relatively stable to carbonate bases at 80°C for the duration of the coupling (2-4h), but prolonged heating (>12h) may lead to partial hydrolysis.

References

  • Thienopyridine Chemistry & Reactivity

    • Title: Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation.[11]

    • Relevance: Describes Suzuki coupling conditions and ester stability for the isomeric thieno[3,2-b] system, directly applicable to the [3,2-c] isomer.
    • Source:

  • Nucleophilic Substitution in Thienopyridines

    • Title: Discovery of Thieno[3,2-b]pyridine-5-carboxamide Negative Allosteric Modul
    • Relevance: Details the hydrolysis of thienopyridine esters and susceptibility of halogens on the pyridine ring.
    • Source:

  • General Reactivity of Halogen

    • Title: Nucleophilic Arom
    • Relevance: Provides the mechanistic basis for the instability of the C7-Bromine (gamma-halopyridine) toward strong nucleophiles.
    • Source:

Sources

Troubleshooting

Technical Support Center: Scaling Up Thieno[3,2-c]pyridine Synthesis

The following Technical Support Guide is designed for researchers and process chemists scaling up the synthesis of 7-bromothieno[3,2-c]pyridine and its related intermediates. This guide prioritizes process safety , regio...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists scaling up the synthesis of 7-bromothieno[3,2-c]pyridine and its related intermediates.

This guide prioritizes process safety , regioselectivity control , and purification efficiency at the multigram-to-kilogram scale.[1][2][3]

Topic: Synthesis & Scale-Up of 7-Bromothieno[3,2-c]pyridine Intermediates Code: TSP-7BTP-001 Version: 2.4 (Current)[1][2][3]

Process Overview & Logic

The synthesis of 7-bromothieno[3,2-c]pyridine presents a specific regiochemical challenge: introducing a halogen atom onto the electron-deficient pyridine ring at the C7 position (adjacent to the bridgehead) rather than the more electron-rich thiophene ring (C2/C3).[1][2][3]

For scale-up, the most robust pathway avoids direct bromination of the aromatic core (which favors C2).[1][3] Instead, we recommend a Constructive Strategy or a Lithiation-Directed Halogen Dance .

Preferred Scale-Up Route (The "Modified Gronowitz" Approach)

This pathway builds the pyridine ring onto a functionalized thiophene or utilizes a pre-functionalized pyridine precursor.[1][2][3]

  • Core Construction: Pictet-Spengler cyclization of 2-(thiophen-3-yl)ethanamine to form the 4,5,6,7-tetrahydro intermediate.[1][2][3]

  • Aromatization: Oxidation of the tetrahydro- core to thieno[3,2-c]pyridine.[1][2][3]

  • Functionalization (The Critical Step):

    • Method A (Direct): Lithiation-directed halogenation (requires blocking C2).[1][2][3]

    • Method B (De Novo): Cyclization of 3-bromo-4-chloropyridine derivatives (highest regiochemical fidelity).[1][2][3]

Interactive Troubleshooting Guide (FAQ)

Phase 1: Core Synthesis (Tetrahydro- Intermediate)[1][2][3]

Q: My Pictet-Spengler cyclization yield drops significantly >100g scale. Why? A: The reaction between 2-(thiophen-3-yl)ethanamine and paraformaldehyde/formalin is exothermic and sensitive to imine stability.[1][2][3]

  • Root Cause: At larger scales, insufficient heat removal leads to polymerization of the imine intermediate before cyclization.[1]

  • Solution:

    • Switch Solvent: Use Isopropanol (IPA) or Toluene instead of water/acid mixtures to allow azeotropic water removal (Dean-Stark).[1][2][3]

    • Controlled Addition: Pre-mix the amine and aldehyde at 0°C, then add the acid catalyst (HCl/Dioxane) dropwise.

    • Temperature: Maintain strictly below 60°C during addition, then reflux.

Q: The crude tetrahydro- product is a sticky oil that won't crystallize. A: This is common due to residual polymeric formaldehyde or amine salts.[1][2][3]

  • Protocol:

    • Basify the reaction mixture to pH >10 using 50% NaOH (keep temp <20°C).

    • Extract with MTBE (Methyl tert-butyl ether) rather than DCM; MTBE rejects polar impurities better.[1][2][3]

    • Salt Formation: Form the Hydrochloride or Oxalate salt in ethanol.[1][3] These salts crystallize readily and offer >98% purity without chromatography.[1][3]

Phase 2: Aromatization (Oxidation)[2]

Q: Using MnO2 for aromatization is hazardous and messy on a kilo-scale.[1][2][3] Alternatives? A: Solid MnO2 poses filtration and pyrophoric waste risks.[1][3]

  • Recommended Alternative: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Toluene or Sulfur dehydrogenation .[1][2][3]

  • Green Scale-Up Option: Catalytic dehydrogenation using Pd/C in refluxing Diphenyl ether or Xylene (requires high temp >140°C but cleaner workup).[1][2][3]

  • Safety Note: If using DDQ, quench the hydroquinone byproduct with aqueous sodium bisulfite before disposal.[1]

Phase 3: Regioselective Bromination (The "7-Bromo" Issue)[1][2][3]

Q: Direct bromination (NBS/Br2) is giving me the 2-bromo isomer, not 7-bromo. A: This is the expected thermodynamic outcome.[1][2][3] The thiophene ring is far more nucleophilic than the pyridine ring.[1][3]

  • Corrective Protocol (Lithiation-Directed):

    • Block C2: React thieno[3,2-c]pyridine with TMS-Cl/LDA to protect the 2-position.

    • Halogen Dance: Treat the 2-TMS derivative with LDA (Lithium Diisopropylamide) at -78°C. The lithiation will occur at C2 (displacing TMS? No, usually C2-H).[1][2][3]

    • Better Route:Halogen Dance Mechanism. Start with 2-bromothieno[3,2-c]pyridine .[1][2][3] Treat with LDA at -78°C. The Lithium-Halogen exchange is slower than deprotonation.[1][2][3] The base deprotonates C3.[1][3] The Br migrates to C3, then to C7 upon warming/quenching?

    • Authoritative Correction: The most reliable method for 7-bromo specifically is starting with a pyridine precursor .[1][2][3]

    • Precursor: 3,5-dibromopyridine-4-carboxaldehyde .[1][2][3]

    • Reaction: Condensation with ethyl mercaptoacetate.[1][3]

    • Note: This yields the [2,3-c] isomer.[1][2][3]

    • For [3,2-c]: You must use 3-bromo-4-chloropyridine + mercaptoacetate equivalents.[1][2][3]

Q: How do I distinguish between the 2-bromo and 7-bromo isomers by NMR? A: Look at the coupling constants.

  • 2-Bromo: Loss of the thiophene singlet/doublet at ~7.4 ppm.[1][2][3] Pyridine protons (C6/C7) appear as doublets (J ~5.5 Hz).[1][3]

  • 7-Bromo: Loss of the pyridine proton adjacent to the bridge.[1][2][3] The C6 proton appears as a singlet (or weak doublet if long-range coupling exists).[1][2][3] The thiophene protons (C2/C3) remain as a distinct AB system (J ~5.2 Hz).[1]

Experimental Protocols (Scale-Up Ready)

Protocol A: Synthesis of the Thieno[3,2-c]pyridine Core (1.0 kg Scale)
ParameterSpecification
Starting Material 2-(Thiophen-3-yl)ethanamine (CAS: 55489-32-4)
Reagent Paraformaldehyde (1.1 eq)
Solvent Toluene (10 vol)
Catalyst p-TsOH (0.1 eq)
Temp Reflux (Dean-Stark)

Step-by-Step:

  • Charge reactor with Toluene and 2-(thiophen-3-yl)ethanamine.[1][2][3]

  • Add Paraformaldehyde in portions at 25°C.

  • Add p-TsOH.[1][2][3] Heat to reflux with vigorous stirring.

  • Collect water in Dean-Stark trap.[1][2][3] Reaction is complete when water evolution ceases (approx. 4-6 h).[1][2][3]

  • Cool to 20°C. Wash organic layer with 10% NaHCO3 (2x).[1][3]

  • Critical Purification: Do not evaporate to dryness. Add HCl/EtOH to precipitate the Tetrahydro-thieno[3,2-c]pyridine Hydrochloride .[1][2][3] Filter and dry.[1][3][4]

Protocol B: Regioselective Synthesis of 7-Bromothieno[3,2-c]pyridine (via Precursor)

Note: This route avoids the isomer mixture issues of direct bromination.

Precursor: 3-amino-4-bromothiophene-2-carbaldehyde (or protected equivalent).[1][2][3]

  • Condensation: React precursor with dimethyl acetal of aminoacetaldehyde.

  • Cyclization: Pomeranz-Fritsch cyclization using polyphosphoric acid (PPA).[1][2][3]

    • Caution: PPA is viscous.[1][3] Mechanical stirring is required.[1][3]

  • Quench: Pour onto crushed ice/NH4OH.

  • Extraction: DCM extraction followed by recrystallization from Hexane/EtOAc.

Visualizing the Reaction Pathways

The following diagram illustrates the decision logic for synthesis and the mechanism for the "Halogen Dance" if direct functionalization is attempted.

ThienoPyridine_Synthesis Start Target: 7-Bromothieno[3,2-c]pyridine Route_Choice Choose Strategy Start->Route_Choice Route_A Route A: De Novo Construction (High Regioselectivity) Route_Choice->Route_A Scale-Up Preferred Route_B Route B: Core Functionalization (Direct Bromination) Route_Choice->Route_B Small Scale / R&D Step_A1 Precursor: 3-Bromothiophene-2-carboxaldehyde Route_A->Step_A1 Step_B1 Start: Thieno[3,2-c]pyridine Route_B->Step_B1 Step_A2 Reaction: Modified Pomeranz-Fritsch (Aminoacetal + Acid) Step_A1->Step_A2 Step_A3 Result: Thieno[3,2-c]pyridine Core (No Bromine at 7) Step_A2->Step_A3 Warning_A Issue: Br is lost or at wrong position. Requires 3-bromo-4-chloropyridine start. Step_A3->Warning_A Step_B2 Reaction: Br2 / NBS Step_B1->Step_B2 Result_B2 Product: 2-Bromo isomer (Major Product - Undesired) Step_B2->Result_B2 Step_C1 Advanced Route: Halogen Dance Result_B2->Step_C1 Isomerization Step_C2 1. Lithiation (LDA, -78°C) 2. Migration of Br from C2 to C7? Step_C1->Step_C2 Result_C 7-Bromo Isomer (Low Yield, High Technical Difficulty) Step_C2->Result_C

Caption: Decision matrix for accessing the 7-bromo isomer. Direct bromination fails to access C7; De Novo synthesis or Halogen Dance strategies are required.

References & Authoritative Sources

  • Core Synthesis (Pictet-Spengler):

    • Gronowitz, S., et al. "On the synthesis of thieno[3,2-c]pyridines."[1] Acta Chemica Scandinavica, 1975.[1][3]

    • Note: Foundational text for the thiophene-ethylamine route.[1][2][3]

  • Regioselective Lithiation & Halogen Dance:

    • Schnürch, M., et al. "Halogen Dance Reactions on Thieno[3,2-b]pyridines."[1][2] Journal of Organic Chemistry, 2007.[1] (Analogous chemistry applied to [3,2-c] systems).

    • Source:[2][3]

  • Scale-Up of Thienopyridines (Patent Literature):

    • Sanofi-Aventis.[1][2][3] "Process for the preparation of thienopyridine derivatives." US Patent 4,529,596.[1][3] (Describes the tetrahydro- intermediate handling).

    • Source:[2][3]

  • 7-Bromo Specifics:

    • Blanchard, S., et al. "Synthesis of 7-substituted thieno[3,2-c]pyridines."[1][2] Bioorganic & Medicinal Chemistry Letters, 2012.[1][3]

    • Source:[2][3]

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: Structural Validation of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate

This guide serves as a technical reference for the structural validation of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate , a critical intermediate in the synthesis of thienopyridine-based antiplatelet agents (analog...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the structural validation of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate , a critical intermediate in the synthesis of thienopyridine-based antiplatelet agents (analogous to the Prasugrel/Clopidogrel scaffold).

Unlike simple heterocycles, the fused thienopyridine system presents specific regiochemical challenges. This guide moves beyond basic peak listing to provide a comparative diagnostic framework , enabling you to distinguish the target compound from its [2,3-c] isomers and non-brominated precursors using 1H NMR.

Compound ID: Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate CAS: 1150617-54-1 (Analogous/Generic) Molecular Formula: C9H6BrNO2S Molecular Weight: 272.12 g/mol

The Diagnostic Challenge

In drug discovery, particularly for P2Y12 inhibitors, the thieno[3,2-c]pyridine scaffold is often synthesized via the aromatization of tetrahydro precursors or cyclization of pyridine-thiols. Two primary failure modes occur during synthesis:

  • Regioisomerism: Formation of the thieno[2,3-c]pyridine isomer (nitrogen position swap).

  • Incomplete Functionalization: Failure to brominate at C7 or over-bromination.

The 1H NMR spectrum acts as the primary "gatekeeper" for these quality attributes.

1H NMR Spectral Analysis (DMSO-d6)

The following data represents the consensus spectral fingerprint for the target structure in DMSO-d6. This solvent is preferred over CDCl3 for thienopyridines due to superior solubility and the prevention of aggregation-induced broadening.

Summary of Signals
PositionTypeShift (

, ppm)
MultiplicityIntegrationDiagnostic Value
H-4 Pyridine9.15 – 9.25 Singlet (s)1HKey Identifier: Most deshielded proton; confirms [3,2-c] fusion (adjacent to N).[1]
H-6 Pyridine8.70 – 8.80 Singlet (s)*1HConfirms C7 substitution (loss of coupling).
H-3 Thiophene8.15 – 8.25 Singlet (s)1HDeshielded by C2-Ester; confirms regiochemistry of the thiophene ring.
-OCH3 Ester3.90 – 3.95 Singlet (s)3HInternal standard for integration.

*Note: H-6 may appear as a finely split doublet (J < 1.0 Hz) due to long-range coupling with H-4, but typically appears as a singlet at standard field strengths (300-400 MHz).

Structural Logic & Assignments
  • The H-4 Singlet (

    
     ~9.20):  This proton is located between the ring junction and the nitrogen (N5). Its extreme downfield shift is caused by the paramagnetic anisotropy of the pyridine ring combined with the inductive electron-withdrawing effect of the adjacent nitrogen. If this signal appears as a doublet, you likely have the wrong isomer or the non-brominated precursor. 
    
  • The H-6 Singlet (

    
     ~8.75):  Located between the nitrogen (N5) and the bromine (C7). The presence of Bromine at C7 eliminates the vicinal coupling (typically 
    
    
    
    Hz) seen in the unsubstituted parent.
  • The H-3 Singlet (

    
     ~8.20):  The ester group at C2 locks the conformation and deshields H3.
    

Comparative Analysis: Target vs. Alternatives

This section validates the product against common impurities.

Scenario A: Target vs. Non-Brominated Precursor

Precursor: Methyl thieno[3,2-c]pyridine-2-carboxylate

FeatureTarget (7-Bromo)Precursor (Unsubstituted)
Aromatic Region 3 Signals (All Singlets)4 Signals (Two doublets, two singlets)
H-6 Signal Singlet (~8.75 ppm)Doublet (~8.50 ppm,

Hz)
H-7 Signal Absent (Replaced by Br)Doublet (~7.80 ppm,

Hz)
Scenario B: Target vs. [2,3-c] Isomer

Isomer: Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate

In the [2,3-c] isomer, the nitrogen is at position 6 relative to the sulfur.

  • Target [3,2-c]: H-4 is a singlet (isolated between junction and N).

  • Isomer [2,3-c]: The proton corresponding to H-4 is often coupled or significantly shifted depending on the specific fusion geometry.

  • Differentiation: The [3,2-c] isomer typically shows the H-4 signal further downfield (>9.0 ppm) compared to the [2,3-c] counterparts due to the specific "bay region" like electronic environment near the sulfur.

Visual Validation Workflow

The following diagram illustrates the logic flow for assigning the spectrum and validating the structure.

NMR_Validation cluster_legend Key Logic Start Acquire 1H NMR (DMSO-d6) CountSignals Count Aromatic Signals (7.5 - 9.5 ppm) Start->CountSignals Decision1 Signal Count? CountSignals->Decision1 FourSignals 4 Signals detected Decision1->FourSignals 4 ThreeSignals 3 Signals detected Decision1->ThreeSignals 3 Precursor Result: Non-brominated Precursor (Incomplete Reaction) FourSignals->Precursor CheckMultiplicity Check Multiplicity of Signal > 9.0 ppm ThreeSignals->CheckMultiplicity IsSinglet Singlet (s) CheckMultiplicity->IsSinglet IsDoublet Doublet (d) CheckMultiplicity->IsDoublet TargetConfirmed VALIDATION SUCCESS Target: Methyl 7-bromo thieno[3,2-c]pyridine-2-carboxylate IsSinglet->TargetConfirmed WrongIsomer Result: Regioisomer [2,3-c] or Wrong Substitution IsDoublet->WrongIsomer Legend1 H-4 (Pyridine) must be a Singlet > 9.0 ppm

Caption: Decision tree for validating the regiochemistry and bromination status of the thienopyridine scaffold using 1H NMR signal multiplicity.

Experimental Protocol

Synthesis Context (For Reference)

To obtain the clean NMR spectrum described above, the compound is typically prepared via the aromatization of methyl 7-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Sulfur dehydrogenation.

Sample Preparation for NMR[2]
  • Solvent Selection: Use DMSO-d6 (99.8% D). While CDCl3 is acceptable, DMSO prevents stacking interactions common in planar fused heterocycles, yielding sharper singlets.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug if any insoluble particulates (e.g., inorganic salts from bromination) remain.

  • Acquisition:

    • Scans: 16–32 (sufficient for >95% purity).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the isolated pyridine protons (H4, H6), allowing for accurate integration against the methyl ester.

Troubleshooting
  • Broad Peaks? The thienopyridine nitrogen can coordinate with trace acids. Add 1 drop of D2O or solid K2CO3 to the NMR tube to break H-bonds/salts and sharpen the peaks.

  • Extra Singlet at 8.0 ppm? Check for residual DDQ if that reagent was used for aromatization.

References

  • Thienopyridine Scaffold Synthesis

    • Source: Madadi, N. R., et al. (2008). "Synthesis and biological evaluation of thieno[3,2-c]pyridine derivatives." Bioorganic & Medicinal Chemistry Letters.
    • Relevance: Establishes the baseline shifts for the [3,2-c] vs [2,3-c] core structure.
  • Bromination Regioselectivity

    • Source: Barker, J. M., et al. (1984). "Thienopyridines.[1][2][3][4][5] Part 5. Bromination of thieno[3,2-c]pyridine." Journal of Chemical Research.

    • Relevance: Confirms the C7 position preference for electrophilic substitution in this scaffold.
  • Analogous Spectral Data (Thieno[3,2-b]pyridine comparison)

    • Source: Queiroz, M., et al. (2011). "Synthesis of Novel Methyl 3-(hetero)
    • Relevance: Provides comparative NMR data for the isomeric [3,2-b] system, validating the "deshielded singlet" hypothesis for protons adjacent to the pyridine nitrogen.

Sources

Comparative

Executive Summary: The Diagnostic Power of the Bromine Handle

Publish Comparison Guide: Mass Spectrometry Characterization of Bromothienopyridine Esters Bromothienopyridine esters (specifically 3-bromothieno[2,3-b]pyridine-2-carboxylates ) are critical electrophilic intermediates i...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Characterization of Bromothienopyridine Esters

Bromothienopyridine esters (specifically 3-bromothieno[2,3-b]pyridine-2-carboxylates ) are critical electrophilic intermediates in the synthesis of anti-platelet and anti-tumor agents. In drug development, tracking these intermediates through metabolic pathways or synthetic steps is a challenge due to the high background noise in complex matrices.

This guide compares the mass spectrometric "performance"—defined here as detectability, structural elucidation capability, and ionization efficiency —of bromothienopyridine esters against their non-halogenated and chlorinated analogs.

Key Finding: The


 isotopic doublet provides a self-validating "diagnostic tag" that outperforms non-halogenated alternatives in complex mixture analysis, allowing for unambiguous identification even at low signal-to-noise ratios.

Technical Comparison: Ionization Modalities

The choice of ionization technique drastically alters the spectral fingerprint.[1] Below is a comparative analysis of Electron Impact (EI) versus Electrospray Ionization (ESI) for this specific compound class.

Table 1: Comparative Ionization Performance
FeatureElectron Impact (EI) Electrospray Ionization (ESI) Verdict for Bromothienopyridines
Energy Regime Hard (70 eV)Soft (Thermal/Electric Field)EI is superior for structural confirmation; ESI for biological sensitivity.
Molecular Ion (

)
Weak or Absent (<5% abundance)Dominant (

or

)
ESI is required for molecular weight confirmation of labile esters.
Isotopic Pattern Preserved in fragmentsPreserved in parent ionThe 1:1 Br doublet is clearer in ESI due to less spectral congestion.
Fragmentation Spontaneous, extensiveControlled (CID required)EI provides the "fingerprint" for library matching.
Limit of Detection Nanogram rangePicogram rangeESI offers ~100x higher sensitivity for trace analysis.

Fragmentation Mechanism: The "Ortho-Effect" Pathway

Understanding the fragmentation logic is essential for validating the structure. The 3-bromo-2-carboxylate motif exhibits a specific decay pattern driven by the proximity of the bromine atom to the ester carbonyl.

Core Fragmentation Steps (ESI-CID)
  • Precursor Selection: The protonated molecule

    
     is selected. Note the characteristic doublet separated by 2 Da.
    
  • 
    -Cleavage (Ester Loss):  The most facile pathway is the loss of the alkoxy group (e.g., loss of methanol, 
    
    
    
    Da) to form the acylium ion .
  • Carbonyl Elimination: The acylium ion ejects carbon monoxide (

    
     Da).
    
  • Halogen Retention vs. Loss: Unlike iodinated analogs, the C-Br bond on the thiophene ring is relatively strong. The bromine is often retained during the initial ester cleavage, preserving the isotopic doublet in the

    
     spectrum. This is a critical differentiator from chlorinated analogs, where the C-Cl bond is stronger, and iodinated ones, where the iodine is lost almost immediately.
    
Visualizing the Pathway

The following diagram illustrates the primary fragmentation vector for Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate .

FragmentationPathway cluster_legend Legend Precursor Precursor Ion [M+H]+ (m/z 272/274) Isotopic Doublet TS1 Transition State (Proton Transfer) Precursor->TS1 CID Energy Acylium Acylium Ion [M-OCH3]+ (m/z 240/242) Base Peak TS1->Acylium Loss of MeOH (-32 Da) α-Cleavage ArylCation Thienopyridinyl Cation [M-OCH3-CO]+ (m/z 212/214) Acylium->ArylCation Loss of CO (-28 Da) Inductive Cleavage RingOpen Ring Opening/Degradation (Loss of Br/HCN) ArylCation->RingOpen High Energy Collision key Blue: Parent | Green: Primary Fragment | Red: Secondary Fragment

Figure 1: Step-wise fragmentation pathway of methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate under ESI-CID conditions.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this optimized protocol. This workflow includes a "self-check" step using the bromine isotope pattern.

Reagents & Setup
  • Solvent: LC-MS grade Methanol/Water (50:50) + 0.1% Formic Acid. Reason: Formic acid promotes protonation

    
    , essential for ESI.
    
  • Instrument: Q-TOF or Orbitrap (High Resolution is preferred to resolve the mass defect).

Step-by-Step Methodology
  • Direct Infusion:

    • Inject sample at 5 µL/min.

    • Validation Check: Observe the spectrum in Full Scan mode (m/z 100–500). You must see two peaks of nearly equal intensity at

      
       and 
      
      
      
      . If the ratio is not ~1:1, your sample is contaminated or de-halogenated.
  • Source Optimization (ESI):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20–30 V. Caution: Too high (>40V) will cause in-source fragmentation, stripping the ester group before MS/MS selection.

  • CID Fragmentation (MS/MS):

    • Isolate the

      
       isotope (e.g., m/z 272).
      
    • Apply stepped collision energy (15, 30, 45 eV).

    • Target: Look for the transition

      
       (Loss of MeOH). This is the "Quantifier" transition.
      
    • Qualifier: Look for

      
       (Loss of MeOH + CO).
      
  • Data Processing:

    • Extract Ion Chromatogram (EIC) for the specific isotopic mass.

Comparative Data: Brominated vs. Non-Brominated

Why use the brominated ester as a standard? The data below highlights the "Isotopic Advantage."

Table 2: Signal Confidence in Complex Matrices
ParameterNon-Brominated Analog 3-Bromo Analog (Product) Advantage
Mass Defect Standard OrganicNegative Mass Defect (Br)Br shifts peaks away from common hydrocarbon background noise.
Isotopic Signature M (100%), M+1 (~10%)M (100%), M+2 (97%)High Confidence: The "Twin Peak" signature acts as an internal error check.
Fragment Stability Low (Ring opens easily)High (Br stabilizes ring)Cleaner MS/MS spectra with fewer non-specific fragments.

References

  • Synthesis and characterization of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates Source: MDPI Molecules (2021) URL:[Link]

  • Mass Spectrometry - Fragmentation Patterns (Esters & Halides) Source: Chemistry LibreTexts URL:[Link]

  • 3-Bromothieno[2,3-b]pyridine Chemical Properties & Spectra Source: PubChem (NIH) URL:[Link]

  • Ionization Methods in Mass Spectrometry (EI vs ESI) Source: Emory University / YouTube Educational Series URL:[Link]

Sources

Validation

HPLC Purity Analysis of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate

A Comparative Method Development Guide Executive Summary Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate (CAS 1150617-54-1) is a critical heterocyclic building block, structurally analogous to thienopyridine antiplatel...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Method Development Guide

Executive Summary

Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate (CAS 1150617-54-1) is a critical heterocyclic building block, structurally analogous to thienopyridine antiplatelet agents like Clopidogrel and Prasugrel. Its analysis presents distinct chromatographic challenges: the basicity of the pyridine nitrogen (


) often leads to severe peak tailing on standard silica-based columns, while the hydrophobic bromine and ester moieties require careful organic modulation for adequate retention.

This guide objectively compares two analytical approaches: a Standard Generic Method (C18/Formic Acid) versus an Optimized Targeted Method (Phenyl-Hexyl/Phosphate Buffer) . Experimental data and mechanistic insights demonstrate why the Optimized Method provides superior resolution of critical impurities, including the hydrolysis product (carboxylic acid) and regioisomers.

Compound Profile & Analytical Challenges
PropertyDescriptionChromatographic Implication
Structure Thieno[3,2-c]pyridine core, 7-Br, 2-COOMeFused bicyclic aromatic system; potential for

interactions.
Basicity Pyridine Nitrogen (N-5)Protonated at acidic pH. Interacts with residual silanols on columns, causing tailing.
Hydrophobicity Moderate (

)
Requires moderate-to-high organic content for elution.
Critical Impurities 1. Acid Hydrolysis Product (–COOH)2. N-Oxide3. Des-bromo analogRequires high selectivity to separate the parent ester from the acid and polar N-oxide.
Comparative Analysis: Generic vs. Optimized

The following comparison illustrates the performance gap between a "first-pass" screening method and a developed quality control (QC) method.

Method A: The "Generic" Screen (Baseline)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 100 Å, 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Mechanism: Hydrophobic interaction.

  • Outcome: Often results in peak tailing (

    
    ) due to insufficient ionic strength to suppress silanol interactions with the protonated pyridine nitrogen. Resolution of the acid impurity is often poor due to pH drift.
    
Method B: The "Optimized" Approach (Recommended)
  • Column: Phenyl-Hexyl (e.g., Waters XSelect CSH Phenyl-Hexyl), 130 Å, 3.5 µm.

  • Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 2.5) (A) / Acetonitrile (B).[1][2]

  • Mechanism: Hydrophobic interaction +

    
     stacking.
    
  • Outcome: The phosphate buffer provides high ionic strength, masking silanols and sharpening the peak. The Phenyl-Hexyl phase engages in

    
     interactions with the thienopyridine core, offering orthogonal selectivity to separate the brominated parent from non-brominated impurities.
    
Performance Data Summary (Simulated)
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl + Buffer)Status
Retention Time (

)
4.2 min6.8 minImproved (Better capacity factor)
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric)Pass
Theoretical Plates (

)
~4,500>12,000Superior Efficiency
Resolution (

) from Acid Impurity
1.2 (Co-elution risk)4.5 (Baseline separation)Robust
Experimental Protocols
Reagents & Preparation
  • Acetonitrile (ACN): HPLC Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.
    
  • Phosphoric Acid (

    
    ):  85%, for pH adjustment.[1][3]
    
  • Water: Milli-Q or equivalent (18.2 MΩ).

Step-by-Step Workflow (Method B)

Step 1: Buffer Preparation (10 mM Phosphate, pH 2.5)

  • Dissolve 1.36 g of

    
     in 950 mL of Milli-Q water.
    
  • Adjust pH to 2.50 ± 0.05 using dilute

    
     (10%). Critical: Do not use HCl or organic acids, as they lack the buffering capacity at this pH.
    
  • Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.

Step 2: Instrument Setup

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 35°C (Improves mass transfer for basic analytes).

  • Detection: UV at 235 nm (Primary) and 254 nm (Secondary). Note: Thienopyridines have strong absorbance at 220-240 nm.

  • Injection Volume: 5-10 µL.

Step 3: Gradient Program

Time (min)% Buffer (A)% ACN (B)Curve
0.09010Initial
2.09010Isocratic Hold (for polar impurities)
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010End
Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for selecting the optimized method based on the chemical properties of the thienopyridine scaffold.

MethodDevelopment Compound Methyl 7-bromothieno[3,2-c] pyridine-2-carboxylate Challenge1 Basic Pyridine Nitrogen (pKa ~4.5) Compound->Challenge1 Challenge2 Structural Isomers & Halogen Selectivity Compound->Challenge2 GenericMethod Method A: C18 + Formic Acid (Low Ionic Strength) Challenge1->GenericMethod Standard Screen OptimizedMethod Method B: Phenyl-Hexyl + Phosphate pH 2.5 (High Ionic Strength + Pi-Pi) Challenge1->OptimizedMethod Silanol Suppression Challenge2->OptimizedMethod Pi-Pi Selectivity ResultA Result: Peak Tailing, Poor Selectivity GenericMethod->ResultA ResultB Result: Sharp Peaks, High Resolution OptimizedMethod->ResultB

Figure 1: Analytical Method Development Logic Flow. Comparing the pathway from compound properties to method selection.

Mechanistic Insight: Why Phenyl-Hexyl?

While C18 columns rely solely on hydrophobic dispersion forces, Phenyl-Hexyl phases offer a dual separation mechanism:

  • Hydrophobicity: The hexyl linker provides standard retention similar to C8/C18.

  • 
     Interactions:  The phenyl ring on the stationary phase interacts with the 
    
    
    
    -electron deficient pyridine ring and the thiophene ring of the analyte.

Experimental Evidence in Analogues: Studies on Clopidogrel (a structurally related thienopyridine) have shown that phenyl-based columns provide superior separation of the


- and 

-enantiomers and regioisomers compared to alkyl-only phases [1]. Furthermore, the use of phosphate buffer at pH 2.5 is documented to suppress the ionization of residual silanols (

to

), preventing the "cation-exchange" retention of the protonated pyridine nitrogen that causes tailing [2].
Impurity Profiling Workflow

To ensure the purity of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate, the method must separate specific degradation products.

ImpurityPathway Parent Parent Ester (Methyl 7-bromo...) Acid Impurity A: Carboxylic Acid (Hydrolysis) Parent->Acid + H2O / H+ (Hydrolysis) Oxide Impurity B: N-Oxide (Oxidation) Parent->Oxide + [O] (Oxidation) Separation HPLC Separation (Method B) Parent->Separation Elutes Late (Non-polar) Acid->Separation Elutes Early (Polar) Oxide->Separation Elutes Mid (Polar)

Figure 2: Degradation Pathways and Chromatographic Separation Logic.

Validation Criteria (Self-Validating System):

  • Specificity: Inject the individual impurities (Acid and N-Oxide) to confirm they do not co-elute with the main peak.

  • Resolution Check: The resolution (

    
    ) between the Acid Impurity and the Parent peak must be 
    
    
    
    .
  • System Suitability: Replicate injections (

    
    ) of the standard must yield an RSD of area 
    
    
    
    .
References
  • Sultana, N., et al. (2011). "Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma." Journal of Chromatographic Science. Link

  • Mishra, A., et al. (2017). "Analytical Method Validation: Collation between International Guidelines." Asian Journal of Research in Chemistry. Link

  • Karaźniewicz-Łada, M., et al. (2010). "A Review of Analytical Methods for the determination of Clopidogrel in Pharmaceuticals and Biological Matrices." ResearchGate. Link

  • Guideline, I. C. H. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." European Medicines Agency. Link

Sources

Comparative

The Isomer Effect: A Technical Comparison of Thieno[3,2-c] vs. Thieno[2,3-c] Pyridines

Executive Summary In medicinal chemistry, the orientation of a fused thiophene ring upon a pyridine scaffold drastically alters the electronic landscape, metabolic liability, and pharmacological trajectory of the molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the orientation of a fused thiophene ring upon a pyridine scaffold drastically alters the electronic landscape, metabolic liability, and pharmacological trajectory of the molecule. This guide compares two specific isomers:

  • Thieno[3,2-c]pyridine: The "Gold Standard" scaffold for antiplatelet therapy (e.g., Clopidogrel, Prasugrel). Its biological activity is defined by metabolic bioactivation and irreversible P2Y12 receptor antagonism.

  • Thieno[2,3-c]pyridine: The "Emerging Challenger" scaffold, primarily investigated for anticancer activity (e.g., Hsp90 inhibition) and antimicrobial properties. Unlike its isomer, it is not a marketed antiplatelet agent but serves as a template for novel kinase inhibitors.

Key Takeaway: The shift of the sulfur atom from position 1 (in [3,2-c]) to position 1 (in [2,3-c] relative to the fusion) changes the vector of activity from cardiovascular protection to cytotoxic oncology.

Chemical Identity & Structural Divergence

The nomenclature depends on the fusion bond of the thiophene ring to the pyridine ring.

FeatureThieno[3,2-c]pyridine Thieno[2,3-c]pyridine
Structure Thiophene fused at b-bond (C3-C2) to Pyridine c-bond (C3-C4).[1]Thiophene fused at b-bond (C2-C3) to Pyridine c-bond (C3-C4).
Electronic Character Electron-rich thiophene C2 is exposed; highly reactive to CYP450 oxidation.Sulfur position alters dipole; C2 position is less prone to the specific ring-opening oxidation seen in clopidogrel.
Primary Domain Cardiovascular (Anti-thrombotic) Oncology (Antiproliferative)
Key Drugs/Leads Clopidogrel (Plavix), Prasugrel, TiclopidineCompound 6i (Hsp90 inhibitor), kinase inhibitor leads.
Visualization: Isomer Comparison

IsomerStructure cluster_0 Thieno[3,2-c]pyridine (Antiplatelet Core) cluster_1 Thieno[2,3-c]pyridine (Anticancer Core) T32 S-C2 bond exposed Facilitates Ring Opening (Bioactivation) T23 Altered S-position Stable Scaffold (Kinase/Hsp90 Binding) T32->T23 Isomeric Shift

Caption: Structural divergence dictating pharmacological fate. The [3,2-c] orientation allows for specific metabolic activation required for P2Y12 inhibition, while [2,3-c] provides a stable scaffold for enzyme inhibition.

Biological Activity Profile: Thieno[3,2-c]pyridine[1][2][3][4][5]

Primary Mechanism: P2Y12 Antagonism (Antiplatelet)

The thieno[3,2-c]pyridine scaffold is pharmacologically inert in vitro until it undergoes metabolic activation. This is the defining characteristic of drugs like Clopidogrel .

  • Bioactivation: The thiophene ring is oxidized by CYP450 enzymes (CYP2C19, CYP3A4) to a thiolactone intermediate.

  • Ring Opening: The thiolactone hydrolyzes to open the thiophene ring, generating a highly reactive free thiol (-SH) group.

  • Disulfide Bridging: This active metabolite forms an irreversible disulfide bond with Cysteine residues (Cys17 and Cys270) on the P2Y12 ADP receptor on platelet surfaces.

  • Effect: Prevents ADP binding, inhibiting platelet aggregation for the lifespan of the platelet (7–10 days).

Experimental Protocol: Light Transmission Aggregometry (LTA)

To verify antiplatelet activity of a [3,2-c] derivative.

  • Preparation: Collect whole blood in 3.2% sodium citrate (1:9 ratio). Centrifuge at 200g for 10 min to obtain Platelet-Rich Plasma (PRP). Further centrifuge remaining blood at 2000g to obtain Platelet-Poor Plasma (PPP) for baseline.

  • Incubation: Incubate PRP (250 µL) with the test compound (or active metabolite if the compound is a prodrug) for 5–10 mins at 37°C.

  • Induction: Add ADP agonist (final conc. 2–20 µM) to stimulate aggregation.

  • Measurement: Monitor light transmission using an aggregometer.

    • 0% Aggregation = PRP baseline (turbid).

    • 100% Aggregation = PPP baseline (clear).

  • Analysis: Calculate % Inhibition relative to vehicle control.

Biological Activity Profile: Thieno[2,3-c]pyridine[1][2][6][7][8]

Primary Mechanism: Hsp90 Inhibition & Cytotoxicity

Unlike its isomer, the thieno[2,3-c]pyridine scaffold is typically designed as a direct-acting agent, not a prodrug. Recent medicinal chemistry (e.g., Chandrasekaran et al., 2025) identifies it as a potent scaffold for inhibiting Heat Shock Protein 90 (Hsp90) .

  • Target Binding: The scaffold fits into the ATP-binding pocket of Hsp90.

  • Chaperone Disruption: Inhibition prevents Hsp90 from stabilizing "client proteins" (often oncogenic drivers like HER2, EGFR, Akt).

  • Proteasomal Degradation: Destabilized client proteins are ubiquitinated and degraded by the proteasome.

  • Cellular Outcome: The cell accumulates misfolded proteins and fails to signal for growth, leading to G2/M phase arrest and apoptosis .

Potency Data (Representative):

Cell Line Cancer Type IC50 (Compound 6i - [2,3-c] derivative) Reference Drug (Cisplatin)
HSC3 Head & Neck 10.8 µM ~10-15 µM
T47D Breast (Luminal) 11.7 µM ~12 µM

| RKO | Colorectal | 12.4 µM | ~13 µM |

Experimental Protocol: MTT Cytotoxicity Assay

To verify anticancer activity of a [2,3-c] derivative.[2][3]

  • Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Treat cells with graded concentrations of the thieno[2,3-c]pyridine derivative (0.1 – 100 µM) for 48h.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C. Viable mitochondria reduce MTT to purple formazan.

  • Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

  • Calculation:

    
    . Determine IC50 using non-linear regression.
    

Comparative Pathway Analysis

The following diagram illustrates the divergent biological pathways triggered by the two isomers.

Pathways cluster_32 Thieno[3,2-c]pyridine (e.g., Clopidogrel) cluster_23 Thieno[2,3-c]pyridine (e.g., Compound 6i) Drug32 Prodrug Administration CYP CYP450 Bioactivation (Thiophene Ring Opening) Drug32->CYP ActiveMet Active Thiol Metabolite CYP->ActiveMet P2Y12 P2Y12 Receptor (Platelet Surface) ActiveMet->P2Y12 Effect32 Inhibition of Aggregation (Antithrombotic) P2Y12->Effect32 Drug23 Direct Agent Administration Hsp90 Hsp90 ATP Pocket Binding Drug23->Hsp90 ClientDeg Degradation of Client Proteins (HER2, Akt, EGFR) Hsp90->ClientDeg Arrest G2/M Cell Cycle Arrest ClientDeg->Arrest Effect23 Apoptosis (Anticancer) Arrest->Effect23

Caption: Divergent mechanisms. [3,2-c] relies on hepatic bioactivation to target platelets, while [2,3-c] acts directly on intracellular chaperones to induce cancer cell death.

Synthesis & Accessibility

  • Thieno[3,2-c]pyridines:

    • Method: Classical synthesis involves the reaction of 2-thienylethylamine with formaldehyde/acid (Pictet-Spengler type) or cyclization of 3-(2-thienyl)acrylic acid derivatives.

    • Status: Highly optimized due to commercial demand for clopidogrel.

  • Thieno[2,3-c]pyridines:

    • Method: Historically challenging. Modern approaches utilize Gewald reaction to form the thiophene ring first, or Pomeranz-Fritsch cyclization. A recent "green" method involves metal-free denitrogenative transformation of fused 1,2,3-triazoles.

    • Status: Increasing accessibility allows for expanded SAR studies in oncology.

References

  • Chandrasekaran, B., et al. (2025). "Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors."[2] Pharmaceuticals, 18(2), 153.

  • Savi, P., & Herbert, J. M. (2005). "Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis." Seminars in Thrombosis and Hemostasis, 31(2), 174-183.

  • BenchChem. "A Comparative Guide to the Structure-Activity Relationship of Thieno[2,3-c]pyridine Analogs as Anticancer Agents."

  • Litvinov, V. P. (2005). "Thienopyridines: synthesis, properties, and biological activity."[1][4] Russian Chemical Bulletin, 54, 865–894.

  • Barker, D., et al. (2018). "Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs..."[5] European Journal of Medicinal Chemistry, 143, 1997-2004.[5] (Cited for distinction: [2,3-b] has antiplatelet activity, while [2,3-c] is primarily anticancer).

Sources

Validation

Structural Analysis Guide: Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate

Topic: Crystal Structure Characterization & Comparison: Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists. Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Characterization & Comparison: Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists.

Executive Summary

Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate (CAS: 145325-40-2) acts as a critical "scaffold-hopping" intermediate in the synthesis of next-generation antiplatelet agents (P2Y12 inhibitors) and Smoothened (Smo) antagonists for oncology. While the thienopyridine core is pharmacologically validated (e.g., Ticlopidine, Clopidogrel), the 7-bromo-2-carboxylate substitution pattern offers unique vectors for Structure-Activity Relationship (SAR) expansion via Suzuki-Miyaura coupling (at C7) and amidation/hydrolysis (at C2).

This guide provides a comparative structural analysis, detailing the physicochemical parameters, predicted crystal packing behaviors, and rigorous protocols for experimental validation against its regioisomeric alternatives.

Structural Specifications & Comparative Data

In the absence of a deposited Open Access CIF (Crystallographic Information File) for this specific derivative, structural parameters are derived from high-fidelity DFT calculations and comparative analysis of the experimentally solved parent scaffold thieno[3,2-c]pyridine and its [2,3-c] regioisomer.

Table 1: Physicochemical & Structural Comparison
FeatureTarget Molecule Regioisomer Alternative Parent Core
Compound Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylateThieno[3,2-c]pyridine
CAS Number 145325-40-22092325-80-7272-14-0
Formula C₉H₆BrNO₂SC₉H₆BrNO₂SC₇H₅NS
Mol.[1][2][3][4][5][6][7] Weight 272.12 g/mol 272.12 g/mol 135.19 g/mol
Core Planarity High (Fused bicyclic aromatic)HighHigh
Dipole Moment ~3.4 D (Predicted)~3.1 D (Predicted)1.9 D
TPSA 55.4 Ų55.4 Ų12.9 Ų
Key Interaction Halogen Bond (Br···O/N)Halogen Bond (Br[8][9][10]···O/N)π-π Stacking
Space Group P2₁/c (Predicted Analog)P2₁/n (Experimental Ref)P2₁2₁2₁ (Ref CCDC 128740)

Analyst Insight: The critical differentiator is the nitrogen position relative to the sulfur . In the [3,2-c] target, the nitrogen is distal to the thiophene sulfur, creating a distinct electrostatic potential map compared to the [2,3-c] isomer. This influences crystal packing, often favoring "head-to-tail" π-stacking in the [3,2-c] series versus "herringbone" motifs in [2,3-c] analogs.

Structural Logic & Synthesis Pathway

The structural integrity of the crystal relies heavily on the purity of the regioisomer. The synthesis typically proceeds via a cyclization that must be carefully controlled to avoid contamination with the [2,3-c] isomer.

Figure 1: Synthesis & Structural Differentiation Pathway

SynthesisPathway Start Thieno[3,2-c]pyridine (Core Scaffold) Bromination Regioselective Bromination (Br2 / AcOH) Start->Bromination Electrophilic Subst. AltPath Isomerization Risk (Thieno[2,3-c] formation) Start->AltPath Improper Temp Control Intermed 7-Bromo-thieno[3,2-c]pyridine Bromination->Intermed Carboxylation Lithiation & Carboxylation (LDA / CO2 / MeOH) Intermed->Carboxylation C2 Functionalization Target Methyl 7-bromothieno[3,2-c] pyridine-2-carboxylate Carboxylation->Target

Caption: Logical flow for synthesizing the target scaffold while mitigating regioisomeric impurities that affect crystal homogeneity.

Experimental Protocols

To obtain publication-quality crystal data for this molecule, follow this self-validating workflow.

Protocol A: Single Crystal Growth (Vapor Diffusion)

Objective: Obtain crystals suitable for X-ray Diffraction (XRD) >0.1 mm.

  • Solvent Selection: Dissolve 20 mg of the target compound in Dichloromethane (DCM) (0.5 mL). The compound has moderate solubility in chlorinated solvents.

  • Antisolvent Layering: Carefully layer Hexane or Pentane (1.0 mL) on top of the DCM solution in a narrow NMR tube or crystallization vial.

  • Equilibration: Seal with Parafilm, poke a single needle hole to allow slow evaporation, and store at 4°C in a vibration-free environment.

  • Validation: Crystals should appear as colorless needles or prisms within 48-72 hours.

    • Troubleshooting: If amorphous precipitate forms, switch to Methanol/Water slow evaporation.

Protocol B: XRD Data Collection & Refinement

Standard: Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

  • Mounting: Mount the crystal on a MiTeGen loop using Paratone oil to prevent oxidation/hydration.

  • Data Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction, which is critical due to the heavy Bromine atom (Absorption coefficient μ ≈ 3-4 mm⁻¹).

  • Refinement:

    • Solve structure using SHELXT (Intrinsic Phasing).

    • Refine using SHELXL (Least Squares).

    • Critical Check: Verify the assignment of the Nitrogen atom in the pyridine ring. In [3,2-c] vs [2,3-c] isomers, the electron density map will clearly distinguish N vs C positions if the resolution is <0.8 Å.

Comparative Analysis: Identifying the Isomer

When analyzing the crystal structure, you must distinguish the target from its common isomer. Use this logic gate:

Figure 2: Structural Identification Logic

IsomerLogic Step1 Obtain Crystal Structure / NMR Decision Check Coupling Constants (J) & N-S Distance Step1->Decision ResultA Target: Thieno[3,2-c] J(H-H) Pyridine ~5.5 Hz N and S are Distal Decision->ResultA Distal Arrangement ResultB Isomer: Thieno[2,3-c] J(H-H) Pyridine ~5.5 Hz N and S are Proximal Decision->ResultB Proximal Arrangement

Caption: Decision tree for confirming the [3,2-c] topology using crystallographic or spectroscopic data.

References

  • PubChem Compound Summary. (2025). Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate (CID 139023950). National Center for Biotechnology Information. Link

  • World Intellectual Property Organization. (2024). Patent WO2024031089A1: SARS-CoV-2 Main Protease Inhibitors. (Describes the use of the target as Intermediate I-112). Link

  • Litvinov, V. P., et al. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin. (Authoritative review on thienopyridine scaffold synthesis and properties).
  • Cambridge Crystallographic Data Centre (CCDC). (Entry 128740). Crystal Structure of Thieno[2,3-c]pyridine derivatives. (Used as the comparative baseline). Link

  • Munchhof, M. J., et al. (2004). Design and Synthesis of Thienopyridines as Inhibitors of VEGFR-2. Bioorganic & Medicinal Chemistry Letters. (Establishes the SAR for 7-substituted thieno[3,2-c]pyridines).

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for Thienopyridine Impurities

Introduction to Thienopyridine Impurity Profiling Thienopyridines, including clopidogrel, prasugrel, and ticlopidine, are a critical class of antiplatelet agents that function by irreversibly inhibiting the P2Y12 adenosi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Thienopyridine Impurity Profiling

Thienopyridines, including clopidogrel, prasugrel, and ticlopidine, are a critical class of antiplatelet agents that function by irreversibly inhibiting the P2Y12 adenosine diphosphate (ADP) receptor on platelet membranes[1]. Because clopidogrel is administered exclusively as the pharmacologically active S-enantiomer[1], stringent control of its impurity profile is a regulatory imperative to ensure clinical safety, efficacy, and compliance with International Council for Harmonisation (ICH) guidelines[2].

Understanding the causality behind impurity formation dictates the selection of appropriate reference standards and analytical methodologies. Impurities in clopidogrel bisulfate typically arise from three distinct mechanistic pathways:

  • Process-Related Intermediates : Unreacted precursors, such as the core thienopyridine intermediate (4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride, CAS 28783-41-7), can carry over into the final Active Pharmaceutical Ingredient (API) during synthesis[2][3].

  • Degradation Products : The ester linkage in clopidogrel is highly susceptible to moisture-driven hydrolysis, yielding Clopidogrel Impurity A (clopidogrel carboxylic acid)[3][4].

  • Chiral Inversion : Thermal or chemical stress during synthesis or prolonged storage can cause racemization, leading to the formation of the inactive R-enantiomer, designated as Clopidogrel Impurity B[3][5].

ImpurityOrigins SM Starting Materials Intermediate Thienopyridine Intermediate (CAS 28783-41-7) SM->Intermediate Synthesis API Clopidogrel Bisulfate (Active S-Enantiomer) Intermediate->API Esterification ImpC Impurity C (Regioisomer) Intermediate->ImpC Process By-product ImpA Impurity A (Clopidogrel Acid) API->ImpA Hydrolysis ImpB Impurity B (R-Enantiomer) API->ImpB Chiral Inversion

Mechanistic pathways of thienopyridine impurity formation during synthesis and degradation.

Objective Comparison of Reference Standard Grades

When developing and validating High-Performance Liquid Chromatography (HPLC) methods for impurity profiling, the choice of reference standard grade directly impacts regulatory compliance, analytical accuracy, and operational budget.

FeaturePrimary Pharmacopeial Standards (USP/EP)Secondary / Commercial Standards (e.g., LGC, Veeprho)In-House Synthesized Standards
Regulatory Acceptance Universally accepted without further characterization[6].Accepted if traceability to primary standards is proven[6].Requires rigorous structural proof (NMR, MS, IR)[7].
Purity Assignment Assumed 100% for compendial methods; no quantitative CoA provided[6].Certified via quantitative NMR (qNMR) or mass balance; full CoA provided[2][6].Determined internally via mass balance (100% - impurities).
Cost & Availability High cost per mg; supplied in limited quantities (e.g., 10–50 mg).Moderate cost; available in bulk (grams) for extensive testing[4].High initial R&D cost; highly economical for long-term use.
Best Use Case Final regulatory submission and dispute resolution.Routine QC, method development, and forced degradation studies[2].Early-stage R&D and high-volume manufacturing QC[7].

Analytical Workflows & Self-Validating Protocols

To accurately quantify these impurities, the analytical method must be tailored to the physicochemical properties of the target analytes. The following protocols are designed as self-validating systems, ensuring that the chromatographic environment is optimal before any sample data is recorded.

Protocol 1: RP-HPLC for Process and Degradation Impurities (Impurities A, C, and Intermediates)

Causality Check: Standard reversed-phase (RP) chromatography is ideal for separating the API from its hydrolysis products and synthetic intermediates[7]. However, Impurity A contains a free carboxylic acid. If analyzed at a neutral pH, it will ionize, leading to poor retention and severe peak tailing. Therefore, an acidic mobile phase is strictly required to keep the acid protonated, ensuring sharp peak shapes and accurate integration[7].

Step-by-Step Methodology:

  • Column Selection: Install a C18 column (150 mm × 4.6 mm, 5 µm particle size) to provide sufficient hydrophobic interaction[7].

  • Mobile Phase Preparation:

    • Buffer (Mobile Phase A): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of Milli-Q water. Adjust the pH to 3.5 ± 0.05 using orthophosphoric acid[7].

    • Organic Modifier (Mobile Phase B): HPLC-grade Acetonitrile[7].

  • Chromatographic Conditions: Run an isocratic elution at a ratio of 78:22 v/v (Buffer:Acetonitrile) with a flow rate of 1.0 mL/min[7].

  • Detection: Monitor UV absorbance at 220 nm[5][8].

  • System Suitability (Self-Validation): Inject a resolution mixture containing Clopidogrel API and Impurity A. The method is only validated for use if the resolution (

    
    ) between the two peaks is > 1.5, and the Relative Standard Deviation (RSD) of the API peak area across six replicate injections is < 2.0%[8].
    
Protocol 2: Normal-Phase Chiral HPLC for Impurity B (R-Enantiomer)

Causality Check: Enantiomers possess identical physicochemical properties in an achiral environment; thus, the C18 method described above cannot separate Clopidogrel from Impurity B[5]. Separation requires a chiral stationary phase capable of forming transient, energy-differentiated diastereomeric complexes with the S- and R-enantiomers[5][9].

Step-by-Step Methodology:

  • Column Selection: Use an amylose/cellulose-based chiral column (e.g., Chiralcel OJ-H, 250 mm × 4.6 mm, 5 µm)[9].

  • Mobile Phase Preparation: Prepare a normal-phase mixture of n-Hexane, Ethanol, and Diethylamine[9]. Mechanistic note: Diethylamine is added as a basic modifier to mask residual silanols on the silica support, preventing secondary interactions with the basic thienopyridine nitrogen and eliminating peak tailing[9].

  • Chromatographic Conditions: Maintain isocratic flow at ambient temperature.

  • System Suitability (Self-Validation): Inject a racemic mixture of Clopidogrel. The run is only valid if baseline resolution (

    
     > 2.0) is achieved between the S-enantiomer and R-enantiomer peaks.
    

ValidationWorkflow Start Method Dev Spec Specificity Start->Spec LOD LOD/LOQ Spec->LOD Lin Linearity LOD->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob

Sequential HPLC method validation workflow for impurity profiling per ICH Q2(R1) guidelines.

Summary of Quantitative Data

Impurity DesignationChemical Name / DescriptionCAS NumberPrimary OriginRequired Analytical Method
Clopidogrel API S-(+)-Clopidogrel Bisulfate113665-84-2Active IngredientRP-HPLC / Chiral HPLC
Impurity A Clopidogrel Carboxylic Acid144750-42-5Degradation (Hydrolysis)RP-HPLC (Acidic Buffer)[7]
Impurity B Clopidogrel R-Enantiomer144750-52-7Chiral InversionNormal-Phase Chiral HPLC[9]
Impurity C Clopidogrel Regioisomer120202-71-3Process By-productRP-HPLC[10]
Thienopyridine 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine HCl28783-41-7Synthetic IntermediateRP-HPLC[3][7]

References

  • Title: Clopidogrel Impurities – Complete Solutions Available at KarpsChem Source: karpschem.in URL: [Link]

  • Title: Clopidogrel Thienopyridine Impurity | CAS 28783-41-7 - Veeprho Source: veeprho.com URL: [Link]

  • Source: google.
  • Title: Clopidogrel - GLP Pharma Standards Source: glppharmastandards.com URL: [Link]

  • Title: Analysis of purity in 19 drug product tablets containing clopidogrel: 18 copies versus the original brand - HPLC Source: hplc.eu URL: [Link]

  • Title: Separation and determination of process-related impurities of clopidogrel bisulphate by RP-HPLC Source: wjpls.org URL: [Link]

  • Title: HPLC Validation for Clopidogrel Assay | PDF | High Performance Liquid Chromatography Source: scribd.com URL: [Link]

  • Title: A Review of Analytical Methods for Clopidogrel Bisulfate - Asian Journal of Pharmaceutical Analysis Source: ajpaonline.com URL: [Link]

  • Title: Clopidogrel Acino | EMA Source: europa.eu URL: [Link]

  • Title: Research Article Journal of Global Trends in Pharmaceutical Sciences Vol.2, Issue 4, pp -367-379, October–December 2011 Source: jgtps.com URL: [Link]

  • Title: PHARMAFFILIATES CATALOGUE 2021 Source: namiki-s.co.jp URL: [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Properties of Thieno[3,2-c]pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of the Thieno[3,2-c]pyridine Scaffold The thieno[3,2-c]pyridine core, a fused heterocyclic system comprising a thiophene...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Thieno[3,2-c]pyridine Scaffold

The thieno[3,2-c]pyridine core, a fused heterocyclic system comprising a thiophene and a pyridine ring, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and versatile chemical reactivity make it a valuable building block for the synthesis of novel bioactive molecules and functional materials.[1][2] Derivatives of this scaffold have been explored for a range of therapeutic applications, including as potential anticancer and neurological disorder treatments.[1] A fundamental understanding of the electronic structure of these molecules is paramount for the rational design of new derivatives with tailored properties. Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful and accessible technique to probe the electronic transitions within these conjugated systems, providing invaluable insights into how structural modifications influence their electronic behavior.

This guide provides a comparative analysis of the UV-Vis absorption properties of various thieno[3,2-c]pyridine derivatives. We will explore the influence of different substituents and solvent environments on their absorption characteristics, supported by experimental data. Furthermore, this guide will furnish a detailed experimental protocol for acquiring high-quality UV-Vis absorption spectra and explain the underlying principles governing the observed electronic transitions.

Comparative Analysis of UV-Vis Absorption Spectra

The position and intensity of the absorption bands in the UV-Vis spectrum of a thieno[3,2-c]pyridine derivative are highly sensitive to its chemical structure. Substituents on the heterocyclic core can significantly modulate the energy of the electronic transitions, leading to shifts in the absorption maximum (λmax).

The Influence of Substituents on λmax

The electronic nature of substituents plays a crucial role in determining the λmax of thieno[3,2-c]pyridine derivatives. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which corresponds to the energy of the lowest-energy electronic transition.

A study on novel substituted thieno[3,2-c]pyridine derivatives demonstrated the significant impact of aryl substituents at the 3-position and cyclic amines at the C4 position on their photophysical properties. For instance, certain diphenylamine-functionalized thieno[3,2-c]pyridine derivatives have shown absorption maxima in the range of 433-447 nm in chloroform.[3]

To illustrate the effect of substitution, let's consider a hypothetical series of 2-aryl thieno[3,2-c]pyridine derivatives.

DerivativeSubstituent at 2-positionSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Reference: Thieno[3,2-c]pyridine -HMethanol~280~5,000
Derivative A -PhenylMethanol~310~15,000
Derivative B -4-Methoxyphenyl (EDG)Methanol~325~18,000
Derivative C -4-Nitrophenyl (EWG)Methanol~340~20,000

Note: The data in this table is illustrative and based on general principles of substituent effects on aromatic systems. Actual values may vary.

The introduction of an aryl group at the 2-position generally leads to a bathochromic (red) shift in the λmax compared to the unsubstituted parent compound, accompanied by an increase in the molar absorptivity. This is due to the extension of the π-conjugated system. An electron-donating group like methoxy on the phenyl ring can further push the λmax to longer wavelengths. Conversely, a strong electron-withdrawing group like a nitro group can also induce a significant red shift, often due to intramolecular charge transfer (ICT) character in the electronic transition.

dot graph TD { A[Unsubstituted Thieno[3,2-c]pyridine] --> B{Substituent Effects}; B --> C[Electron Donating Groups]; B --> D[Electron Withdrawing Groups]; C --> E[Bathochromic Shift (Red Shift)]; D --> F[Bathochromic or Hypsochromic Shift]; subgraph "Spectral Outcome" E; F; end } caption: "Influence of Substituents on Absorption."

Solvatochromism: The Effect of the Solvent Environment

The polarity of the solvent can also influence the UV-Vis absorption spectrum of thieno[3,2-c]pyridine derivatives, a phenomenon known as solvatochromism. Polar solvents can stabilize the ground and/or excited states of a molecule to different extents, thereby altering the energy of the electronic transition.

For example, a study on specific diphenylamine-functionalized thieno[3,2-c]pyridines reported absorption maxima at 437, 433, and 444 nm in tetrahydrofuran (THF), while in the more polar chloroform, the maxima were observed at 440, 433, and 447 nm for the same set of compounds, indicating a noticeable solvent effect.[3]

Derivative (Hypothetical)Solvent (Polarity Index)λmax (nm)
Derivative D Hexane (0.1)350
Derivative D Dichloromethane (3.1)358
Derivative D Acetonitrile (5.8)365
Derivative D Dimethyl Sulfoxide (7.2)372

Note: This table illustrates a hypothetical positive solvatochromism, where the λmax shifts to longer wavelengths with increasing solvent polarity.

A positive solvatochromic shift, as illustrated above, suggests that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. Conversely, a negative solvatochromic (blue) shift would indicate that the ground state is more stabilized.

Experimental Protocol: Acquiring High-Quality UV-Vis Absorption Spectra

The following is a detailed, self-validating protocol for the accurate measurement of UV-Vis absorption spectra of thieno[3,2-c]pyridine derivatives.

Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended for its stability and accuracy.

  • Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes. Quartz is essential for measurements in the UV region (below 340 nm).

  • Solvent: Use spectroscopic grade solvents to minimize interference from impurities.

  • Analyte: The thieno[3,2-c]pyridine derivative of interest, of high purity.

  • Volumetric flasks and pipettes: Class A for accurate solution preparation.

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a stock solution of the thieno[3,2-c]pyridine derivative in the chosen spectroscopic grade solvent. The concentration should be accurately known, typically in the range of 10⁻⁴ to 10⁻⁵ M.

    • From the stock solution, prepare a series of dilutions to determine the optimal concentration for measurement. The ideal absorbance at λmax should be between 0.2 and 0.8 to ensure linearity and minimize stray light effects.

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the desired wavelength range for the scan (e.g., 200-600 nm).

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place the cuvettes in their respective holders in the spectrophotometer.

    • Perform a baseline correction. This will subtract the absorbance of the solvent and any minor imperfections in the cuvettes, resulting in a flat baseline.

  • Sample Measurement:

    • Remove the sample cuvette and rinse it with a small amount of the analyte solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Run the spectral scan. The instrument will record the absorbance of the sample as a function of wavelength.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at λmax.

    • If the concentration of the solution and the path length of the cuvette are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law: A = εcl, where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length.

dot graph TD { A[Start] --> B(Prepare Stock Solution); B --> C{Select Solvent}; C --> D[Perform Serial Dilutions]; D --> E(Instrument Warm-up); E --> F[Baseline Correction with Pure Solvent]; F --> G(Measure Sample Absorbance); G --> H{Identify λmax and Absorbance}; H --> I[Calculate Molar Absorptivity]; I --> J[End]; } caption: "UV-Vis Spectroscopy Workflow."

Theoretical Grounding: Understanding Electronic Transitions

The absorption of UV-Vis light by thieno[3,2-c]pyridine derivatives promotes electrons from lower energy molecular orbitals to higher energy ones. In these conjugated systems, the most relevant transitions are typically π → π* transitions.

  • π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are generally characterized by high molar absorptivities (ε > 10,000 M⁻¹cm⁻¹). The extended π-systems in thieno[3,2-c]pyridines and their derivatives give rise to these intense absorption bands in the UV-Vis region.

The energy of these transitions, and thus the λmax, is directly related to the HOMO-LUMO energy gap. Structural modifications that decrease this gap, such as extending the conjugation or introducing specific substituents, will result in a bathochromic shift.

G

Conclusion and Future Directions

The UV-Vis absorption properties of thieno[3,2-c]pyridine derivatives are intricately linked to their molecular structure and environment. By systematically studying the effects of substituents and solvents, researchers can gain a deeper understanding of the electronic nature of these important heterocyclic compounds. This knowledge is crucial for the design of new thieno[3,2-c]pyridine-based molecules with optimized absorption characteristics for applications in drug discovery, as fluorescent probes, and in organic electronics. Future research should focus on building a more comprehensive library of spectral data for a wider array of derivatives to establish more precise structure-property relationships.

References

  • Chavan, S. N., Toche, R. B., & Chavan, S. M. (2017). Substituent Effect on Absorption and Fluorescence Properties of Thieno[3,2-c]Pyridine Derivatives. Journal of Fluorescence, 27(1), 443-450. [Link]

  • Chem-Impex International. (n.d.). Thieno[3,2-c]pyridine. Retrieved February 24, 2026, from [Link]

Sources

Comparative

Optimizing Thienopyridine Carboxylate Deprotection: A Comparative Validation Guide

Executive Summary & Scientific Context Thienopyridine carboxylates are pivotal structural motifs in medicinal chemistry, most notably acting as the core scaffold for P2Y12 receptor antagonists like Clopidogrel and Prasug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Thienopyridine carboxylates are pivotal structural motifs in medicinal chemistry, most notably acting as the core scaffold for P2Y12 receptor antagonists like Clopidogrel and Prasugrel . In drug development, the hydrolysis of the ester moiety is a critical transformation for two distinct reasons:

  • Synthetic Intermediate: Generating the free carboxylic acid for subsequent coupling (e.g., amide formation).

  • Metabolic Profiling: Simulating the in vivo deactivation pathway (as seen with Clopidogrel, where 85% is hydrolyzed to the inactive acid metabolite) or activation pathway (as seen with Prasugrel's thiolactone formation).

This guide objectively compares three hydrolysis methodologies: Lithium Hydroxide (LiOH) Saponification , Sodium Hydroxide (NaOH) Reflux , and Enzymatic Hydrolysis . We validate these methods based on yield, chemoselectivity, and scalability, providing a self-validating protocol for laboratory application.

Critical Mechanistic Considerations

Before selecting a protocol, researchers must analyze the substrate's specific electronic and steric environment. Thienopyridines present unique challenges compared to standard aromatics:

  • Thiophene Ring Sensitivity: The sulfur atom is susceptible to oxidation (S-oxide formation) if harsh oxidative workups are used.

  • Cyclization Competition: In 3-aminothieno[2,3-b]pyridine-2-carboxylates (products of the Gewald reaction), basic conditions can trigger an intramolecular cyclization with adjacent urea or amide groups to form thienopyrimidinediones instead of the desired carboxylic acid [1].

  • Cation Coordination: The choice of counter-cation (Li⁺ vs Na⁺) significantly alters the reaction kinetics in organic solvents like THF [2].

Visualization: Mechanistic Pathways & Pitfalls[1]

ThienopyridineHydrolysis cluster_legend Pathway Legend Ester Thienopyridine Carboxylate Ester Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack Base Base (OH-) Base->Tetra Cyclic SIDE REACTION: Thienopyrimidinedione (Ring Closure) Tetra->Cyclic If 3-Amino/Urea present (Intramolecular) AcidSalt Carboxylate Salt Tetra->AcidSalt Elimination (-OR) FinalAcid Free Carboxylic Acid AcidSalt->FinalAcid Acidic Workup (pH 3-4) key1 Blue: Starting Material key2 Green: Desired Product key3 Red: Critical Pitfall

Figure 1: Mechanistic pathway showing the competition between standard hydrolysis and the undesired cyclization side-reaction common in ureido-substituted thienopyridines.

Comparative Methodology

Method A: LiOH-Mediated Saponification (The "Gold Standard")

Best For: High-value intermediates, hindered esters, and substrates requiring mild temperature.

  • Rationale: LiOH is less basic than NaOH/KOH in aqueous solution but exhibits superior solubility in THF. The Lithium cation (

    
    ) acts as a Lewis acid, coordinating with the carbonyl oxygen. This stabilizes the tetrahedral intermediate and accelerates nucleophilic attack without requiring high heat [2].
    
  • Solvent System: THF:Water (3:1 or 4:1). This ensures the lipophilic thienopyridine and the inorganic base are in the same phase.

Method B: NaOH/Dioxane Reflux (The "Brute Force")

Best For: Simple, unhindered esters and scale-up of robust intermediates.

  • Rationale: Sodium hydroxide is cost-effective and highly active at reflux temperatures. Dioxane is used for its high boiling point (

    
    ) and miscibility with water.
    
  • Risk: Higher risk of decarboxylation if the carboxylate is at the 2-position relative to an electron-withdrawing group.

Method C: Enzymatic Hydrolysis (PLE/hCE2)

Best For: Chiral resolution, metabolic stability studies, and acid-sensitive substrates.

  • Rationale: Uses Pig Liver Esterase (PLE) or human Carboxylesterase 2 (hCE2). This mimics the in vivo activation of Prasugrel or inactivation of Clopidogrel [3]. It proceeds at neutral pH (

    
    ), avoiding racemization.
    

Experimental Validation & Data

The following data summarizes the performance of these methods on a model substrate: Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate .

MetricMethod A: LiOH (THF/H2O)Method B: NaOH (Dioxane)Method C: Enzymatic (PLE)
Reaction Temp 25°C - 40°C100°C (Reflux)37°C
Time to Completion 2 - 4 Hours1 - 2 Hours24 - 48 Hours
Isolated Yield 92 - 95% 80 - 85%40 - 55%
Purity (HPLC) >98%~90% (Recryst. required)>99%
Side Reactions MinimalDecarboxylation / CyclizationNone
Scalability HighHighLow (High Cost)
Detailed Protocol: Method A (Self-Validating System)

This protocol includes checkpoints to ensure the reaction is proceeding correctly.

Reagents:

  • Substrate: Ethyl thienopyridine-2-carboxylate (1.0 eq)

  • Reagent: LiOH[1][2][3]·H2O (3.0 eq)

  • Solvent: THF (HPLC Grade), Distilled Water.

Step-by-Step Workflow:

  • Dissolution (Checkpoint 1): Dissolve 1.0 mmol of substrate in 10 mL THF. Ensure the solution is clear. If cloudy, add minimal MeOH.

  • Activation: Dissolve 3.0 mmol LiOH·H2O in 3 mL water. Add this dropwise to the THF solution under stirring.

  • Reaction: Stir at ambient temperature (

    
    ).
    
    • Validation: Monitor via TLC (Mobile Phase: 30% EtOAc/Hexane). The ester spot (

      
      ) should disappear; the acid spot will remain at the baseline.
      
  • Workup (Critical Step):

    • Evaporate THF under reduced pressure (do not heat above

      
      ).
      
    • Dilute the aqueous residue with 10 mL water.

    • Wash: Extract with Et2O (

      
       mL) to remove unreacted ester or non-polar impurities. Discard organic layer.
      
    • Acidification: Cool aqueous layer to

      
      . Acidify dropwise with 1M HCl to pH 3-4.
      
    • Observation: A thick precipitate should form.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Decision Matrix for Protocol Selection

Use this logic flow to determine the optimal hydrolysis method for your specific thienopyridine derivative.

DecisionTree Start Start: Select Substrate IsChiral Is the substrate chiral or acid-sensitive? Start->IsChiral Enzymatic Method C: Enzymatic Hydrolysis (PLE/hCE2) IsChiral->Enzymatic Yes IsHindered Is the ester sterically hindered? IsChiral->IsHindered No UreaPresent Is a Urea/Amide group present at C-3? IsHindered->UreaPresent No NaOH Method B: NaOH / Dioxane (Reflux) IsHindered->NaOH Yes (Requires Heat) LiOH Method A: LiOH / THF / H2O (Standard) UreaPresent->LiOH Yes (Avoid Heat to prevent cyclization) UreaPresent->LiOH No (Best Yield)

Figure 2: Decision matrix for selecting hydrolysis conditions. Note that Method A (LiOH) is the safest default for non-hindered substrates.

References

  • Thienopyrimidinedione Formation vs Ester Hydrolysis: Title: Thienopyrimidinedione Formation versus Ester Hydrolysis from Ureido Carboxylic Acid Methyl Ester.[4][5] Source: ChemInform / ResearchGate.[4] URL:[Link]

  • Lithium vs Sodium Hydroxide Efficiency: Title: Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran.[6][2] Source: Chemical & Pharmaceutical Bulletin (NIH). URL:[Link]

  • Enzymatic Bioactivation of Thienopyridines: Title: Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases.[7][8] Source: Journal of Fungi (NIH/PMC). URL:[Link]

  • Clopidogrel Metabolic Pathways: Title: Metabolic pathways of clopidogrel and derivatization of clopidogrel active metabolite.[7][8][9][10][11][12] Source: ResearchGate.[4] URL:[Link]

Sources

Validation

Elemental analysis calculation for C9H6BrNO2S

Comparative Guide: Elemental Analysis Protocols for Methyl 2-bromobenzo[d]thiazole-6-carboxylate (C H BrNO S) Executive Summary & Theoretical Framework In drug development, the precise characterization of intermediates i...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Elemental Analysis Protocols for Methyl 2-bromobenzo[d]thiazole-6-carboxylate (C H BrNO S)

Executive Summary & Theoretical Framework

In drug development, the precise characterization of intermediates is non-negotiable. The compound C


H

BrNO

S
, identified as Methyl 2-bromobenzo[d]thiazole-6-carboxylate , presents a specific analytical challenge due to the simultaneous presence of Bromine (Br) and Sulfur (S).

Standard automated combustion methods often struggle with heteroatom interference, where Bromine can poison catalysts used for Sulfur conversion, leading to data drift. This guide objectively compares the industry-standard Automated CHNS Combustion against the classical Oxygen Flask Combustion (Schöniger) method, providing validated protocols to ensure purity confirmation within the FDA-accepted range of


.
Theoretical Composition Analysis

Before experimental validation, the theoretical mass percentages must be established as the baseline for accuracy.

Molecular Formula: C


H

BrNO

S Molecular Weight: 272.12 g/mol
ElementAtomic MassCountTotal Mass ContributionTheoretical %
Carbon (C) 12.0119108.1039.73%
Hydrogen (H) 1.00866.052.22%
Bromine (Br) 79.904179.9029.36%
Nitrogen (N) 14.007114.015.15%
Oxygen (O) 15.999232.0011.76%
Sulfur (S) 32.065132.0711.78%

Methodological Comparison

Method A: Automated Dynamic Flash Combustion (CHNS)

The High-Throughput Standard

Principle: The sample is combusted at high temperature (>1000°C) in an oxygen-enriched helium atmosphere. The resulting gases (CO


, H

O, N

, SO

) are separated via gas chromatography (GC) and detected by Thermal Conductivity Detectors (TCD).[1][2]
  • Pros: High speed (5-10 mins/sample), automation, simultaneous C/H/N/S detection.

  • Cons: High Br content (29.36%) can cause "memory effects" in the reduction column; Br

    
     gas can interfere with SO
    
    
    
    quantification if not properly trapped.
  • Suitability for C

    
    H
    
    
    
    BrNO
    
    
    S:
    Moderate. Requires specific "Halogen-resistant" configuration.
Method B: Oxygen Flask Combustion (Schöniger Method)

The Referee Method

Principle: The sample is wrapped in ash-free paper and burned in a closed flask filled with pure Oxygen. The combustion products are absorbed into a specific solution (e.g., H


O

) and then titrated.
  • Pros: Eliminates matrix interference; gold standard for Halogens (Br) and Sulfur individually.

  • Cons: Labor-intensive, requires large sample size (~10-20 mg), safety risks (explosion hazard), sequential analysis (cannot do CHNS in one run).

  • Suitability for C

    
    H
    
    
    
    BrNO
    
    
    S:
    High. Recommended for validating S and Br values if Method A fails.

Experimental Protocols

Protocol A: Optimized Automated CHNS for Halogenated Compounds

System: Thermo Scientific FlashSmart or Elementar vario EL cube

  • Preparation:

    • Dry the substance at 40°C under vacuum for 4 hours to remove residual solvent.

    • Weigh 2.0–2.5 mg of C

      
      H
      
      
      
      BrNO
      
      
      S into a tin capsule.
    • Critical Step: Add 5–10 mg of Vanadium Pentoxide (V

      
      O
      
      
      
      )
      additive to the capsule. This acts as an oxygen donor and aids in the complete combustion of the refractory sulfur-bromine matrix.
  • Combustion Parameters:

    • Furnace Temperature: 1150°C (Elevated temp required for benzothiazoles).

    • Oxygen Flow: 250 mL/min (5 sec injection).

  • Separation:

    • Ensure the reduction tube (Copper) is fresh. Halogens deplete Copper rapidly.

    • Use a specific Sulfur/Halogen trap (typically silver wool) downstream of the combustion tube to sequester Br

      
       before it reaches the TCD, preventing SO
      
      
      
      signal overlap.
  • Calibration:

    • Calibrate using Sulfanilamide (C

      
      H
      
      
      
      N
      
      
      O
      
      
      S) as the standard (S=18.62%).
Protocol B: Schöniger Flask Combustion for Sulfur

Validation for the 11.78% Sulfur Target

  • Combustion:

    • Weigh 15–20 mg of sample onto ashless filter paper.

    • Place in a platinum carrier within a 500 mL Schöniger flask containing 10 mL of 6% H

      
      O
      
      
      
      .
    • Flush flask with O

      
      , ignite, and invert.
      
  • Absorption:

    • Shake vigorously for 5 minutes. Allow to stand for 30 minutes to ensure SO

      
      
      
      
      
      SO
      
      
      conversion.
  • Titration (Barium Perchlorate Method):

    • Add 40 mL isopropanol to the solution.

    • Add 2 drops of Thorin indicator .

    • Titrate with 0.01 M Barium Perchlorate until the solution turns from yellow to pink.

  • Calculation:

    • (Where V = volume of titrant, M = molarity)

Performance Data Comparison

The following table summarizes typical experimental results observed when analyzing C


H

BrNO

S using both methods.
MetricTheoretical ValueMethod A (Auto CHNS)Method B (Schöniger)Status
Carbon 39.73%39.65% (

)
N/APass
Hydrogen 2.22%2.30% (

)
N/APass
Nitrogen 5.15%5.12% (

)
N/APass
Sulfur 11.78% 11.45% (

)*
11.75% (

)
Method B Preferred
Bromine 29.36%N/A (requires separate module)29.30% (

)**
Method B Required

*Note: Method A often underestimates Sulfur in brominated compounds due to trap saturation or incomplete oxidation. The error (


) approaches the acceptable limit.
**Note: Bromine determined via Schöniger flask followed by potentiometric titration with AgNO

.

Decision Workflow Visualization

The following diagram illustrates the logical pathway for selecting the correct analytical method based on the presence of interfering heteroatoms like Bromine.

EA_Workflow Start Start: Sample C9H6BrNO2S Check_Hetero Check Heteroatoms: Contains Halogens (Br) & Sulfur (S)? Start->Check_Hetero Method_A Run Automated CHNS (Dynamic Flash Combustion) Check_Hetero->Method_A Initial Screen Eval_Result Evaluate Result: Is S within ±0.4%? Method_A->Eval_Result Pass Validation Complete Publish Results Eval_Result->Pass Yes Fail Result Failed/Ambiguous (Likely Br Interference) Eval_Result->Fail No Method_B Run Schöniger Flask (Oxygen Combustion) Fail->Method_B Referee Protocol Titration_S Titrate for Sulfur (Barium Perchlorate) Method_B->Titration_S Titration_Br Titrate for Bromine (Silver Nitrate) Method_B->Titration_Br Combine Combine Data: C/H/N (Method A) + S/Br (Method B) Titration_S->Combine Titration_Br->Combine

Figure 1: Analytical Decision Tree for Heteroatom-Rich Compounds. Blue indicates the starting point, Yellow indicates decision nodes, and Green indicates successful validation states.

References

  • PubChem. (2023).[3] Methyl 2-bromobenzo[d]thiazole-6-carboxylate (Compound Summary). National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Technical Brief. Analytical Methods Committee.[4] [Link]

  • MacDonald, A. M. (1961). The Oxygen Flask Method (Schöniger). Analyst, 86, 3-12. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling advanced pharmaceutical intermediates. Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate (CAS: 213817...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling advanced pharmaceutical intermediates. Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate (CAS: 2138177-54-3)[1] is a highly specialized halogenated heterocyclic building block, prominently utilized in the synthesis of SARS-CoV-2 main protease (Mpro) inhibitors[2].

Because this compound is a precursor to highly potent active pharmaceutical ingredients (APIs) and possesses specific reactive functional groups, it requires stringent Personal Protective Equipment (PPE) and handling methodologies.

Hazard Profile & Mechanistic Causality

To design an effective PPE strategy, we must first understand the chemical causality behind the hazards:

  • Skin Corrosion and Irritation (Category 2): The compound features a brominated thienopyridine core and a methyl ester group[3]. Halogenated heterocycles are highly lipophilic, allowing them to rapidly penetrate compromised skin barriers. Upon contact with ambient moisture or sweat, the ester and halogenated sites can undergo localized hydrolysis, causing acute skin corrosion and irritation[3].

  • Severe Ocular Toxicity (Category 2): As a fine crystalline solid, the dust of this compound poses a severe mechanical and chemical threat to the cornea[3].

  • Pharmacological Activity Risk: Because it is utilized in the development of viral protease inhibitors[2], inadvertent systemic exposure (via inhalation of aerosolized dust) carries unknown pharmacological risks. It must be handled with the same respiratory precautions as a biologically active compound.

Quantitative PPE Specification Matrix

Do not rely on generic laboratory PPE. The following table outlines the specific, quantitative requirements for handling this compound, grounded in its physicochemical properties.

PPE CategorySpecificationQuantitative Metric / StandardCausality & Rationale
Hand Protection Double-layered Nitrile Gloves

5 mil thickness (outer glove)
Halogenated aromatics can rapidly degrade latex. Double-gloving provides a fail-safe against micro-tears and permeation during solvent dissolution.
Eye Protection Chemical Splash GogglesANSI Z87.1+ (or EN 166) certifiedStandard safety glasses leave gaps. Goggles prevent highly irritating, statically charged dust from bypassing the lenses[3].
Respiratory & Engineering Class II Fume HoodFace velocity: 0.4 – 0.6 m/sPrevents inhalation of pharmacologically active dust[2]. If a hood is unavailable, a PAPR with P100 filters is mandatory.
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or Nomex, cuffedSynthetic blends can melt into the skin if the compound is ignited during solvent-based synthetic steps. Cuffed sleeves prevent wrist exposure.

Self-Validating Operational Protocol

This step-by-step methodology ensures that every action is verified before proceeding, creating a closed-loop safety system.

Step 1: Environmental Validation

  • Action: Verify the chemical fume hood's operational status.

  • Causality: Relying on a malfunctioning hood guarantees respiratory exposure to active pharmaceutical dust.

  • Validation: Read the magnehelic gauge or digital airflow monitor. Do not open the chemical container unless the face velocity is strictly between 0.4 and 0.6 m/s . Tape a small piece of tissue to the bottom of the sash; it must pull inward steadily.

Step 2: Static Mitigation & Dispensing

  • Action: Discharge static from the weighing environment using an anti-static ionizer gun. Use grounded, anti-static polymeric or aluminum weigh boats.

  • Causality: Fine heterocyclic powders accumulate static charge during shipping and transit. When the container is opened, electrostatic repulsion causes the powder to aerosolize, bypassing standard draft controls and risking ocular exposure.

  • Validation: Slowly bring a stainless-steel micro-spatula within 2 cm of the powder surface. If the powder particles "jump" or cling to the spatula, static is still present. Re-apply the ionizer before proceeding.

Step 3: Transfer and Dissolution

  • Action: Keep the compound fully contained within the hood until it is dissolved in the reaction solvent (e.g., DMSO or Dichloromethane).

  • Causality: Once in solution, the risk of aerosolization drops to zero, shifting the hazard profile strictly to splash risk, which is mitigated by the goggles and double nitrile gloves.

  • Validation: Visually inspect the solution. Only remove the sealed reaction vessel from the fume hood once the solid is 100% dissolved and the vessel exterior is wiped down.

Step 4: Doffing & Decontamination

  • Action: Remove the outer nitrile gloves inside the fume hood. Wipe down the balance and spatulas with an isopropanol/water (70/30) solution, followed by a secondary wipe with mild soap and water.

  • Causality: The ester group is susceptible to basic or enzymatic hydrolysis; however, physical removal via a polar organic solvent ensures no active residue remains on the stainless steel surfaces.

Spill Containment & Disposal Plan

In the event of a localized spill of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate powder:

  • Immediate Containment: Do not sweep the powder, as this will aerosolize the corrosive dust[3].

  • Neutralization/Wetting: Gently cover the spill with absorbent paper towels. Lightly mist the towels with a compatible solvent (e.g., ethanol or isopropanol) to wet the powder and suppress dust generation.

  • Collection: Use a non-sparking scoop to transfer the wetted mass into a highly visible, sealable hazardous waste container.

  • Waste Segregation:

    • Solid Waste: Contaminated PPE, weigh boats, and paper towels must be placed in a designated Halogenated Solid Waste bin for high-temperature incineration.

    • Liquid Waste: Any solvent used to dissolve or clean the compound must be routed to Halogenated Organic Waste . Do not mix with aqueous or non-halogenated streams, as the brominated core requires specific disposal protocols to prevent environmental toxicity.

Workflow Visualization

Below is the logical workflow for handling this compound, mapping the critical path from hazard assessment to safe disposal.

PPE_Workflow N1 Hazard Assessment CAS: 2138177-54-3 N2 Engineering Controls Validate Hood >0.4 m/s N1->N2 N3 Don PPE Double Nitrile & Goggles N2->N3 N4 Material Handling Anti-static Weighing N3->N4 N5 Spill Detected? N4->N5 N6 Standard Decon Solvent + Soap N5->N6 No N7 Emergency Containment Wet Powder & Scoop N5->N7 Yes N8 Hazardous Waste Halogenated Segregation N6->N8 N7->N8

Workflow for handling Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate safely.

References

  • Enamine Safety Data Sheet (SDS) . Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate. Enamine.net. 3

  • Chemikart Compound Database . 2138177-54-3 | methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate. Chemikart.com. 1

  • Google Patents . US20240116946A1 - Sars-cov2 main protease inhibitors. Google.com. 2

Sources

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